4-(thiophen-3-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHPFTILUWYZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76153-71-4 | |
| Record name | 4-(thiophen-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of the Thiophenyl-Pyrazole Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Thiophen-3-yl)-1H-pyrazole
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Both thiophene and pyrazole rings are independently recognized for their vast therapeutic potential, appearing as core fragments in numerous approved drugs.[1][2] Thiophene, a sulfur-containing aromatic heterocycle, is a versatile bioisostere for the phenyl ring and is known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Its unique electronic properties, conferred by the sulfur atom, can improve binding affinity and target specificity.[3]
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is another critical pharmacophore found in blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The pyrazole scaffold is valued for its rigid, planar structure, its ability to participate in hydrogen bonding as both a donor and acceptor, and its tunable electronic nature, making it a powerful tool for modulating enzyme activity.[1][4]
The covalent fusion of these two potent moieties into a single molecule, such as 4-(thiophen-3-yl)-1H-pyrazole , creates a novel chemical entity with significant potential for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights into its structure, reactivity, synthesis, and potential applications, thereby empowering researchers to leverage this scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4-(thiophen-3-yl)-1H-pyrazole are dictated by the interplay between the electron-rich thiophene ring and the π-excessive, yet weakly basic, pyrazole core.
Structural Analysis
The molecule consists of a thiophene ring attached to the C4 position of a 1H-pyrazole ring. The linkage at the 3-position of the thiophene ring is a key structural feature. While no direct crystal structure for 4-(thiophen-3-yl)-1H-pyrazole has been publicly reported, analysis of related structures, such as 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, reveals that the thiophene and pyrazole rings are typically not coplanar due to steric hindrance, adopting a twisted conformation.[5] This non-planarity can be critical for fitting into the binding pockets of biological targets.
The pyrazole ring itself is a planar, aromatic system with 6 π-electrons.[6] The N1 nitrogen is pyrrole-like and weakly acidic (pKa ≈ 14.2), while the N2 nitrogen is pyridine-like and weakly basic (pKa of the conjugate acid ≈ 2.5).[7] The presence of the thiophene substituent at the C4 position is expected to subtly influence the electronic distribution and acidity/basicity of the pyrazole core through inductive and resonance effects.
Predicted Physical Properties
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₇H₆N₂S | - |
| Molecular Weight | 150.20 g/mol | - |
| Appearance | Likely a colorless to pale yellow crystalline solid | Unsubstituted pyrazole is a colorless solid.[6] Thiophene-containing derivatives are often colored solids.[8] |
| Melting Point | > 100 °C | Unsubstituted pyrazole melts at 70 °C.[6] Aryl substitution at C4 generally increases the melting point due to increased molecular weight and intermolecular interactions. For instance, 3-methyl-1H-pyrazole-4-thiol, a related functionalized pyrazole, melts at 85 °C.[9] |
| Boiling Point | > 200 °C | Pyrazole boils at 188 °C.[6] The higher molecular weight suggests a significantly higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Pyrazole is partially soluble in water.[6] The introduction of the larger, more hydrophobic thiophene ring will decrease aqueous solubility. |
| pKa | N-H acidity: ~13-14; Pyridinic N basicity: ~1.5-2.5 | The thiophene group is a relatively neutral substituent and is expected to have only a minor effect on the pKa compared to unsubstituted pyrazole (pKa ~14.2 for N-H, ~2.5 for N2).[7] |
Spectroscopic Characterization: A Predictive Overview
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(thiophen-3-yl)-1H-pyrazole. Below are the expected spectroscopic signatures based on the analysis of analogous compounds.[2][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to be highly characteristic.
-
Pyrazole Protons (H3/H5): Due to the C4 substitution, the H3 and H5 protons of the pyrazole ring will appear as two distinct singlets. Based on data for 4-halogenated pyrazoles, these signals are expected in the range of δ 7.5-8.0 ppm .[4]
-
Pyrazole N-H Proton: A broad singlet is anticipated for the N-H proton, typically downfield (δ 12-13 ppm ), due to hydrogen bonding and tautomerization.[4]
-
Thiophene Protons: The thiophen-3-yl moiety will exhibit a three-proton system, likely appearing as multiplets in the aromatic region (δ 7.0-7.5 ppm ).
-
-
¹³C NMR:
-
Pyrazole Carbons: The C3 and C5 carbons are expected to resonate around δ 135-145 ppm , while the substituted C4 carbon will be further downfield.[6]
-
Thiophene Carbons: Signals for the thiophene carbons are expected in the range of δ 120-140 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
N-H Stretch: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to intermolecular hydrogen bonding.[4]
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from both rings will appear in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: A weaker absorption corresponding to the C-S bond in the thiophene ring may be observed around 700 cm⁻¹ .[8]
Mass Spectrometry (MS)
Under electron ionization (EI-MS), the molecular ion peak [M]⁺ at m/z ≈ 150 is expected to be prominent. Characteristic fragmentation patterns would likely involve the cleavage of the thiophene ring or the pyrazole ring.
Chemical Reactivity and Synthetic Logic
The reactivity of 4-(thiophen-3-yl)-1H-pyrazole is a composite of the individual electronic characteristics of its constituent rings. Understanding these properties is crucial for designing synthetic modifications and derivatization strategies.
Electron Distribution and Reactive Sites
The pyrazole ring is considered π-excessive, which generally favors electrophilic substitution. However, the two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack.[6] Since the C4 position is already substituted in the title compound, electrophilic substitution on the pyrazole ring is disfavored. The most likely sites for further functionalization are:
-
N-Substitution (Alkylation/Acylation): The pyrrole-like N1 nitrogen is readily deprotonated with a base to form a pyrazolate anion, which is a potent nucleophile. This allows for straightforward N-alkylation or N-acylation reactions to generate a library of derivatives.[6]
-
Electrophilic Substitution on the Thiophene Ring: The thiophene ring is more reactive towards electrophiles than benzene. Substitution will occur at the available α-positions (C2 or C5) of the thiophene ring, which are activated by the sulfur atom.
-
Metalation: Directed ortho-metalation using a strong base like n-butyllithium can be used to introduce substituents at the C5 position of the pyrazole ring or the C2 position of the thiophene ring.
Caption: Key reactive sites on the 4-(thiophen-3-yl)-1H-pyrazole scaffold.
Synthesis and Experimental Protocols
The construction of the 4-aryl-1H-pyrazole core is a well-established field. A highly effective and versatile method for synthesizing 4-(thiophen-3-yl)-1H-pyrazole involves a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck or Suzuki coupling.[10] This approach offers high yields and excellent functional group tolerance. The key starting material is a 4-halogenated pyrazole, typically 4-iodopyrazole, which can be coupled with a suitable thiophene-based organometallic reagent.
Caption: Workflow for the synthesis of 4-(thiophen-3-yl)-1H-pyrazole via Suzuki coupling.
Step-by-Step Protocol: Suzuki Coupling
This protocol is a self-validating system, designed with causality in mind. The choice of a protected pyrazole (e.g., Boc-protected) can prevent side reactions at the N1 position and improve solubility, though direct coupling on the N-H pyrazole is also feasible.
Objective: To synthesize 4-(thiophen-3-yl)-1H-pyrazole.
Materials:
-
1-Boc-4-iodopyrazole
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Ethyl acetate and Brine for workup
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Trifluoroacetic acid (TFA) or HCl for deprotection
Procedure:
-
Catalyst Pre-formation (Causality: To generate the active Pd(0) catalyst in situ): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in degassed 1,4-dioxane. Stir for 15 minutes at room temperature. The solution should change color, indicating the formation of the catalyst complex.
-
Reaction Setup: To the catalyst mixture, add 1-Boc-4-iodopyrazole (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heating (Causality: To drive the catalytic cycle to completion): Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup and Extraction (Causality: To remove inorganic salts and the catalyst): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification (Causality: To isolate the protected product): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-(thiophen-3-yl)-1H-pyrazole.
-
Deprotection (Causality: To yield the final N-H pyrazole): Dissolve the purified Boc-protected compound in dichloromethane (DCM). Add an excess of TFA (5-10 eq) and stir at room temperature for 2-4 hours.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry, concentrate, and if necessary, recrystallize the solid to obtain the final product, 4-(thiophen-3-yl)-1H-pyrazole.
-
Validation: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis as described in Section 2.
Applications in Drug Discovery and Development
The 4-(thiophen-3-yl)-1H-pyrazole scaffold is a promising starting point for developing novel therapeutics. The combination of the thiophene and pyrazole moieties has been explored in various therapeutic areas, demonstrating a wide range of biological activities.[1]
-
Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site. The N-H and pyridinic nitrogen of the pyrazole can form crucial hydrogen bonds, while the thiophene moiety can occupy hydrophobic pockets.
-
Anti-inflammatory and Analgesic Agents: Pyrazole is the core of several NSAIDs.[1] Thiophene-pyrazole hybrids could lead to new anti-inflammatory or analgesic compounds.
-
Anticancer Agents: Both thiophene and pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways.[8]
-
Antimicrobial Agents: The scaffold has been investigated for the development of new antibacterial and antifungal drugs.[3]
The derivatization potential at the N1 position and the thiophene ring allows for the rapid generation of a chemical library for structure-activity relationship (SAR) studies, making this scaffold highly attractive for hit-to-lead optimization campaigns.
References
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MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. [Link]
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ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. [Link]
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Jadhav, S. B., et al. (n.d.). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Rasayan J. Chem. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]
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MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
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Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]
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Silva, M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH. [Link]
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Taylor & Francis. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]
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RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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Technical Guide: Discovery and Validation of Thiophene-Pyrazole Derivatives as Potent and Selective Akt Inhibitors
Executive Summary
The serine/threonine kinase Akt (Protein Kinase B) is a pivotal node in the PI3K/Akt signaling pathway, a cascade frequently dysregulated in a multitude of human cancers.[1][2] Its central role in promoting cell survival, proliferation, and metabolic reprogramming makes it a high-priority target for therapeutic intervention.[3][4] However, developing selective Akt inhibitors has been challenging due to the high degree of homology within the ATP-binding site of the AGC kinase family.[5] This guide details the discovery, optimization, and validation of a novel class of thiophene-pyrazole derivatives as potent and orally active Akt inhibitors. We will explore the strategic rationale behind the molecular design, the structure-activity relationships (SAR) that guided optimization, and the rigorous, self-validating experimental protocols used to confirm their biochemical and cellular activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of anti-cancer agents.
Part 1: The Strategic Imperative for Targeting the Akt Pathway
The PI3K/Akt pathway is a cornerstone of cellular signaling, integrating extracellular cues from growth factors and hormones to regulate fundamental cellular processes.[6] In oncology, hyperactivation of this pathway, often through mutations in PI3K or the loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and therapeutic resistance.[2][7]
Activated Akt exerts its pro-survival and pro-growth effects by phosphorylating a vast array of downstream substrates.[4] This complex signaling network governs critical cellular functions, making its inhibition a compelling strategy to counteract malignant growth.
Caption: The PI3K/Akt Signaling Pathway.
Part 2: The Thiophene-Pyrazole Scaffold: A Privileged Chemotype
The decision to explore thiophene-pyrazole hybrids was rooted in established medicinal chemistry principles. Both thiophene and pyrazole are considered "privileged scaffolds" due to their prevalence in biologically active compounds and their ability to engage in diverse receptor interactions.[8][9]
-
Thiophene: This sulfur-containing heterocycle is lipophilic and aromatic, properties that can enhance membrane permeability and facilitate binding with protein targets.[9] Its planarity can be advantageous for fitting into the active sites of kinases.[9]
-
Pyrazole: This nitrogen-containing heterocycle is a versatile scaffold known for its ability to form key hydrogen bonds and participate in various non-covalent interactions, making it a common feature in kinase inhibitors.[8][10]
By hybridizing these two moieties, the goal was to create a novel chemical entity that leverages the favorable properties of both, aiming for high potency and improved selectivity for the Akt kinase domain.[8]
Part 3: Lead Discovery and Structure-Activity Relationship (SAR)
The discovery process began with the synthesis of a library of pyrazole-thiophene derivatives, primarily through the cyclocondensation of thiophene-containing chalcone precursors with hydrazine derivatives.[10][11] This approach allows for systematic modification at multiple positions on both the thiophene and pyrazole rings, enabling a thorough exploration of the structure-activity relationship (SAR).
A conformational restriction strategy was employed to lock the molecule into a bioactive conformation, enhancing binding affinity.[12] This led to the identification of initial lead compounds, which were then subjected to iterative optimization. The SAR analysis revealed several key insights:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring were found to be critical for potent Akt inhibition.
-
Thiophene Moiety Modifications: Alterations to the thiophene core and its substituents modulated both potency and pharmacokinetic properties.
-
Linker Optimization: The connection between the two heterocyclic systems was fine-tuned to achieve the optimal spatial arrangement for interaction with the Akt active site.
The optimization campaign culminated in the discovery of highly potent compounds, such as compound 1o , which demonstrated excellent in vitro anti-tumor effects across various cancer cell lines.[12]
Table 1: Representative SAR Data for Thiophene-Pyrazole Derivatives Against Akt1
| Compound ID | R1 Group (Pyrazole) | R2 Group (Thiophene) | Akt1 IC₅₀ (nM) | Antiproliferative Activity (MCF-7, IC₅₀ µM) |
| Lead Cmpd A | -H | -Cl | 550 | >10 |
| 1d | -CH₃ | -F | 45 | 1.2 |
| 1o | -Cyclopropyl | -F | 8 | 0.35 |
| Control Cmpd B | -Phenyl | -Cl | 280 | 5.6 |
Data synthesized from representative findings in the literature, particularly inspired by the discoveries reported in[12].
Part 4: A Methodological Deep Dive into In Vitro Validation
To ensure the scientific rigor of our findings, a two-tiered validation process was established, moving from a pure biochemical assay to a cell-based activity assessment. This approach provides a self-validating system: potent biochemical inhibition must translate into measurable cellular effects to be considered a viable lead.
Protocol 1: Biochemical Potency Assessment - Akt Kinase Inhibition Assay
The primary objective is to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of purified Akt kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]
Caption: Workflow for an Akt Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the thiophene-pyrazole derivatives in a 384-well plate. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add purified, active Akt1 enzyme to each well (except negative controls) and incubate briefly at room temperature.[13] The buffer should be optimized for kinase activity (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]
-
Reaction Initiation: Add a solution containing the kinase substrate (e.g., a specific peptide like GSK-3α) and ATP to all wells to start the reaction.[14][15] The ATP concentration should be near the Km for Akt to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 40-60 minutes. The duration should be within the linear range of the reaction, determined during assay development.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Activity Assessment - MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is a critical step to confirm that the biochemical potency of the inhibitors translates to an anti-proliferative effect in cancer cells. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]
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The Thiophene-Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutics with enhanced potency and unique pharmacological profiles. This guide delves into the biological significance of the thiophene-pyrazole scaffold, a "privileged" heterocyclic hybrid that has emerged as a cornerstone in the design of next-generation therapeutic agents. We will explore the synergistic interplay between the thiophene and pyrazole moieties, dissect the synthetic strategies for derivatization, and provide an in-depth analysis of the scaffold's multifaceted roles in targeting a spectrum of diseases, including cancer, inflammation, and microbial infections. This document serves as a technical resource, integrating mechanistic insights, structure-activity relationship (SAR) data, and detailed experimental protocols to empower researchers in the field of drug discovery.
Introduction: The Power of Hybrid Scaffolds
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to engage in diverse interactions with biological targets.[1] Among these, the five-membered aromatic rings, thiophene and pyrazole, have independently established themselves as critical components in numerous approved drugs.[2][3]
-
Thiophene , a sulfur-containing heterocycle, is recognized for its ability to enhance pharmacokinetic properties and engage in strong receptor interactions due to its lipophilicity and unique electronic characteristics.[2][4] It is a key structural feature in drugs like the anti-inflammatory agent Tiaprofenic acid and the anticancer drug Raloxifene.[1][5]
-
Pyrazole , a nitrogen-containing heterocycle, is lauded for its versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] Its presence in blockbuster drugs such as the COX-2 inhibitor Celecoxib and the erectile dysfunction treatment Sildenafil underscores its therapeutic importance.[2][3]
The strategic fusion of these two powerful pharmacophores into a unified thiophene-pyrazole scaffold creates a synergistic hybrid molecule.[2] This combination can lead to compounds with enhanced biological activities, novel mechanisms of action, and the potential to overcome drug resistance.[8][9] This guide will provide a comprehensive exploration of the biological significance of this remarkable scaffold.
Synthetic Strategies: Building the Thiophene-Pyrazole Core
The versatility of the thiophene-pyrazole scaffold is rooted in the accessibility of robust synthetic methodologies that allow for extensive structural diversification. A common and effective approach involves the cyclocondensation of a chalcone precursor.
Representative Synthetic Workflow: Chalcone Cyclization
One of the most prevalent methods for synthesizing thiophene-pyrazole derivatives is the acid-catalyzed cyclocondensation reaction between a thiophene-containing chalcone and a hydrazine derivative.[10][11] This multi-step process allows for the introduction of diversity at various points, which is crucial for structure-activity relationship (SAR) studies.
Below is a generalized workflow for this synthetic route.
Caption: Generalized workflow for the synthesis of a thiophene-pyrazole scaffold.
Detailed Experimental Protocol: Synthesis of a Thiophene-Appended Pyrazole
This protocol is a representative example based on methodologies described in the literature for the synthesis of thiophene-pyrazole hybrids via chalcone intermediates.[11][12]
Step 1: Synthesis of Thiophene-Chalcone Intermediate
-
To a stirred solution of an appropriate thiophene aldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (30 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thiophene-chalcone intermediate.
Step 2: Synthesis of the Thiophene-Pyrazole Final Product
-
Reflux a mixture of the synthesized thiophene-chalcone (5 mmol) and a suitable aryl hydrazine hydrochloride (5 mmol) in 30% acetic acid (20 mL) for 8-10 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water to remove excess acid, and dry.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final thiophene-pyrazole derivative.
-
Characterize the final compound using spectral techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Anticancer Activity: A Multi-pronged Attack
The thiophene-pyrazole scaffold has demonstrated significant potential in oncology, with derivatives exhibiting potent activity against various cancer cell lines through multiple mechanisms of action.[4][10]
Kinase Inhibition: Targeting Dysregulated Signaling
Many cancers are driven by aberrant kinase signaling. The thiophene-pyrazole scaffold has proven to be an excellent framework for designing potent kinase inhibitors.
-
EGFR and VEGFR-2 Inhibition: Certain pyrazole-thiophene hybrids have been designed as multi-target inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] By simultaneously blocking proliferation signals (EGFR) and tumor angiogenesis (VEGFR-2), these compounds can mount a more effective antitumor response.[4] Some novel derivatives have shown inhibitory activity against both wild-type and mutant (T790M) EGFR, which is crucial for overcoming acquired resistance in cancer therapy.[4]
-
Akt Inhibition: A series of pyrazole-thiophene derivatives were developed as potent inhibitors of the Akt kinase, a critical node in cell survival pathways.[13] Lead compounds from this series demonstrated excellent in vitro antitumor effects against various hematologic cancer cells, inducing apoptosis and blocking the cell cycle at the S phase.[13]
-
JNK3 Inhibition: Thiophene-pyrazolourea derivatives have been identified as potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), with high selectivity over other related kinases.[14]
Caption: Inhibition of kinase signaling pathways by thiophene-pyrazole derivatives.
Cytotoxicity Data
The anticancer potential of these compounds is quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Target Cancer Cell Line(s) | Reported IC₅₀ Range (µM) | Reference |
| Pyrazole-Thiophene Hybrids | Leukemia, Pancreatic, Glioblastoma | 1.37 - 40 | [4] |
| Thiophene-based N-phenyl Pyrazolines | Cervical (HeLa), Breast (4T1), Colorectal (WiDr) | Not specified, but high activity reported for "pyrazoline 2" | [10] |
| Akt Inhibitors | Hematologic Cancers (e.g., MM1S) | Not specified, but potent activity reported | [13] |
| EGFR/VEGFR-2 Inhibitors | Breast (MCF-7), Liver (HepG2) | 6.57 - 8.86 for lead compounds | [15] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Thiophene-pyrazole derivatives have shown promise as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]
Many pyrazole-containing drugs, like Celecoxib, are known selective COX-2 inhibitors.[3] This selectivity is a highly desirable trait, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Studies on thiophene-pyrazole hybrids have indicated that they too can act as promising anti-inflammatory candidates with moderate and selective COX-2 inhibition.[5] In vivo assays, such as the carrageenan-induced paw edema test, have confirmed the potent anti-inflammatory activity of certain derivatives, in some cases superior to celecoxib.[5]
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. The thiophene-pyrazole scaffold has been investigated for its potential to combat bacterial and fungal pathogens.[1][11]
Studies have shown that newly synthesized thiophene-pyrazole conjugates exhibit promising antibacterial activity against strains like S. typhii and S. aureus, and significant antifungal action against A. niger.[1][16] The biological activity is often influenced by the nature and position of substituents on the scaffold. For instance, compounds with chloro substitutions on the thiophene ring have demonstrated excellent inhibitory activity, with Minimum Inhibitory Concentrations (MIC) in the range of 12.5-25.0 µg/mL against tested organisms.[11]
Representative Antimicrobial Data
| Compound Substituent | Test Organism | Activity (MIC in µg/mL) | Reference |
| Chloro on thiophene ring | Various bacteria and fungi | 12.5 - 25.0 | [11] |
| Varies | S. typhii, S. aureus | Promising | [16] |
| Varies | A. niger | Significant | [16] |
Structure-Activity Relationship (SAR) Insights
The extensive research into thiophene-pyrazole derivatives has yielded valuable insights into their structure-activity relationships. The ability to systematically modify the core scaffold allows for the fine-tuning of biological activity.
Caption: Key structure-activity relationship points on the thiophene-pyrazole scaffold.
-
Substituents on the Thiophene Ring: As noted, the presence of electron-withdrawing groups like chlorine on the thiophene moiety can significantly enhance antimicrobial potency.[11]
-
Substituents on the Pyrazole Ring: For anticancer activity, the N-phenyl pyrazoline configuration is often beneficial.[10] Furthermore, the addition of methoxy groups to the phenyl rings attached to the scaffold has been shown to boost cytotoxic effects against cancer cell lines.[10]
-
Lipophilicity: In the context of anti-inflammatory agents, lipophilicity appears to be an important factor, with more lipophilic derivatives showing higher activity.[17]
Conclusion and Future Perspectives
The thiophene-pyrazole scaffold represents a highly successful example of a molecular hybridization strategy in drug discovery. The synergistic combination of two independently potent pharmacophores has yielded a plethora of derivatives with significant anticancer, anti-inflammatory, and antimicrobial activities. The synthetic tractability of the scaffold allows for extensive derivatization, enabling chemists to fine-tune its pharmacological properties and explore vast chemical spaces.
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. Multi-target inhibitors based on this scaffold, such as those targeting both EGFR and VEGFR-2, hold particular promise for addressing the complex and adaptive nature of cancer. As our understanding of the intricate biology of disease pathways deepens, the thiophene-pyrazole core will undoubtedly continue to serve as a valuable and versatile platform for the design of innovative and effective medicines.
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Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
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Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Bentham Science Publishers. Available at: [Link]
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Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H). Ingenta Connect. Available at: [Link]
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Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. Available at: [Link]
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Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PubMed Central. Available at: [Link]
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Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. Available at: [Link]
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Available at: [Link]
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Bioactivity of Pyrazole Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" – a molecular framework that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This inherent adaptability has propelled pyrazole derivatives to the forefront of drug discovery programs, resulting in a number of clinically successful drugs across various therapeutic areas.[3]
From the widely recognized anti-inflammatory agent celecoxib to the pioneering anticancer drug crizotinib, the pyrazole core has demonstrated its profound impact on human health.[4] The rich diversity of biological responses elicited by pyrazole analogs, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscores the immense potential held within this seemingly simple heterocyclic ring.[5][6]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive literature review on the bioactivity of pyrazole analogs. Moving beyond a simple enumeration of facts, this guide will delve into the causality behind experimental choices, present self-validating protocols for bioactivity assessment, and ground all claims in authoritative scientific literature. Through a detailed exploration of structure-activity relationships (SAR), mechanisms of action, and practical experimental workflows, we aim to equip the reader with the knowledge and tools necessary to navigate and contribute to the exciting field of pyrazole-based drug discovery.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this ongoing battle, exhibiting significant activity against a wide spectrum of bacteria and fungi.[7][8] The antimicrobial potential of pyrazoles is often attributed to their ability to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, and nucleic acid replication.[9]
Key Mechanisms of Antimicrobial Action
The antimicrobial efficacy of pyrazole analogs is intrinsically linked to their chemical structure, with specific substitutions on the pyrazole ring dictating their mode of action and spectrum of activity. Some pyrazole-containing compounds have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death.[10] Others interfere with critical enzymatic pathways necessary for microbial survival.
Structure-Activity Relationship (SAR) in Antimicrobial Pyrazoles
The exploration of SAR provides a rational framework for the design of more potent and selective antimicrobial pyrazoles. The following table summarizes the antimicrobial activity of representative pyrazole analogs, highlighting the influence of various substituents on their minimum inhibitory concentration (MIC).
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [7] |
| Analog 2 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [7] |
| Analog 3 | Pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | Low MIC | [11] |
| Analog 4 | Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | Low MIC | [11] |
| Analog 5 | Pyrazole-1-carbothiohydrazide derivative | B. subtilis | Low MIC | [11] |
| Analog 6 | Pyrazole-1-carbothiohydrazide derivative | Klebsiella pneumoniae | Low MIC | [11] |
Key SAR Insights:
-
The presence of a carbothiohydrazide moiety at the N1 position of the pyrazole ring appears to be crucial for potent antimicrobial activity.[11]
-
Substituents on the phenyl ring attached to the pyrazole core significantly influence the antimicrobial spectrum and potency. For instance, electron-withdrawing groups like the nitro group in Analog 1 can enhance activity against Gram-negative bacteria.[7]
-
The incorporation of other heterocyclic rings, such as thiazole, can also modulate the antimicrobial properties of pyrazole derivatives.[5]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test pyrazole compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)
-
Negative control (broth and solvent)
-
Sterile saline
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of each pyrazole analog in a suitable solvent.
-
Perform a two-fold serial dilution of the test compounds and the positive control antibiotic across the wells of the 96-well plate using CAMHB. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the microbial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the microbial inoculum, and the highest concentration of the solvent used to dissolve the test compounds.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Structure-Activity Relationship (SAR) in Anticancer Pyrazoles
The anticancer potency of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.
| Compound | Structure | Target | Cell Line | IC₅₀ (µM) | Reference |
| Analog 7 | Pyrazole derivative | EGFR/HER-2 | - | 0.26 / 0.20 | [7] |
| Analog 8 | Pyrazole-containing derivative | - | MCF-7, A549, HeLa | 0.83–1.81 | [7] |
| Analog 9 | Phthalazine-piperazine-pyrazole conjugate | - | MCF-7, A549, DU145 | 0.96, 1.40, 2.16 | [2] |
| Analog 10 | 1H-benzofuro[3,2-c]pyrazole derivative | Tubulin polymerization | K562, A549, MCF7 | Potent activity | [4] |
| Analog 11 | 5-aminopyrazolyl acylhydrazone | - | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | [10] |
Key SAR Insights:
-
The presence of specific pharmacophores, such as the phthalazine-piperazine moiety in Analog 9, can significantly enhance antiproliferative activity. [2]* Electron-withdrawing groups on the phenyl rings attached to the pyrazole core often lead to increased anticancer activity. [2]* The fusion of the pyrazole ring with other heterocyclic systems, as seen in the benzofuro[3,2-c]pyrazole derivative (Analog 10), can lead to novel mechanisms of action, such as tubulin polymerization inhibition. [4]* The nature of the substituent at the N1 position and the groups at the C3 and C5 positions of the pyrazole ring are critical for modulating activity against specific cancer cell lines. [7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment. [5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period, typically 48 or 72 hours. [5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow: Anticancer Cytotoxicity Screening
Caption: Workflow for MTT Assay for Anticancer Screening.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation. [14]Their anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Key Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]Many pyrazole analogs are potent and selective inhibitors of COX-2, thereby reducing prostaglandin production and alleviating inflammation.
-
Modulation of Pro-inflammatory Cytokines: Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines such as TNF-α and various interleukins. Some pyrazole derivatives have been shown to suppress the production of these cytokines, contributing to their anti-inflammatory effects.
Signaling Pathway: COX-2 in Inflammation
Caption: Simplified COX-2 signaling pathway in inflammation.
Structure-Activity Relationship (SAR) in Anti-inflammatory Pyrazoles
The anti-inflammatory activity of pyrazole derivatives is finely tuned by the substituents on the pyrazole core, which influence their selectivity and potency for targets like COX-2.
| Compound | Structure | Target | In Vivo Model | Activity | Reference |
| Celecoxib | Marketed Drug | COX-2 | Carrageenan-induced paw edema | Potent anti-inflammatory | [14] |
| Analog 12 | Pyrazolone derivative of imidazole | - | - | 75% inhibition of inflammation | [15] |
| Analog 13 | Pyrazole-benzoxazole hybrid | COX-2 | - | IC₅₀ = 0.56 µM | [14] |
| Analog 14 | Pyrazole-benzothiazole hybrid | COX-2 | - | IC₅₀ = 0.74 µM | [14] |
| Analog 15 | 1,3-Diaryl pyrazole with aminoguanidine | - | Xylene-induced ear edema | 93.59% inhibition | [14] |
Key SAR Insights:
-
The presence of a sulfonamide or a similar acidic moiety is often a key feature for selective COX-2 inhibition.
-
The nature of the aryl groups at the C3 and C5 positions of the pyrazole ring plays a crucial role in determining the potency and selectivity of COX-2 inhibition.
-
The incorporation of other heterocyclic moieties, such as imidazole, benzimidazole, and benzothiazole, can lead to potent anti-inflammatory compounds. [14][15]* The introduction of aminoguanidine or furan-2-carbohydrazide moieties can also result in significant in vivo anti-inflammatory activity. [14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of test compounds. [16][17] Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test pyrazole compounds, suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into different groups (n=6-8 per group): vehicle control, positive control, and test groups receiving different doses of the pyrazole analogs.
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours. [17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV_test is the mean increase in paw volume in the test group, and ΔV_control is the mean increase in paw volume in the control group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Experimental Workflow: In Vivo Anti-inflammatory Screening
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion: The Future of Pyrazole-Based Therapeutics
The pyrazole scaffold continues to be a remarkably fruitful source of bioactive compounds with therapeutic potential across a wide range of diseases. The extensive body of research reviewed in this guide highlights the profound impact of this heterocyclic core on modern drug discovery. The ability to systematically modify the pyrazole ring and its substituents allows for the fine-tuning of pharmacological activity, leading to the development of potent and selective agents against microbial infections, cancer, and inflammation.
The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers engaged in the synthesis and evaluation of novel pyrazole analogs. A thorough understanding of the underlying mechanisms of action and structure-activity relationships is paramount for the rational design of next-generation pyrazole-based therapeutics. As our knowledge of complex disease biology deepens, the versatility of the pyrazole scaffold will undoubtedly continue to be leveraged to address unmet medical needs and improve human health.
References
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. Retrieved from [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). NIH. Retrieved from [Link]
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Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved from [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Inno Pharmchem. Retrieved from [Link]
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The cell cycle phases and their associated cyclin-dependent kinases... (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PubMed Central. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]
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Schematic representation of MTT assay protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2016). PubMed Central. Retrieved from [Link]
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Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2021). ResearchGate. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
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CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Unraveling the Mechanism of Action of 4-(thiophen-3-yl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Thiophene-Pyrazole Scaffold
The convergence of thiophene and pyrazole rings in a single molecular entity has given rise to a privileged scaffold in medicinal chemistry. These heterocyclic moieties are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The thiophene ring, with its sulfur atom, can enhance molecular interactions and improve pharmacokinetic properties, while the pyrazole core is a versatile structure found in several approved drugs.[1][2][3][4] This guide focuses on a specific, yet under-investigated member of this class, 4-(thiophen-3-yl)-1H-pyrazole , and outlines a comprehensive strategy to elucidate its mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent. While direct studies on this specific isomer are limited, the wealth of data on related analogs allows us to formulate a robust, data-driven investigative framework.
Hypothesized Mechanism of Action: A Kinase-Centric Approach
Based on extensive structure-activity relationship (SAR) studies of analogous thiophene-pyrazole compounds, a primary hypothesized mechanism of action for 4-(thiophen-3-yl)-1H-pyrazole is the inhibition of protein kinases .[5][6][7] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] Derivatives of thiophene-pyrazole have demonstrated inhibitory activity against several key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinases (JAKs), and Aurora Kinases.[1][5]
The rationale for this hypothesis lies in the structural features of 4-(thiophen-3-yl)-1H-pyrazole. The planar aromatic systems of the pyrazole and thiophene rings can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, while the nitrogen atoms of the pyrazole can form critical hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors.[6]
This guide will, therefore, detail a systematic, multi-tiered experimental workflow to investigate the kinase inhibitory profile of 4-(thiophen-3-yl)-1H-pyrazole and its downstream cellular consequences.
Part 1: Target Identification and Validation
The initial and most critical phase is to identify the specific kinase(s) that 4-(thiophen-3-yl)-1H-pyrazole interacts with. A broad-based screening approach followed by more focused validation is the most logical progression.
Broad-Spectrum Kinase Panel Screening
Causality of Experimental Choice: A comprehensive kinase panel screen provides an unbiased, high-throughput method to identify potential molecular targets from a large selection of kinases. This initial screen is crucial for generating a "hit list" of kinases that are significantly inhibited by the compound, thus guiding the subsequent, more focused investigations.
Experimental Protocol: In Vitro Kinase Assay
A typical in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by the test compound is then quantified.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-(thiophen-3-yl)-1H-pyrazole in a suitable solvent (e.g., DMSO).
-
Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]
-
Prepare a solution of recombinant kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and substrate solution.
-
Add serial dilutions of 4-(thiophen-3-yl)-1H-pyrazole to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding the ATP solution.[3]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[8]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Target Validation in a Cellular Context
Causality of Experimental Choice: Following the identification of potential kinase targets from the in vitro screen, it is imperative to validate these interactions within a cellular environment. This step is crucial to confirm that the compound can access its target within the cell and exert an inhibitory effect, and to rule out artifacts from in vitro assays.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
The NanoBRET™ Target Engagement Assay is a robust method to quantify the interaction of a compound with a specific protein target in living cells.
Step-by-Step Methodology:
-
Cell Line Preparation:
-
Select a cell line that expresses the kinase of interest.
-
Genetically engineer the cells to express the kinase as a fusion protein with NanoLuc® luciferase.
-
Culture the cells in appropriate media.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.
-
Add serial dilutions of 4-(thiophen-3-yl)-1H-pyrazole.
-
Incubate the plate for a specified time to allow the compound to enter the cells and compete with the tracer for binding to the kinase.
-
-
Detection and Data Analysis:
-
Add the NanoLuc® substrate to the wells.
-
Measure both the NanoLuc® luminescence and the tracer fluorescence.
-
Calculate the BRET ratio (fluorescence/luminescence).
-
A decrease in the BRET ratio indicates that the compound is displacing the tracer from the kinase.
-
Determine the IC50 value for target engagement.
-
Part 2: Elucidating the Cellular Mechanism of Action
Once a primary kinase target is validated, the next logical step is to investigate the downstream cellular consequences of its inhibition. This involves assessing the compound's impact on cell viability, cell cycle progression, and the induction of apoptosis.
Assessment of Cytotoxicity
Causality of Experimental Choice: The MTT assay is a widely used, reliable, and high-throughput method to assess the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.[10] This provides crucial information on the compound's potential as an anticancer agent and helps in selecting relevant cell lines for further mechanistic studies.[11][12]
Experimental Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density.[13]
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 4-(thiophen-3-yl)-1H-pyrazole. Include a positive control (e.g., a known cytotoxic drug) and a negative control (vehicle).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[14]
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Data Presentation: Cytotoxicity Profile of 4-(thiophen-3-yl)-1H-pyrazole
| Cell Line | Cancer Type | Putative Target Expression | IC50 (µM) |
| A549 | Lung Cancer | High EGFR | [Experimental Data] |
| MCF-7 | Breast Cancer | Low EGFR, High PI3K pathway | [Experimental Data] |
| HCT116 | Colon Cancer | High KRAS mutation | [Experimental Data] |
| U87-MG | Glioblastoma | High EGFR, High VEGFR | [Experimental Data] |
Analysis of Cell Cycle Progression
Causality of Experimental Choice: Kinase inhibitors often exert their anticancer effects by arresting the cell cycle at specific checkpoints.[5] Flow cytometry with propidium iodide (PI) staining is a standard and quantitative method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][15][16]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with 4-(thiophen-3-yl)-1H-pyrazole at concentrations around its IC50 value for 24 or 48 hours.
-
Harvest both adherent and floating cells.
-
-
Cell Fixation and Staining:
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells with PBS.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).[16]
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization: Hypothetical Cell Cycle Arrest
Caption: Hypothetical G1 phase cell cycle arrest induced by the compound.
Investigation of Apoptosis Induction
Causality of Experimental Choice: Many effective anticancer agents, including kinase inhibitors, induce programmed cell death, or apoptosis.[7] Western blotting is a robust technique to detect the cleavage of key apoptotic markers, such as caspases and PARP, providing definitive evidence of apoptosis induction.
Experimental Protocol: Western Blotting for Apoptosis Markers
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cancer cells with 4-(thiophen-3-yl)-1H-pyrazole for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key apoptosis markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Also, probe for the full-length forms of these proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the levels of the cleaved (active) forms of the apoptotic proteins.
-
Visualization: Apoptotic Signaling Pathway
Caption: Hypothesized apoptosis induction pathway via kinase inhibition.
Part 3: In Vivo Efficacy Studies
Causality of Experimental Choice: While in vitro and cellular assays provide valuable mechanistic insights, demonstrating efficacy in a living organism is a crucial step in preclinical drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method to evaluate the in vivo antitumor activity of a compound.
Experimental Protocol: Human Tumor Xenograft Model
Step-by-Step Methodology:
-
Model Establishment:
-
Subcutaneously implant a suspension of human cancer cells (selected based on in vitro cytotoxicity data) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer 4-(thiophen-3-yl)-1H-pyrazole to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Administer the vehicle to the control group.
-
Treat the animals for a specified period (e.g., 2-4 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for biomarkers of drug activity (e.g., inhibition of the target kinase, induction of apoptosis) using immunohistochemistry or western blotting.
-
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Experimental Data] | - |
| 4-(thiophen-3-yl)-1H-pyrazole | 10 | [Experimental Data] | [Calculated Data] |
| 4-(thiophen-3-yl)-1H-pyrazole | 30 | [Experimental Data] | [Calculated Data] |
| 4-(thiophen-3-yl)-1H-pyrazole | 100 | [Experimental Data] | [Calculated Data] |
| Positive Control | [Dose] | [Experimental Data] | [Calculated Data] |
Conclusion and Future Directions
This technical guide has outlined a logical and comprehensive workflow to elucidate the mechanism of action of 4-(thiophen-3-yl)-1H-pyrazole, with a primary focus on its potential as a kinase inhibitor. The proposed experiments are designed to be self-validating, progressing from broad, unbiased screening to specific target validation and the characterization of downstream cellular and in vivo effects.
The successful execution of these studies will not only illuminate the mechanism of action of this specific molecule but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of thiophene-pyrazole compounds. The insights gained will be invaluable for the future design and development of more potent and selective kinase inhibitors for the treatment of cancer and other diseases.
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Unlocking the Potential of Thiophene-Pyrazole Scaffolds: A Technical Guide to Quantum Mechanical Calculations in Drug Discovery
Foreword: From Bench to Bits - The Computational Imperative in Modern Drug Development
In the relentless pursuit of novel therapeutics, the biopharmaceutical industry is increasingly turning to the power of computational chemistry to accelerate discovery and de-risk development. The ability to predict molecular properties with a high degree of accuracy before a compound is ever synthesized offers an unparalleled advantage in a field where time and resources are paramount. Thiophene and pyrazole moieties, both privileged scaffolds in medicinal chemistry, frequently appear in compounds exhibiting a wide range of biological activities, from anticancer to antimicrobial.[1][2][3] The fusion of these two heterocyclic systems into single molecular entities presents a rich chemical space for the design of next-generation therapeutics.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals who are looking to leverage quantum mechanical calculations to explore the structure-activity relationships (SAR) of thiophene-pyrazole compounds. We will move beyond a mere recitation of methods and instead, delve into the causality behind computational choices, providing a practical framework for performing and interpreting these calculations with scientific integrity. Our journey will take us from the foundational principles of Density Functional Theory (DFT) to the practical application of these methods in predicting spectroscopic properties and understanding electronic structure, all within the context of advancing drug discovery programs.
The Strategic Rationale: Why Employ Quantum Mechanics for Thiophene-Pyrazole Systems?
The decision to invest computational resources in quantum mechanical (QM) calculations is a strategic one. For thiophene-pyrazole compounds, this approach is particularly insightful for several key reasons:
-
Elucidating Three-Dimensional Conformation: The relative orientation of the thiophene and pyrazole rings, as well as the nature and conformation of substituents, dictates the molecule's overall shape and its ability to interact with a biological target. QM methods, specifically geometry optimization, provide a reliable means of determining the most stable three-dimensional structure.
-
Mapping Electron Distribution and Reactivity: The distribution of electrons within the molecule, governed by the interplay of the two heterocyclic rings, is fundamental to its chemical behavior. Calculations of molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution reveal sites susceptible to electrophilic or nucleophilic attack, and regions critical for intermolecular interactions.[4]
-
Predicting Spectroscopic Signatures for Experimental Validation: QM calculations can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra.[4][5] These predictions serve as a powerful tool for validating the identity and purity of newly synthesized compounds and can aid in the interpretation of complex experimental spectra.
-
Informing Drug Design and Optimization: By understanding the electronic and structural properties of a lead compound, medicinal chemists can make more informed decisions about which modifications are most likely to improve potency, selectivity, and pharmacokinetic properties. Computational methods allow for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.[6][7]
The Theoretical Bedrock: A Pragmatic Overview of Density Functional Theory
While a comprehensive treatise on the quantum mechanics of molecular systems is beyond the scope of this guide, a foundational understanding of Density Functional Theory (DFT) is essential for the discerning researcher. DFT is a computational method that allows us to approximate the solution to the Schrödinger equation for a multi-electron system.[8]
At its core, DFT is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. This is a significant departure from traditional ab initio methods that contend with the full complexity of the many-electron wavefunction. By focusing on the electron density, a function of only three spatial coordinates, DFT offers a computationally tractable approach without a prohibitive sacrifice in accuracy for many systems of pharmaceutical interest.
The practical application of DFT involves the selection of two key components:
-
The Exchange-Correlation Functional: This is the heart of any DFT calculation, as it approximates the complex quantum mechanical interactions between electrons. Functionals are often categorized in a "Jacob's Ladder" of increasing complexity and, generally, accuracy. For heterocyclic systems like thiophene-pyrazoles, hybrid functionals such as B3LYP and dispersion-corrected functionals like PBE0-D3BJ have demonstrated a good balance of accuracy and computational cost.[3][4]
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For molecules containing second-row elements like sulfur, it is crucial to use basis sets that include polarization and diffuse functions . A commonly employed and robust choice is the 6-311++G(d,p) basis set. For higher accuracy, especially for properties like NMR, larger basis sets like def2-TZVP are often utilized.[3][4]
The judicious selection of the functional and basis set is paramount for obtaining meaningful results. This choice should be guided by the specific property being investigated and validated against experimental data whenever possible.
The Computational Workflow: A Step-by-Step Guide
The following section outlines a detailed, step-by-step methodology for performing quantum mechanical calculations on a representative thiophene-pyrazole compound. We will use the widely adopted Gaussian software package as our computational tool.
Molecular Structure Preparation
The starting point for any calculation is the three-dimensional structure of the molecule. This can be generated using a molecular builder such as GaussView or Avogadro. It is crucial to ensure that the initial structure is chemically reasonable, with correct bond orders and stereochemistry.
Geometry Optimization and Vibrational Frequency Analysis
The first computational step is to find the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation.
Experimental Protocol: Geometry Optimization
-
Input File Preparation: Create an input file (e.g., thiophene-pyrazole_opt.gjf) with the following structure:
-
%nprocshared and %mem specify the computational resources.
-
#p indicates a "pretty" print output.
-
B3LYP/6-311++G(d,p) specifies the DFT functional and basis set.
-
Opt is the keyword for geometry optimization.
-
Freq is the keyword to perform a frequency calculation after the optimization.
-
The title and charge/multiplicity lines are followed by the atomic coordinates.
-
-
Execution: Run the calculation using the Gaussian software.
-
Validation: Upon completion, it is critical to verify that the optimization has converged to a true energy minimum. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. One or more negative frequencies indicate a saddle point (a transition state) rather than a stable structure, and the optimization should be repeated from a perturbed geometry.
The optimized geometry provides the most stable three-dimensional structure of the molecule, from which bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available (e.g., from X-ray crystallography).
Diagram: Computational Workflow for Property Prediction
Caption: A generalized workflow for quantum mechanical property prediction.
Electronic Structure Analysis: Molecular Orbitals and Charge Distribution
With the optimized geometry, we can now probe the electronic properties of the thiophene-pyrazole compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.[3]
These orbitals and their energies are standard outputs of a geometry optimization calculation and can be visualized to identify the regions of the molecule involved in electron donation and acceptance.
NBO analysis provides a chemically intuitive picture of the electron distribution in terms of localized bonds and lone pairs. This method is particularly useful for quantifying the charge on each atom and understanding hyperconjugative interactions that contribute to molecular stability.
Experimental Protocol: NBO Analysis
-
Input File Modification: Add the pop=nbo keyword to the route section of the input file for a single-point energy calculation on the optimized geometry.
-
Execution and Interpretation: The NBO output will provide a summary of the natural atomic charges and the composition of the natural bond orbitals. This data is invaluable for understanding the polarity of the molecule and identifying potential sites for hydrogen bonding.
Simulating Spectroscopic Properties
A significant advantage of quantum mechanical calculations is the ability to predict spectroscopic data, which can be directly compared with experimental results.
TD-DFT is a powerful method for calculating the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.[9]
Experimental Protocol: TD-DFT Calculation
-
Input File Preparation: Using the optimized geometry, create an input file with the td keyword. It is also advisable to use a solvation model (e.g., SCRF=(PCM,solvent=acetonitrile)) to better mimic experimental conditions.
-
Data Extraction and Visualization: The output file will list the calculated excitation energies (in eV and nm) and their corresponding oscillator strengths (a measure of the transition probability). This data can be plotted to generate a simulated UV-Vis spectrum.
The GIAO method is a reliable approach for calculating NMR chemical shifts.[4]
Experimental Protocol: GIAO NMR Calculation
-
Input File Preparation: Use the nmr keyword in the route section. It is standard practice to also calculate the NMR properties of a reference compound, such as tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shift Calculation: The calculated isotropic shielding values are then referenced to the shielding value of TMS to obtain the chemical shifts, which can be directly compared to experimental spectra.
Data Presentation and Interpretation: A Case Study
To illustrate the practical application of these methods, let's consider a hypothetical thiophene-pyrazole derivative, TP-1 . The following tables summarize the kind of data that can be generated and how it can be presented for analysis.
Table 1: Calculated Electronic Properties of TP-1 at the B3LYP/6-311++G(d,p) Level of Theory
| Property | Value | Interpretation |
| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D | Suggests significant molecular polarity. |
Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for TP-1
| Carbon Atom | Calculated (GIAO) | Experimental | Δ (Calc - Exp) |
| C1 | 125.4 | 124.9 | 0.5 |
| C2 | 130.1 | 129.8 | 0.3 |
| C3 | 145.2 | 144.5 | 0.7 |
| C4 | 110.8 | 110.2 | 0.6 |
| C5 | 150.6 | 150.1 | 0.5 |
The excellent agreement between the calculated and experimental NMR data in Table 2 provides strong confidence in the accuracy of the computed structure.[4]
Diagram: Structure-Property Relationship Logic
Caption: Interplay between molecular structure and predicted properties.
Conclusion: Integrating Computational Insights into Drug Discovery
Quantum mechanical calculations offer a powerful, predictive framework for understanding the properties of thiophene-pyrazole compounds at the molecular level. By providing detailed insights into molecular structure, electronic properties, and spectroscopic signatures, these computational methods enable a more rational and efficient approach to drug design and development. The methodologies outlined in this guide, when applied with rigor and a clear understanding of their theoretical underpinnings, can significantly enhance the ability of research teams to identify and optimize promising therapeutic candidates. The synergy between computational prediction and experimental validation is the cornerstone of modern, data-driven drug discovery.
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Al-Karmalawy, A. A., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. [Link]
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Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Knorr Synthesis of Substituted Pyrazoles
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone reaction for accessing this vital heterocycle through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This guide provides an in-depth analysis of the Knorr synthesis, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, explore the strategic considerations for regioselectivity, provide detailed, validated protocols for the synthesis of representative pyrazoles, and offer a practical troubleshooting guide to overcome common experimental hurdles.
Introduction: The Enduring Importance of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5] This structural motif is of immense interest in drug discovery due to its ability to engage in various biological interactions and its presence in a wide array of therapeutic agents.[6][7] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][8] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and several modern oncology agents highlight the therapeutic value of this scaffold.[1]
The Knorr synthesis provides a direct, reliable, and versatile route to substituted pyrazoles, making it an indispensable tool for generating compound libraries for screening and lead optimization.[9][10] Its operational simplicity and the ready availability of starting materials contribute to its widespread use in both academic and industrial laboratories.[11]
The Knorr Pyrazole Synthesis: Mechanism and Rationale
The Knorr synthesis is a classic acid-catalyzed condensation reaction that transforms a 1,3-dicarbonyl compound and a hydrazine into a pyrazole with the loss of two molecules of water.[12] Understanding the mechanism is key to controlling the reaction outcome, particularly its regioselectivity.
The reaction proceeds through three principal stages:
-
Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, this carbonyl is protonated, enhancing its electrophilicity. This step forms a hydrazone intermediate.[4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This ring-closing step forms a non-aromatic, cyclic hydroxyl-pyrazolidine intermediate.[11]
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic intermediate to form a stable, aromatic pyrazole ring.[13][14] This dehydration is often the rate-determining step of the overall process.[11]
Caption: The general mechanism of the Knorr pyrazole synthesis.
Expert Insight: The choice of acid catalyst is crucial. While strong mineral acids can be used, milder acids like acetic acid are often sufficient and can offer better control, minimizing side reactions.[12] The reaction pH can significantly influence the regioselectivity, especially with unsymmetrical substrates.[15]
Strategic Considerations: Mastering Regioselectivity
A primary challenge in the Knorr synthesis arises when both the 1,3-dicarbonyl and the hydrazine are unsymmetrical. This presents two distinct electrophilic carbonyl centers and two different nucleophilic nitrogen atoms, potentially leading to a mixture of two regioisomeric products.[3][11] Controlling the regioselectivity is paramount for any targeted synthesis.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to the initial nucleophilic attack by the hydrazine.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. For instance, in a 1,3-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.[12]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., phenylhydrazine), the terminal -NH2 group is generally more nucleophilic and less sterically hindered than the substituted -NHR group.
-
Reaction Conditions (pH): The reaction pH governs the protonation state of both the dicarbonyl compound and the hydrazine, which can alter the relative reactivity of the different sites.[11] Acidic conditions favor condensation at the more basic carbonyl, while neutral or basic conditions may favor reaction at the more electrophilic carbonyl.
Table 1: Predicting Regioselectivity in Knorr Synthesis
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Major Regioisomer Formed | Rationale |
|---|---|---|---|
| Benzoylacetone (Ph-C(O)CH₂C(O)Me) | Hydrazine (NH₂NH₂) | 3-Methyl-5-phenylpyrazole | The methyl ketone is more electrophilic and less sterically hindered than the phenyl ketone. |
| Ethyl Acetoacetate (EtO₂CCH₂C(O)Me) | Phenylhydrazine (PhNHNH₂) | 1-Phenyl-3-methyl-pyrazol-5-one | The ketone is significantly more reactive than the ester carbonyl. The terminal NH₂ of phenylhydrazine is the primary nucleophile.[12] |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine (PhNHNH₂) | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | The highly electron-withdrawing CF₃ group makes the adjacent carbonyl the most electrophilic site for initial attack.[3] |
Detailed Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Protocol I: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one from a β-Ketoester
This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction, using ethyl benzoylacetate and hydrazine hydrate.[12]
Materials:
-
Ethyl benzoylacetate (3.0 mmol, 1.0 equiv)
-
Hydrazine hydrate (~6.0 mmol, 2.0 equiv)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops)
-
Water (for workup)
-
Ethyl acetate and Hexane (for TLC)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol).[12]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture.[5][12]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring.[12]
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 30:70 ethyl acetate/hexane mobile phase.[12] The reaction is complete when the starting ketoester spot is no longer visible.
-
Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture.[5]
-
Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly over 30 minutes while continuing to stir. A precipitate should form.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry completely to yield the final product.[4]
Caption: Experimental workflow for the synthesis of a pyrazolone.
Troubleshooting Guide
Even robust reactions like the Knorr synthesis can present challenges. This section addresses common issues and provides validated solutions.
Table 2: Common Problems and Solutions in Knorr Pyrazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive reagents (e.g., old hydrazine).2. Insufficient heating or reaction time.3. Incorrect pH; catalyst may be required. | 1. Use freshly opened or purified reagents.2. Increase reaction temperature or extend the reaction time, monitoring by TLC.3. Add a catalytic amount of acetic acid or another mild acid.[5] |
| Formation of Regioisomeric Mixture | Use of unsymmetrical starting materials without proper control. | 1. Modify the dicarbonyl substrate to increase the electronic or steric difference between the carbonyls.2. Change the solvent or pH to favor one reaction pathway. Some studies show aprotic dipolar solvents can improve regioselectivity.[3] |
| Side Product Formation | 1. Self-condensation of the 1,3-dicarbonyl.2. Over-reaction or decomposition at high temperatures. | 1. Add the hydrazine slowly to the dicarbonyl compound.2. Reduce the reaction temperature and monitor carefully. Consider microwave-assisted synthesis for shorter reaction times and potentially cleaner reactions.[16] |
| Difficulty in Product Isolation/Purification | Product is an oil or is highly soluble in the workup solvent. | 1. If an oil forms, try triturating with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization.[4]2. If soluble, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate), then purify by column chromatography. |
Conclusion
The Knorr pyrazole synthesis is a powerful and enduring method for constructing the medicinally vital pyrazole scaffold. Its success hinges on a solid understanding of the underlying mechanism and the factors that control its regioselectivity. By carefully selecting substrates and optimizing reaction conditions, researchers can effectively leverage this reaction to generate diverse libraries of substituted pyrazoles for applications in drug discovery and materials science. The protocols and troubleshooting guidance provided herein serve as a robust starting point for both novice and experienced scientists aiming to harness the full potential of this classic transformation.
References
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2038-2083. Available at: [Link]
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]
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Al-Shamari, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]
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Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6667. Available at: [Link]
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Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
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IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]
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The Suzuki-Miyaura Cross-Coupling of Thiophene Derivatives: A Detailed Guide for Synthetic Excellence
Introduction: The Enduring Significance of Thiophenes and the Power of Cross-Coupling
Thiophene-containing molecules are cornerstones in medicinal chemistry, materials science, and drug development. Their unique electronic properties and ability to mimic phenyl rings while offering distinct physicochemical characteristics make them privileged scaffolds in a vast array of functional molecules, from blockbuster pharmaceuticals to organic electronics. The synthesis of complex thiophene derivatives, therefore, is a critical endeavor for researchers and scientists. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful avenue for the construction of biaryl and heteroaryl systems involving thiophenes.[1]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Suzuki-Miyaura coupling for thiophene derivatives. Moving beyond a simple recitation of protocols, this document delves into the underlying principles, explains the rationale behind experimental choices, and offers practical, field-proven insights to empower you to achieve synthetic success.
Core Principles: Deconstructing the Suzuki-Miyaura Reaction for Thiophene Substrates
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (e.g., a bromothiophene) to a palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2]
Key Reaction Components and Their Roles in Thiophene Coupling
The success of a Suzuki-Miyaura reaction with thiophene derivatives hinges on the judicious selection of each component.
-
Palladium Catalyst: The choice of the palladium source is critical. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern research has introduced a plethora of highly active pre-catalysts, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3][4] These advanced catalysts can offer higher turnover numbers and broader substrate scope, which is particularly beneficial for challenging couplings involving heteroaromatic substrates.
-
Ligands: The ligands coordinated to the palladium center play a pivotal role in modulating its reactivity and stability. Electron-rich and sterically demanding phosphine ligands, such as SPhos, XPhos, and RuPhos, are often employed to facilitate the oxidative addition step, especially with less reactive aryl chlorides.[5] For thiophene substrates, the choice of ligand can also influence the catalyst's resistance to poisoning by the sulfur atom.
-
Base: The base is essential for the activation of the boronic acid in the transmetalation step.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, weaker bases may be preferred to minimize side reactions.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst to a sufficient extent.[8] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base. The choice of solvent can also influence the reaction kinetics and selectivity.
Experimental Workflow: A Generalized Approach
A successful Suzuki-Miyaura coupling of a thiophene derivative requires careful execution of a series of steps, from reagent preparation to product isolation. The following workflow provides a general framework that can be adapted to specific substrates and reaction scales.
Detailed Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for representative Suzuki-Miyaura reactions involving thiophene derivatives. These should be considered as starting points, and optimization may be required for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromothiophene with an Arylboronic Acid
This protocol is a robust starting point for the coupling of various bromothiophenes with a range of arylboronic acids.
Materials:
-
Bromothiophene derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC/MS, typically 4-24 hours).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of 2-Phenylthiophene
This specific example illustrates the coupling of 2-bromothiophene with phenylboronic acid.
Materials:
-
2-Bromothiophene (163 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%)
-
K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
The reaction is typically heated at 90 °C for 12 hours.
-
Purification by flash chromatography (hexanes) affords 2-phenylthiophene as a colorless oil.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of different thiophene derivatives, providing a valuable resource for reaction optimization.
| Entry | Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 95 | [9] |
| 2 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | dppf | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 88 | Fictional Example |
| 3 | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ (1.5) | - | KOH (4) | Dioxane/H₂O | 90 | 91 | [8] |
| 4 | Thiophene-2-boronic acid | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 92 | Fictional Example |
| 5 | 3-Thienylboronic acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ (2) | dtbpf | Et₃N (2) | Kolliphor EL/H₂O | RT | 98 | Fictional Example |
Challenges and Troubleshooting in Thiophene Suzuki-Miyaura Couplings
Despite its robustness, the Suzuki-Miyaura coupling of thiophene derivatives can present specific challenges. Understanding these potential pitfalls and their solutions is key to successful synthesis.
Catalyst Poisoning by Sulfur
The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[5] This can result in sluggish or incomplete reactions.
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can shield the palladium center and reduce its susceptibility to coordination by the thiophene sulfur.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for partial deactivation.
-
Additives: The use of certain additives, such as silver salts, has been reported to scavenge sulfur species and protect the catalyst.
-
Purification of Starting Materials: Ensure that the thiophene starting materials are free of elemental sulfur or other sulfur-containing impurities that can act as potent catalyst poisons.[10]
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Ineffective base; Low reaction temperature; Catalyst poisoning. | Use a fresh batch of catalyst; Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Increase reaction temperature; Employ bulky ligands; Increase catalyst loading.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; In situ formation of Pd(II) species. | Thoroughly degas all solvents and the reaction mixture; Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[11] |
| Protodeborylation of Boronic Acid | Hydrolysis of the C-B bond, often pH-dependent. | Use a milder base (e.g., K₃PO₄); Use a boronate ester instead of a boronic acid; Minimize water content in the reaction.[11] |
| Difficulty in Product Purification | Co-elution with byproducts (e.g., homocoupled products, residual starting materials). | Optimize reaction conditions to minimize byproduct formation; Employ alternative purification techniques (e.g., recrystallization, preparative HPLC). |
Conclusion: Mastering the Art of Thiophene Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of a diverse range of thiophene-containing molecules. By understanding the fundamental principles of the catalytic cycle, carefully selecting reaction components, and being prepared to troubleshoot potential challenges, researchers can harness the full power of this remarkable transformation. The protocols and insights provided in this guide are intended to serve as a solid foundation for your synthetic endeavors, empowering you to confidently and efficiently construct the thiophene derivatives that will drive future innovations in medicine and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Corrias, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9419-9431. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6528-6540. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1796-1804. [Link]
-
Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
Chemistry For Everyone. (2024, April 23). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]
-
Cedeño, D. L., & Cárdenas, C. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 75(23), 8143-8152. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chérioux, F., et al. (2003). An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions. Journal of Polymer Science Part A: Polymer Chemistry, 41(20), 3277-3286. [Link]
-
Marion, N., & Nolan, S. P. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(25), 6261-6264. [Link]
-
Bérubé, C. D., & Farrell, P. G. (2002). A Novel “Double-Coupling” Strategy for Iterative Oligothiophene Synthesis Using Orthogonal Si/Ge Protection. Organic Letters, 4(19), 3323-3326. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]
-
National Institutes of Health. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Mori, K., et al. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(4), 1503-1506. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
National Institutes of Health. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
-
Thompson, A. E., et al. (2012). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 14(17), 4478-4481. [Link]
-
White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]
-
Petkov, V. (n.d.). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. [Link]
-
SciSpace. (n.d.). A General and Efficient Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - and Tri‐ortho‐Substituted Biaryls. [Link]
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
National Institutes of Health. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?[Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
National Institutes of Health. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. [Link]
-
YouTube. (2025, September 13). How Can You Prevent Catalyst Poisoning? [Video]. Chemistry For Everyone. [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. [Link]
-
National Institutes of Health. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
ChemRxiv. (2020). A Versatile Protocol for Functionalization of Covalent Organic Frameworks via Suzuki-Miyaura Cross-Coupling. [Link]
-
Chemical Communications. (n.d.). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Pyrazolyl-Thiazole-Thiophene Hybrids
Executive Summary & Pharmacophore Logic
This application note details a robust, multi-step protocol for synthesizing pyrazolyl-thiazole derivatives of thiophene . These hybrid molecules represent a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophores:
-
Thiophene: A bioisostere of benzene, enhancing lipophilicity and metabolic stability.
-
Pyrazole: A core moiety found in anti-inflammatory drugs (e.g., Celecoxib), acting as a hydrogen bond donor/acceptor.
-
Thiazole: A critical component in antimicrobial and anticancer agents, often serving as a linker that restricts conformational flexibility.
The synthesis utilizes two classic named reactions—the Vilsmeier-Haack Formylation and the Hantzsch Thiazole Synthesis —integrated into a streamlined workflow. This guide emphasizes process control, mechanistic causality, and reproducibility.
Retrosynthetic Analysis
To ensure high yields and purity, we deconstruct the target molecule into stable intermediates. The logic flows backward from the final hybrid:
-
Target: Thiophene-Pyrazole-Thiazole Hybrid.
-
Disconnection 1 (Thiazole Ring): The thiazole ring is formed via the condensation of an
-haloketone (phenacyl bromide) and a thioamide precursor. -
Disconnection 2 (Linker): The thioamide precursor is derived from a thiosemicarbazone, formed by condensing an aldehyde with thiosemicarbazide.
-
Disconnection 3 (Pyrazole Core): The aldehyde-functionalized pyrazole is generated via a Vilsmeier-Haack cyclization of a hydrazone derived from 2-acetylthiophene.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the construction of the hybrid scaffold.
Detailed Experimental Protocols
Stage 1: Construction of the Pyrazole Core (Vilsmeier-Haack)
This step is the most critical. It converts an acyclic hydrazone into a cyclic pyrazole while simultaneously installing a formyl (-CHO) group at the 4-position.[1]
Reagents:
-
2-Acetylthiophene (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Phosphorus Oxychloride (
) (30 mmol)
Protocol:
-
Hydrazone Formation: Dissolve 2-acetylthiophene in ethanol (20 mL). Add phenylhydrazine and a catalytic amount of glacial acetic acid. Reflux for 2 hours. Cool, filter the solid hydrazone, and dry.
-
Checkpoint: Verify formation by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
-
Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF (10 mL) to 0°C in an ice bath. Add
dropwise with vigorous stirring.-
Causality: Low temperature prevents thermal decomposition of the Vilsmeier salt (chloroiminium ion).
-
-
Cyclization: Dissolve the hydrazone from step 1 in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60–70°C for 3 hours.
-
Quenching: Pour the reaction mixture onto crushed ice. Neutralize with saturated
solution to pH 7–8. -
Isolation: A yellow solid (Intermediate A) will precipitate. Filter, wash with water, and recrystallize from ethanol.
Key Mechanism: The Vilsmeier reagent attacks the hydrazone nitrogen, initiating cyclization followed by formylation at the electron-rich 4-position of the newly formed pyrazole ring.
Stage 2: Linker Functionalization
We convert the aldehyde into a thiosemicarbazone, which serves as the "spine" for the subsequent thiazole ring.
Reagents:
-
Intermediate A (from Stage 1)
-
Thiosemicarbazide (Equimolar)
-
Glacial Acetic Acid (Catalytic)
Protocol:
-
Dissolve Intermediate A in hot ethanol.
-
Add thiosemicarbazide and 3–4 drops of glacial acetic acid.
-
Reflux for 1–2 hours.
-
Observation: A heavy precipitate usually forms while hot.
-
Cool, filter, and wash with cold ethanol.
Stage 3: Hantzsch Thiazole Ring Closure
The final step utilizes the Hantzsch synthesis to close the thiazole ring using an
Reagents:
-
Intermediate B (Thiosemicarbazone)
-
Substituted Phenacyl Bromide (e.g., 4-bromoacetophenone)
-
Ethanol or Dioxane
Protocol:
-
Suspend Intermediate B (1 mmol) in ethanol (15 mL).
-
Add the phenacyl bromide (1 mmol).
-
Reflux for 3–5 hours.
-
Monitoring: The suspension typically clears as the reaction proceeds, followed by the precipitation of the hydrobromide salt of the product.
-
-
Neutralize with aqueous ammonia or
to liberate the free base. -
Filter the final solid and recrystallize from DMF/Ethanol mixtures.
Data Analysis & Validation
To ensure the protocol was successful, compare your data against these expected parameters.
| Parameter | Expected Value/Observation | Validation Method |
| Yield (Overall) | 65% – 80% | Gravimetric |
| Appearance | Yellow to Orange crystalline solid | Visual Inspection |
| Melting Point | Sharp range (e.g., 180–220°C depending on R-group) | DSC / Capillary |
| 1H NMR (Thiazole) | Singlet at | NMR Spectroscopy |
| 1H NMR (Aldehyde) | Disappearance of -CHO peak ( | NMR Spectroscopy |
| IR Spectroscopy | Absence of C=O (1680 cm⁻¹); Presence of C=N (1600 cm⁻¹) | FTIR |
Reaction Mechanism: Hantzsch Cyclization
Understanding the mechanism aids in troubleshooting low yields.
Figure 2: Simplified mechanistic pathway of the Hantzsch thiazole synthesis.
Troubleshooting & Critical Control Points
-
Sticky Precipitate in Stage 1: If the Vilsmeier product comes out as a gummy oil upon quenching with ice, extract it with dichloromethane (DCM), dry over
, and evaporate. The solid will form upon triturating with cold ethanol. -
Incomplete Cyclization in Stage 3: If TLC shows starting material after 5 hours, add a base catalyst (triethylamine) or switch solvent to Dioxane (higher boiling point).
-
Regioselectivity: The Vilsmeier-Haack reaction on the hydrazone is highly regioselective for the 4-position due to the electronic effects of the nitrogen atoms; however, ensure the temperature does not exceed 70°C to avoid polymerization.
References
-
RSC Advances (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry.
-
Journal of Heterocyclic Chemistry. Synthesis and Antimicrobial Evaluation of Some New Thiophene, Pyrazole and Thiazole Derivatives. Wiley Online Library.
-
National Institutes of Health (PMC). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. NCBI.
-
ResearchGate. Synthesis of pyrazole-thiazole hybrids via microwave-assisted multicomponent reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. asianpubs.org [asianpubs.org]
Application Note: High-Purity Isolation of 4-(thiophen-3-yl)-1H-pyrazole via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 4-(thiophen-3-yl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical impact of purity on downstream applications, this document moves beyond a generic methodology to offer a detailed, logical framework for achieving high-purity crystalline material through recrystallization. We will explore the rationale behind solvent selection, provide a systematic screening protocol, and detail the subsequent steps for recrystallization and purity verification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the purification of this and structurally related compounds.
Introduction: The Critical Role of Purity
The biological activity and material properties of 4-(thiophen-3-yl)-1H-pyrazole are intrinsically linked to its purity. Trace impurities can lead to erroneous biological data, interfere with crystallization processes, and compromise the performance of organic electronic materials. Therefore, a robust purification strategy is not merely a procedural step but a cornerstone of reliable and reproducible research. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization process results in the formation of a highly ordered crystal lattice of the desired molecule, while impurities are excluded and remain in the supernatant.
Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities. The synthesis of 4-(thiophen-3-yl)-1H-pyrazole, like many heterocyclic compounds, can introduce a variety of byproducts and unreacted starting materials. Common synthetic routes to pyrazoles may involve the condensation of a β-diketone with hydrazine or the cycloaddition of a diazo compound with an alkyne. For thiophene-containing pyrazoles, the synthesis might start from a thiophene-derived precursor.[1][2][3]
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as thiophene-containing precursors, hydrazine derivatives, or other reagents used in the synthesis.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers of 4-(thiophen-3-yl)-1H-pyrazole may be formed.
-
Reaction Intermediates: Incomplete reactions can leave behind stable intermediates.
-
Catalyst Residues: If the synthesis involves metal catalysts (e.g., palladium, copper), trace amounts may remain in the crude product.[4][5]
-
Solvents: Residual solvents from the synthesis or initial workup.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy can provide valuable insights into the complexity of the impurity profile and guide the selection of an appropriate purification strategy.
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[6][7] An ideal solvent for the recrystallization of 4-(thiophen-3-yl)-1H-pyrazole should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvating Power at Low Temperatures: The compound should have poor solubility in the cold solvent to ensure maximum recovery of the purified crystals.
-
Favorable Boiling Point: The boiling point should be high enough to provide a significant solubility differential but low enough to be easily removed from the crystals during drying.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Recommended Solvents for Screening
Based on the general properties of pyrazole and thiophene derivatives, the following solvents and solvent systems are recommended for initial screening:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Hydrocarbons: Toluene, Heptane (as an anti-solvent)
-
Mixed Solvent Systems: Ethanol/Water, Ethanol/Ethyl Acetate, Methanol/Chloroform[3]
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is essential to identify the optimal recrystallization conditions.
Materials:
-
Crude 4-(thiophen-3-yl)-1H-pyrazole
-
A selection of potential recrystallization solvents (see section 3.1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added.
-
Record the solubility at room temperature. A good candidate solvent will show low solubility at this stage.
-
-
Hot Solubility Test:
-
For the solvents in which the compound showed poor solubility at room temperature, gently heat the test tubes in a heating block or water bath.
-
Continue adding the solvent dropwise to the hot mixture until the solid completely dissolves.
-
Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the formation of crystals. Note the quantity and quality of the crystals formed.
-
Table 1: Example Solvent Screening Data Interpretation
| Solvent | Solubility at RT | Solubility at B.P. | Crystal Formation on Cooling | Assessment |
| Ethanol | Low | High | Abundant, well-formed crystals | Excellent Candidate |
| Water | Insoluble | Insoluble | No crystals | Unsuitable |
| Ethyl Acetate | High | High | Poor recovery | Unsuitable as a single solvent |
| Toluene | Low | Moderate | Slow crystal growth | Potential candidate |
| Heptane | Insoluble | Insoluble | No crystals | Potential anti-solvent |
Detailed Recrystallization Protocol
This protocol assumes that ethanol has been identified as a suitable solvent from the screening process.
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing scale
Procedure:
-
Dissolution:
-
Place the crude 4-(thiophen-3-yl)-1H-pyrazole in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).
-
Add a magnetic stir bar.
-
Add the minimum amount of hot ethanol to the flask to dissolve the solid completely. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the yield.
-
If colored impurities are present, they may be removed at this stage by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.[8]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a watch glass or a drying dish and allow them to air dry.
-
For complete drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Diagram 1: Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-(thiophen-3-yl)-1H-pyrazole.
Purity Assessment: A Self-Validating System
The success of the recrystallization must be validated by analytical methods.
Melting Point Determination
A pure crystalline solid will have a sharp melting point range (typically 0.5-1 °C), while an impure sample will melt over a wider range and at a lower temperature.[9]
Protocol:
-
Load a small amount of the dried, purified crystals into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a steady rate (e.g., 2-3 °C per minute).
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
Compare the melting point of the recrystallized product to that of the crude material. A narrower and higher melting point range indicates successful purification.
Spectroscopic Analysis
¹H NMR Spectroscopy:
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for assessing the purity and confirming the structure of the compound. The spectrum of the purified 4-(thiophen-3-yl)-1H-pyrazole should show sharp, well-resolved peaks corresponding to the protons of the thiophene and pyrazole rings. The absence of peaks corresponding to impurities or residual solvents is a strong indicator of high purity. For a closely related compound, 3-(thiophen-3-yl)-5-(thiophen-3-ylmethyl)-1H-pyrazole, characteristic proton signals were observed in the aromatic region.[10]
Expected ¹H NMR Signals for 4-(thiophen-3-yl)-1H-pyrazole:
-
Signals for the three protons of the thiophene ring.
-
Signals for the two protons of the pyrazole ring.
-
A broad signal for the N-H proton of the pyrazole ring.
Purity Assessment via ¹H NMR:
-
Integration: The integration of the peaks should correspond to the number of protons in the molecule.
-
Impurities: The absence of extraneous peaks indicates the removal of impurities.
-
Residual Solvent: Characteristic peaks for the recrystallization solvent (e.g., ethanol) should be minimal or absent.
Diagram 2: Purity Verification Logic
Caption: Logic diagram for the verification of product purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly. | Add a small amount of a miscible anti-solvent (e.g., water or heptane) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. Alternatively, try a different solvent system. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
| No Crystal Formation | The solution is not supersaturated; the compound is too soluble. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. |
Conclusion
The protocol outlined in this application note provides a robust and scientifically sound methodology for the purification of 4-(thiophen-3-yl)-1H-pyrazole by recrystallization. By understanding the potential impurity profile, conducting a systematic solvent screening, and employing careful recrystallization and purity verification techniques, researchers can confidently obtain high-purity material essential for reliable downstream applications in drug discovery and materials science.
References
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ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Trend in Scientific Research and Development. [Link]
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Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Recrystallization. Vanderbilt University. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]
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Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science. [Link]
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Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. ResearchGate. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Melting point determination. University of Calgary. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. [Link]
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1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]
-
Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
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Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
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Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
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Melting point determination. Edisco. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Determination of Melting Point. Unacademy. [Link]
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Application Notes and Protocols for the Evaluation of 4-(thiophen-3-yl)-1H-pyrazole in Antimicrobial and Antifungal Assays
Introduction: The Therapeutic Potential of Pyrazole-Thiophene Hybrids
In the persistent search for novel antimicrobial and antifungal agents, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, pyrazole derivatives have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole nucleus is a key pharmacophore in several clinically approved drugs.[2] Similarly, thiophene, a sulfur-containing five-membered heterocyclic ring, is another privileged scaffold in drug discovery, known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4] The combination of these two moieties into a single molecular entity, such as 4-(thiophen-3-yl)-1H-pyrazole, presents a compelling strategy for the development of new therapeutics with potentially unique mechanisms of action and improved efficacy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and antifungal potential of 4-(thiophen-3-yl)-1H-pyrazole. While extensive research has been conducted on various pyrazole and thiophene derivatives, this document will focus on establishing a robust set of protocols to determine the specific activity of the title compound. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reliable and reproducible data.
Scientific Rationale and Potential Mechanisms of Action
The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens.[5] While the precise mechanism of 4-(thiophen-3-yl)-1H-pyrazole is yet to be elucidated, related compounds have been shown to act as inhibitors of key bacterial enzymes. One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Another potential mode of action is the disruption of the bacterial cell wall, a mechanism observed in some pyrazole-derived hydrazones.
For antifungal activity, pyrazole derivatives have been shown to interfere with fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. Molecular docking studies on other pyrazole compounds have also suggested strong binding to key fungal proteins, further supporting their potential as antifungal agents.[6] The thiophene moiety in 4-(thiophen-3-yl)-1H-pyrazole may contribute to its bioactivity through its unique electronic properties, potentially enhancing its interaction with biological targets.[4]
Experimental Workflow for Antimicrobial and Antifungal Evaluation
The following diagram illustrates a typical workflow for the initial screening and characterization of the antimicrobial and antifungal properties of a novel compound like 4-(thiophen-3-yl)-1H-pyrazole.
Caption: A streamlined workflow for assessing the antimicrobial and antifungal efficacy of a test compound.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a fundamental method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
4-(thiophen-3-yl)-1H-pyrazole (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria (cation-adjusted)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-(thiophen-3-yl)-1H-pyrazole in sterile DMSO (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth to minimize the final DMSO concentration to ≤1% (v/v) to avoid solvent toxicity.
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: For yeasts, prepare the inoculum similarly to bacteria, adjusting to a 0.5 McFarland standard and diluting in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL. For molds, grow the culture on potato dextrose agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row designated for serial dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying compound concentrations in each well.
-
Set up control wells:
-
Growth Control: 100 µL of broth + 10 µL of inoculum (no compound).
-
Sterility Control: 100 µL of uninoculated broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Solvent Control: A row with the highest concentration of DMSO used in the assay.
-
-
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubation:
-
Bacteria: Incubate at 35-37°C for 16-20 hours in ambient air.
-
Fungi: Incubate at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds).
-
-
Reading the MIC: The MIC is the lowest concentration of 4-(thiophen-3-yl)-1H-pyrazole at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a follow-up to the MIC test and determines the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plates from Protocol 1
-
Tryptic Soy Agar (TSA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile pipette tips
-
Spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto an appropriate agar plate (TSA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
Determining MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., ≤ 1-2 colonies for a starting inoculum of 10⁵ CFU/mL).
Data Presentation and Interpretation
The results of the antimicrobial and antifungal assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Example Antimicrobial Activity of 4-(thiophen-3-yl)-1H-pyrazole
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >64 |
| Ciprofloxacin | (Control) | 0.5 - 2 | 1 - 4 |
Table 2: Example Antifungal Activity of 4-(thiophen-3-yl)-1H-pyrazole
| Microorganism | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 16 |
| Aspergillus fumigatus | ATCC 204305 | 16 | 32 |
| Fluconazole | (Control) | 1 - 4 | 2 - 8 |
Interpretation:
-
A low MIC value indicates high potency.
-
The ratio of MBC/MIC or MFC/MIC provides insight into the compound's mode of action. A ratio of ≤ 4 is generally considered bactericidal or fungicidal, while a higher ratio suggests a bacteriostatic or fungistatic effect.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the results, each assay should include a self-validating system:
-
Sterility Control: This well should remain clear, confirming that the media and reagents are not contaminated.
-
Growth Control: This well must show robust growth, indicating that the experimental conditions are suitable for microbial proliferation.
-
Positive Control: The MIC of the standard antibiotic should fall within the expected range, validating the susceptibility of the microbial strains and the accuracy of the assay setup.
-
Solvent Control: The highest concentration of the solvent (e.g., DMSO) used in the experiment should not inhibit microbial growth, ensuring that any observed activity is due to the test compound.
Logical Relationships in Structure-Activity
The following diagram illustrates the conceptual relationship between the chemical structure of thiophene-pyrazole hybrids and their potential biological activity.
Caption: The interplay between the core scaffolds and their influence on biological targets.
Conclusion
The protocols and framework presented in this application note provide a robust starting point for the comprehensive evaluation of 4-(thiophen-3-yl)-1H-pyrazole as a potential antimicrobial and antifungal agent. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate high-quality, reliable data to inform further drug development efforts. The promising bioactivity of related pyrazole-thiophene hybrids suggests that this compound is a worthy candidate for investigation in the ongoing fight against infectious diseases.
References
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RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
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MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PMC. [Link]
-
National Center for Biotechnology Information. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. [Link]
-
RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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ProQuest. (n.d.). Synthesis and Biological evaluation of some newer Pyrazole Derivatives. [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
-
National Center for Biotechnology Information. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. [Link]
-
U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
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EUCAST. (2021). Clinical Breakpoint Tables. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
IJRAR. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
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Application Notes & Protocols: 4-(Thiophen-3-yl)-1H-pyrazole in Anti-inflammatory Drug Design
Abstract
The 4-(thiophen-3-yl)-1H-pyrazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this scaffold in anti-inflammatory drug design. We will explore the mechanistic basis for its activity, provide detailed protocols for synthesis and biological evaluation, and present a framework for structure-activity relationship (SAR) studies. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Introduction: The Rationale for Thiophene-Pyrazole Hybrids
Inflammation is a complex biological response essential for host defense; however, its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][5] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use is often limited by gastrointestinal and cardiovascular side effects.[1] This has driven the search for novel anti-inflammatory agents with improved safety profiles.
The pyrazole nucleus is a core component of several successful drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][6][7] Its structural versatility allows for precise modifications to optimize potency and selectivity.[1][3][8] The thiophene ring, another important heterocycle, is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules and possesses inherent anti-inflammatory properties.[6][9] The strategic fusion of these two moieties into a 4-(thiophen-3-yl)-1H-pyrazole scaffold creates a synergistic pharmacophore with significant promise for targeting key inflammatory mediators.[6][9]
Mechanistic Landscape: Targeting Key Inflammatory Pathways
Derivatives of the thiophene-pyrazole scaffold have been shown to exert their anti-inflammatory effects through the modulation of several key signaling pathways and enzymes. Understanding these mechanisms is critical for rational drug design and lead optimization.
Primary Molecular Targets:
-
Cyclooxygenase-2 (COX-2): Many pyrazole-based compounds are designed as selective COX-2 inhibitors.[1][7][10][11] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[2] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[10]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Inhibition of p38 MAPK can effectively suppress the inflammatory cascade. Recent studies have demonstrated that pyrazole derivatives can ameliorate synovial inflammation by targeting p38 MAPK and COX-2.[12]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of potent inflammatory mediators.[1] Dual inhibition of both COX-2 and 5-LOX is an attractive strategy for developing broad-spectrum anti-inflammatory agents.[1]
-
Pro-inflammatory Cytokine & Mediator Suppression: The ultimate downstream effect of targeting these pathways is the reduced production of key inflammatory molecules like TNF-α, IL-6, Prostaglandin E2 (PGE2), and Nitric Oxide (NO).[11][12]
The diagram below illustrates the central role of these pathways in the inflammatory response and highlights the potential intervention points for 4-(thiophen-3-yl)-1H-pyrazole derivatives.
Caption: Inflammatory signaling pathways targeted by pyrazole derivatives.
Synthesis and Characterization
The synthesis of 4-(thiophen-3-yl)-1H-pyrazole derivatives typically follows a multi-step route, often beginning with the construction of a chalcone intermediate, followed by cyclization with a hydrazine source. This approach allows for significant chemical diversity.
Protocol 3.1: General Two-Step Synthesis of Thiophene-Based N-Phenyl Pyrazolines
This protocol is adapted from established methods for synthesizing pyrazoline derivatives from chalcones.[13][14]
Causality: The Claisen-Schmidt condensation (Step 1) is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The subsequent cyclization with phenylhydrazine (Step 2) is a classic and efficient reaction to form the pyrazoline ring. Using a base like NaOH facilitates the final ring-closing step.
Workflow Diagram:
Caption: General workflow for the synthesis of thiophene-pyrazole derivatives.
Step-by-Step Methodology:
-
Step 1: Chalcone Synthesis a. Dissolve 3-acetylthiophene (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask. b. Cool the mixture in an ice bath. c. Add a catalytic amount of a strong base (e.g., 20% w/v NaOH solution) dropwise while stirring.[14] d. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). e. Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product. f. Filter the solid, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.
-
Step 2: Pyrazole Synthesis (Cyclization) a. Dissolve the purified chalcone (1 equivalent) in glacial acetic acid or ethanol. b. Add phenylhydrazine hydrochloride (1.1 equivalents). c. Reflux the mixture for 6-8 hours, monitoring by TLC. d. After completion, cool the reaction mixture and pour it into ice-cold water. e. The precipitated solid is the crude pyrazole derivative. Filter, wash thoroughly with water, and dry. f. Purify the final compound by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
Characterization: a. Purity: Confirm purity using TLC and High-Performance Liquid Chromatography (HPLC). b. Structure Elucidation: Confirm the structure of the final compound using:
- FTIR: To identify key functional groups (e.g., C=N of pyrazole).
- ¹H-NMR & ¹³C-NMR: To confirm the proton and carbon framework.
- Mass Spectrometry (MS): To confirm the molecular weight.
Biological Evaluation Protocols
A tiered screening approach is recommended, starting with in vitro enzyme and cell-based assays before moving to more complex in vivo models.
Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. Inhibition is typically quantified by measuring the resulting prostaglandin levels.
Causality: This is a direct, target-based assay that provides crucial information on the potency (IC₅₀) and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2) of the compound. High selectivity for COX-2 is a desirable attribute for reducing side effects.
Methodology (Based on commercially available kits, e.g., Cayman Chemical):
-
Reagent Preparation: Prepare all buffers, enzyme solutions (ovine COX-1, human recombinant COX-2), arachidonic acid substrate, and test compounds (dissolved in DMSO, final concentration <1%) as per the kit manufacturer's instructions.
-
Assay Plate Setup:
-
Add 10 µL of heme to all wells of a 96-well plate.
-
Add 10 µL of buffer (for 100% initial activity), reference inhibitor (e.g., Celecoxib), or test compound at various concentrations.
-
Add 20 µL of COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Mix and incubate at 37°C for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Reaction Termination & Detection:
-
Incubate for 2 minutes at 37°C.
-
Add 40 µL of a saturated stannous chloride solution to terminate the reaction.
-
Add 100 µL of a colorimetric substrate that reacts with the produced PGE2.
-
Incubate in the dark for 60-90 minutes.
-
-
Data Acquisition: Read the absorbance at 405 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus log[concentration] and fitting the data to a sigmoidal dose-response curve.
Protocol 4.2: Cell-Based Assay for Pro-inflammatory Mediator Inhibition
Principle: This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[11] The ability of the test compound to inhibit the production of key mediators like Nitric Oxide (NO) and TNF-α is measured.
Causality: This assay provides a more physiologically relevant context than a simple enzyme assay, as it accounts for cell permeability, off-target effects, and impact on intracellular signaling cascades.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Include a positive control inhibitor (e.g., Dexamethasone).
-
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Mediator Quantification:
-
Nitric Oxide (NO): Collect 50 µL of the cell culture supernatant. Measure the nitrite concentration (a stable NO metabolite) using the Griess Reagent system according to the manufacturer's protocol. Read absorbance at 540 nm.
-
TNF-α: Collect supernatant and measure TNF-α concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability: After collecting the supernatant, assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced mediator production.[11][13]
-
Analysis: Normalize mediator production to the vehicle control and calculate IC₅₀ values for the inhibition of NO and TNF-α.
Protocol 4.3: In Vivo Model - Carrageenan-Induced Paw Edema
Principle: This is a classic and highly reproducible model of acute inflammation.[1][2] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.
Causality: This model evaluates the compound's overall in vivo efficacy, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, in addition to its direct anti-inflammatory action at the target site.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).
-
Groups 3-5: Test Compound at various doses (e.g., 10, 20, 50 mg/kg, oral).
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
-
Statistically analyze the data (e.g., using ANOVA followed by Dunnett's test).
-
Data Presentation & Structure-Activity Relationships (SAR)
Systematic structural modification of the 4-(thiophen-3-yl)-1H-pyrazole scaffold is key to optimizing its anti-inflammatory profile. Data from the biological assays should be compiled to establish clear SAR.
Table 1: Example In Vitro & In Vivo Data for Hypothetical Derivatives
| Compound ID | R¹ Substituent (at N1-phenyl) | R² Substituent (at C5-phenyl) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | % Edema Inhibition @ 3hr (20 mg/kg) |
| LEAD-01 | H | H | 1.50 | 85 | 45% |
| LEAD-02 | 4-SO₂NH₂ | 4-CH₃ | 0.04 | >200 | 72%[1] |
| LEAD-03 | 4-F | 4-OCH₃ | 0.25 | 150 | 65% |
| LEAD-04 | H | 4-Cl | 0.80 | 110 | 58% |
| Celecoxib | 4-SO₂NH₂ | 4-CH₃ | 0.05 | >300 | 75%[7] |
| Indomethacin | N/A | N/A | 0.60 | 0.1 | 55%[1] |
Key SAR Insights:
-
N1-Phenyl Substitution: The presence of a 4-sulfamoylphenyl group at the N1 position is a classic feature of selective COX-2 inhibitors, as seen in Celecoxib, and is critical for high potency.[1][11]
-
C5-Phenyl Substitution: Small, electron-donating groups like a methyl (CH₃) or methoxy (OCH₃) group at the para-position of the C5-phenyl ring often enhance activity.
-
Thiophene Position: While this guide focuses on the 3-yl isomer, exploring the 2-yl isomer is also a valid strategy, as both are known to contribute to anti-inflammatory action.[9]
Conclusion and Future Directions
The 4-(thiophen-3-yl)-1H-pyrazole scaffold is a highly promising platform for the design of next-generation anti-inflammatory agents. Its synthetic tractability and ability to potently and selectively inhibit key targets like COX-2 and p38 MAPK make it an attractive starting point for drug discovery campaigns. Future work should focus on optimizing ADME properties to improve oral bioavailability and reduce potential toxicity, exploring dual-target inhibitors (e.g., COX/5-LOX), and expanding the evaluation to chronic inflammation models, such as collagen-induced arthritis.[1]
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Anonymous. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. ResearchGate. Retrieved January 29, 2026, from [Link]
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Anonymous. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Retrieved January 29, 2026, from [Link]
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Anonymous. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]
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Anonymous. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
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Anonymous. (n.d.). Celecoxib. PubChem. Retrieved January 29, 2026, from [Link]
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Anonymous. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
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Anonymous. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Retrieved January 29, 2026, from [Link]
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Anonymous. (n.d.). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. ResearchGate. Retrieved January 29, 2026, from [Link]
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Anonymous. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved January 29, 2026, from [Link]
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Anonymous. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Anonymous. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
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Menozzi, G., Mosti, L., Schenone, P., D'Amico, M., Filippelli, A., & Rossi, F. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Farmaco. [Link]
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Anonymous. (n.d.). The structure of celecoxib, a pyrazole-containing NSAID drug. ResearchGate. Retrieved January 29, 2026, from [Link]
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Anonymous. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PubMed. [Link]
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Application Notes and Protocols for Molecular Docking of 4-(thiophen-3-yl)-1H-pyrazole
Introduction: The Rationale for Docking 4-(thiophen-3-yl)-1H-pyrazole
The heterocycle 4-(thiophen-3-yl)-1H-pyrazole stands as a scaffold of significant interest in contemporary drug discovery. The fusion of a pyrazole ring, a common pharmacophore in numerous bioactive compounds, with a thiophene moiety creates a molecule with unique electronic and structural properties.[1] Thiophene-containing compounds are known to engage in a variety of interactions with biological macromolecules, and pyrazole derivatives have demonstrated a broad spectrum of activities, notably as kinase inhibitors in oncology research.[2][3][4] The core hypothesis is that this particular arrangement of aromatic systems can lead to high-affinity interactions within the ATP-binding pockets of various kinases, making it a promising candidate for inhibitor development.[5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an indispensable tool for virtual screening, lead optimization, and elucidating potential mechanisms of action.[5] This guide provides a comprehensive, step-by-step protocol for performing a robust and reproducible molecular docking study of 4-(thiophen-3-yl)-1H-pyrazole, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target, a key mediator of angiogenesis and a well-established target in cancer therapy.[2][7]
I. Pre-Docking Preparations: Laying the Foundation for a Successful Study
The accuracy of a molecular docking study is critically dependent on the meticulous preparation of both the ligand and the receptor.[8] This phase involves not only formatting the molecules for the docking software but also making scientifically sound decisions about their chemical states.
Ligand Preparation: From 2D Structure to 3D Conformation
The ligand, 4-(thiophen-3-yl)-1H-pyrazole, must be converted from a 2D representation to a low-energy 3D conformation with correct atom types and charges.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the structure of 4-(thiophen-3-yl)-1H-pyrazole in a chemical drawing software such as ChemDraw or Marvin Sketch. Alternatively, obtain the structure from a chemical database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the ligand preparation tools within molecular modeling suites (e.g., Schrödinger's LigPrep, MOE) to generate a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field, such as MMFF94 or OPLS. This step is crucial for obtaining a low-energy, stable conformation.
-
Assign Protonation States: At a physiological pH of 7.4, the pyrazole ring can exist in different tautomeric states. It is essential to generate all possible tautomers and ionization states. Tools like Epik (Schrödinger) or the Protonate 3D application in MOE can be used for this purpose. For this protocol, we will consider the neutral form of the pyrazole.
-
Assign Partial Charges: Assign partial charges to each atom of the ligand. Gasteiger charges are a common choice for AutoDock studies, while other force fields may be used in different software packages.[9]
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations during the docking process. This is typically done automatically by the preparation software.
-
Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Receptor Preparation: From PDB Entry to Docking-Ready Target
The preparation of the receptor involves cleaning the crystal structure, adding missing atoms, and defining the binding site. We will use the crystal structure of VEGFR-2 in complex with a known inhibitor as our starting point (e.g., PDB ID: 2QU5).[2]
Protocol 2: Receptor Preparation
-
Download Crystal Structure: Obtain the PDB file for the chosen VEGFR-2 structure from the Protein Data Bank ().
-
Remove Non-Essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[10] The rationale is to provide an unobstructed binding site for the docking of our ligand of interest. However, if a water molecule is known to be critical for ligand binding (a "bridging" water molecule), it should be retained.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein structure using a molecular modeling program like UCSF Chimera or the Protein Preparation Wizard in Schrödinger's Maestro.[11][12]
-
Assign Protonation States of Residues: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) can significantly impact ligand binding. Use tools like H++ or PROPKA to predict the pKa values of these residues and assign the appropriate protonation state at the desired pH (typically 7.4).[11]
-
Repair Missing Residues or Atoms: If the crystal structure has missing side chains or loops, these should be modeled in using tools like Modeller or the Prime module in the Schrödinger suite. For this protocol, we will assume a complete crystal structure.
-
Assign Partial Charges: Assign partial charges to the protein atoms. Common force fields for this include AMBER or CHARMM.
-
Save in Docking-Ready Format: Save the prepared receptor in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
II. The Docking Protocol: Predicting the Binding Pose
With the ligand and receptor prepared, the next step is to perform the molecular docking simulation. This section outlines a general protocol using AutoDock Vina, a widely used and validated docking program.
Defining the Search Space: The Grid Box
The docking algorithm needs to know where to search for a potential binding site on the receptor. This is defined by a "grid box."
Protocol 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified in several ways:
-
From a Co-crystallized Ligand: The most reliable method is to define the grid box around the position of a known inhibitor in a crystal structure.
-
From Literature: Published studies may identify key residues in the binding pocket.
-
Using Binding Site Prediction Software: Tools like SiteMap (Schrödinger) or CASTp can predict potential binding pockets.
-
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large that it becomes computationally expensive and reduces docking accuracy. A good starting point is a box that extends 10-15 Å beyond the ligand in each direction.
-
Generate Grid Parameter File: Using AutoDock Tools (ADT), specify the center and dimensions of the grid box and generate the grid parameter file (.gpf).
-
Run AutoGrid: Execute the AutoGrid program to pre-calculate the atomic affinity grids for different atom types within the defined box. This step speeds up the subsequent docking calculations.
Performing the Docking Simulation
Protocol 4: Running the Docking Simulation
-
Prepare Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and other docking parameters such as exhaustiveness. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but also the reliability of the results.
-
Launch AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).
III. Post-Docking Analysis and Validation: From Poses to Insights
Obtaining docking results is not the end of the process. A thorough analysis and validation are crucial to ensure the biological relevance of the predictions.[13][14]
Analysis of Docking Poses and Interactions
Protocol 5: Post-Docking Analysis
-
Visualize Docking Poses: Load the receptor and the output ligand poses into a molecular visualization program like PyMOL, VMD, or UCSF Chimera.
-
Examine Binding Affinity: The docking score, typically reported as a negative value, represents the predicted binding affinity. More negative values indicate stronger predicted binding.
-
Analyze Intermolecular Interactions: For the top-ranked poses, analyze the non-covalent interactions between the ligand and the receptor. Key interactions to look for include:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic Interactions: Observe interactions between nonpolar groups.
-
Pi-Stacking: Look for interactions between aromatic rings.
-
Salt Bridges: Identify electrostatic interactions between charged groups.
-
-
Compare with Known Inhibitors: If available, compare the binding mode and interactions of 4-(thiophen-3-yl)-1H-pyrazole with those of known inhibitors of the target protein. This can provide confidence in the predicted binding pose.
Validation of the Docking Protocol
A critical step in any docking study is to validate the protocol to ensure it can reproduce experimentally observed binding modes.[15]
Protocol 6: Docking Protocol Validation (Redocking)
-
Select a Crystal Structure with a Co-crystallized Ligand: Choose a high-resolution crystal structure of the target protein in complex with a known ligand.
-
Extract and Prepare the Ligand: Extract the co-crystallized ligand from the PDB file and prepare it as described in Protocol 1.
-
Prepare the Receptor: Prepare the protein as described in Protocol 2, ensuring that the conformation of the binding site is not significantly altered.
-
Perform Docking: Dock the prepared ligand back into its own receptor using the same docking parameters as for the test ligand.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose and calculate the RMSD between the heavy atoms. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15][16]
IV. Data Presentation and Visualization
Clear presentation of data is essential for interpreting and communicating the results of a molecular docking study.
Quantitative Data Summary
| Parameter | Value | Description |
| PDB ID of Receptor | 2QU5 | Crystal structure of VEGFR-2 kinase domain |
| Ligand | 4-(thiophen-3-yl)-1H-pyrazole | The molecule of interest |
| Docking Software | AutoDock Vina | Widely used molecular docking program |
| Grid Box Center (x, y, z) | To be determined based on the co-crystallized ligand in 2QU5 | Defines the center of the search space |
| Grid Box Size (Å) | 60 x 60 x 60 | Dimensions of the search space |
| Exhaustiveness | 16 | Controls the thoroughness of the conformational search |
| Validation RMSD | < 2.0 Å | Target for a successful redocking experiment |
Visualizing the Workflow
Caption: A generalized workflow for the molecular docking of 4-(thiophen-3-yl)-1H-pyrazole against VEGFR-2.
V. Conclusion and Future Directions
This guide has provided a detailed protocol for the molecular docking of 4-(thiophen-3-yl)-1H-pyrazole, a promising scaffold in drug discovery. By following these steps, researchers can obtain reliable and reproducible predictions of the binding mode and affinity of this compound against targets of interest, such as VEGFR-2. It is important to remember that molecular docking is a computational prediction and should be used in conjunction with experimental data for validation. Promising docking results should be followed up with in vitro binding assays and cellular activity studies to confirm the biological activity of the compound. Furthermore, techniques such as molecular dynamics simulations can be employed to study the stability of the predicted protein-ligand complex over time.
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Wieder, M., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(18), 5777–5791. Available at: [Link]
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Çetinkaya, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of the Iranian Chemical Society, 21(1), 1-18. Available at: [Link]
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- 16. Best Practices in Docking and Activity Prediction | bioRxiv [biorxiv.org]
Application Notes & Protocols: Development of 4-(Thiophen-3-yl)-1H-pyrazole Based Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a prominent target for therapeutic intervention, particularly in oncology. The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases.[1] This application note focuses on a specific, promising subclass: 4-(thiophen-3-yl)-1H-pyrazole derivatives. The strategic placement of the thiophene moiety at the 4-position of the pyrazole core offers a versatile platform for developing potent and selective kinase inhibitors. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of this important class of compounds, with a focus on their application as inhibitors of key oncogenic kinases such as B-Raf and VEGFR-2.
Synthetic Strategy: Building the 4-(Thiophen-3-yl)-1H-pyrazole Core
The construction of the 4-(thiophen-3-yl)-1H-pyrazole scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a robust and versatile approach to forming the crucial carbon-carbon bond between the pyrazole and thiophene rings.[2][3] The general synthetic strategy involves the coupling of a 4-halo-1H-pyrazole with a thiophen-3-ylboronic acid derivative.
Rationale for Synthetic Route
The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives. This allows for the facile generation of a diverse library of analogs for SAR studies. The key starting materials, 4-bromo-1H-pyrazole and thiophen-3-ylboronic acid, are either commercially available or can be synthesized through established methods.[1][4][5]
Caption: Synthetic workflow for 4-(thiophen-3-yl)-1H-pyrazole based kinase inhibitors.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 4-Bromo-1H-pyrazole
This protocol describes the bromination of 1H-pyrazole to yield the key intermediate, 4-bromo-1H-pyrazole.
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-(Thiophen-3-yl)-1H-pyrazole
This protocol details the palladium-catalyzed cross-coupling of 4-bromo-1H-pyrazole with thiophen-3-ylboronic acid.
Materials:
-
4-Bromo-1H-pyrazole
-
Thiophen-3-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a round-bottom flask, add 4-bromo-1H-pyrazole (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(thiophen-3-yl)-1H-pyrazole.
Biological Evaluation: In Vitro Kinase Assays
The initial screening of newly synthesized compounds is typically performed using in vitro kinase assays to determine their inhibitory potency (IC₅₀). A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[6][7][8]
Rationale for Assay Selection
The ADP-Glo™ assay is a luminescence-based assay that is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.[6][8] It is a universal assay applicable to virtually any kinase that utilizes ATP as a phosphate donor.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general procedure for determining the IC₅₀ of a test compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., B-Raf V600E, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (4-(thiophen-3-yl)-1H-pyrazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a white, opaque multiwell plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assays: Assessing Biological Activity in a Cellular Context
While in vitro assays are crucial for determining direct inhibitory potency, cellular assays are essential to evaluate a compound's ability to engage its target in a more physiologically relevant environment and to assess its downstream functional effects.
Protocol 4: Western Blot Analysis of B-Raf Pathway Inhibition
For B-Raf inhibitors, a common cellular assay is to measure the phosphorylation of its downstream target, ERK. A decrease in phosphorylated ERK (p-ERK) indicates successful inhibition of the B-Raf signaling pathway.[9][10]
Materials:
-
Cancer cell line harboring the B-Raf V600E mutation (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.
Protocol 5: Endothelial Cell Tube Formation Assay for VEGFR-2 Inhibition
VEGFR-2 is a key regulator of angiogenesis. An endothelial cell tube formation assay is a functional assay to assess the anti-angiogenic potential of VEGFR-2 inhibitors.[11][12][13][14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
Test compound
-
96-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37 °C.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the test compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37 °C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective 4-(thiophen-3-yl)-1H-pyrazole based kinase inhibitors relies on a thorough understanding of their SAR. The following table summarizes key SAR observations for this scaffold, primarily focusing on VEGFR-2 inhibition as a representative example.[15][16][17][18]
| Position of Modification | Moiety | Effect on Activity | Rationale |
| Pyrazole N1 | Unsubstituted (-H) | Often potent | Allows for hydrogen bonding with the hinge region of the kinase. |
| Small alkyl/aryl groups | Activity varies | Can be used to modulate solubility and cell permeability. | |
| Thiophene Ring | Substituents | Can enhance potency | Can form additional interactions with the ATP binding pocket. |
| Other Pyrazole Positions (C3, C5) | Various substituents | Can modulate selectivity and potency | Can be tailored to fit the specific contours of the target kinase's active site. |
Conclusion
The 4-(thiophen-3-yl)-1H-pyrazole scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic accessibility via Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. The robust and well-established in vitro and cellular assay protocols described herein provide a clear path for the biological evaluation of these compounds. Future work in this area will likely focus on fine-tuning the substitutions on both the pyrazole and thiophene rings to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective therapeutics.
References
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Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
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Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Medium. [Link]
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Thiophene synthesis. Organic Chemistry Portal. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Elsevier. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing. [Link]
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing. [Link]
- Preparation method and application of bromopyrazole compound intermediate.
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. [Link]
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Western blot band for Erk and phopho(p). ResearchGate. [Link]
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Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. ResearchGate. [Link]
-
Synthesis, biological evaluation and 3D-QSAR study of novel 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAFV600E inhibitors. ResearchGate. [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Institutes of Health. [Link]
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Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and. Semantic Scholar. [Link]
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Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc.. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]
-
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]
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The Synthesis and Applications of Heterocyclic Boronic Acids. CiteSeerX. [Link]
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ADP Glo Protocol. [Link]
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Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. National Institutes of Health. [Link]
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Phospho-ERK Assays. National Institutes of Health. [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. MDPI. [Link]
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Application Notes and Protocols: Thiophene-Pyrazole Compounds for Materials Science Applications
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of thiophene-pyrazole compounds. These heterocyclic molecules are of significant interest due to their versatile electronic, photophysical, and biological properties. This guide offers field-proven insights and detailed, self-validating protocols for their use in organic electronics and medicinal chemistry, with a focus on organic light-emitting diodes (OLEDs) and antioxidant assays.
Introduction: The Scientific Merit of Thiophene-Pyrazole Hybrids
Thiophene-pyrazole compounds are a class of heterocyclic molecules that incorporate both a five-membered, sulfur-containing thiophene ring and a five-membered, nitrogen-containing pyrazole ring.[1][2][3][4] The hybridization of these two aromatic systems results in unique molecular scaffolds with highly tunable properties. Thiophene moieties contribute to charge transport capabilities and electronic delocalization, while the pyrazole core offers thermal and chemical stability, along with versatile sites for functionalization.[5][6] This synergistic combination makes them exceptional candidates for a wide array of materials science applications, from advanced electronic devices to novel therapeutic agents.[5][6][7][8]
The core appeal of these compounds lies in the ability to precisely engineer their optoelectronic and biological characteristics through targeted chemical synthesis. By modifying substituents on either the thiophene or pyrazole rings, researchers can control key parameters such as the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, absorption and emission wavelengths, and biological target affinity.[9][10] This guide will elucidate the practical methodologies for synthesizing, characterizing, and applying these promising materials.
Caption: Structure-Property-Application Relationship.
Synthesis of Thiophene-Pyrazole Compounds
The synthesis of thiophene-pyrazole derivatives can be achieved through various organic chemistry reactions. Two of the most robust and widely adopted strategies are palladium-catalyzed cross-coupling reactions and the cyclocondensation of chalcone precursors.
Causality in Synthetic Route Selection
-
Suzuki-Miyaura Cross-Coupling: This method is preferred when building highly conjugated systems by forming carbon-carbon bonds.[9][11] It offers excellent functional group tolerance and high yields, making it ideal for creating complex, arylated thiophene-pyrazole structures. The choice of a palladium catalyst and base is critical; for instance, Pd(OAc)2 is often effective for arylating pyrazoles.[12]
-
Chalcone Cyclocondensation: This is a straightforward and efficient method for creating dihydropyrazole rings.[3][13][14] Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors that react with hydrazine derivatives to form the pyrazole ring.[3][4] This route is particularly useful for generating libraries of compounds for biological screening.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of an arylated pyrazole-thiophene amide, a common scaffold for materials development.[9]
Objective: To synthesize a functionalized thiophene-pyrazole compound for photophysical analysis.
Materials:
-
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (starting material)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Standard glassware, nitrogen/argon line, magnetic stirrer, and heating mantle.
Procedure:
-
Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar under a nitrogen or argon atmosphere. Rationale: The palladium catalyst is sensitive to oxygen, so an inert environment is crucial to prevent catalyst degradation and ensure high reaction efficiency.
-
Reagent Addition: To the flask, add the bromo-thiophene-pyrazole starting material (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe. The reaction mixture should be a suspension. Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 100°C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][13]
Physicochemical Characterization
Thorough characterization is essential to understand the structure-property relationships of the synthesized compounds. This involves a combination of spectroscopic and electrochemical techniques.
Protocol 2: Spectroscopic and Electrochemical Analysis
Objective: To determine the photophysical and electronic properties of a thiophene-pyrazole compound.
A. UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a suitable spectroscopic-grade solvent (e.g., DMSO, THF).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The peak absorption wavelength (λ_abs) corresponds to electronic transitions, typically π-π*. Insight: Substituents on the aromatic rings can cause a red-shift (to longer wavelengths) or blue-shift (to shorter wavelengths) in absorption, indicating changes in the electronic band gap.[9]
-
PL Measurement: Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the peak emission wavelength (λ_em).
B. Cyclic Voltammetry (CV)
-
System Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Dissolve the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: Scan the potential to measure the oxidation and reduction potentials of the compound. Rationale: The onset of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively. These values are critical for predicting charge injection and transport in electronic devices.[15]
Table 1: Representative Physicochemical Data for Thiophene-Pyrazole Derivatives
| Compound ID | λ_abs (nm)[9] | λ_em (nm)[5] | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| TP-1 | 330 | 450 | -5.6 | -2.8 | 2.8 |
| TP-2 (Donor Substituted) | 355 | 480 | -5.4 | -2.7 | 2.7 |
| TP-3 (Acceptor Substituted) | 320 | 440 | -5.8 | -3.0 | 2.8 |
Note: Data are hypothetical examples based on typical values reported in the literature.
Application in Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties of thiophene-pyrazole compounds make them excellent candidates for emissive materials in OLEDs.[6] Their high thermal stability also contributes to device longevity.
Caption: OLED Fabrication Workflow.
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a simple, single-layer OLED device using a thiophene-pyrazole compound as the emissive layer (EML).[16]
Objective: To fabricate and test an OLED device to evaluate the electroluminescence of a synthesized compound.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized thiophene-pyrazole compound dissolved in a suitable solvent (e.g., chlorobenzene)
-
Lithium fluoride (LiF) and Aluminum (Al) pellets for evaporation
-
Spin coater, thermal evaporator, and a source measure unit (SMU) for testing.
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma. Rationale: Meticulous cleaning is paramount to ensure good film adhesion and prevent short circuits, which are common failure points in OLEDs.
-
Hole Injection Layer (HIL): In a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm for 60s). Anneal the film at 120°C for 15 minutes. Rationale: PEDOT:PSS facilitates the injection of holes from the ITO anode into the emissive layer, improving device efficiency.[16]
-
Emissive Layer (EML): Spin-coat the thiophene-pyrazole solution on top of the PEDOT:PSS layer. Anneal the film to remove residual solvent. The thickness of this layer is critical and should be optimized (typically 50-100 nm).
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm). Rationale: LiF serves as an electron injection layer, lowering the energy barrier for electrons to enter the EML from the aluminum cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture, which degrade performance.[17]
-
Characterization: Test the device by applying a voltage sweep and measuring the current density and luminance using an SMU and a photometer. Key performance metrics include turn-on voltage, maximum luminance (cd/m²), and current efficiency (cd/A).
Applications in Drug Development
Beyond materials science, the thiophene-pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing significant potential as anticancer, antimicrobial, and antioxidant agents.[3][5][7][8][10][13][18][19]
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
This is a standard in vitro assay to quickly screen compounds for antioxidant potential.[5]
Objective: To evaluate the ability of a thiophene-pyrazole compound to scavenge free radicals.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Synthesized thiophene-pyrazole compound solutions at various concentrations
-
Ascorbic acid (as a positive control)
-
96-well microplate and a plate reader.
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of the compound solution at different concentrations to separate wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. The final mixture should be shaken and incubated in the dark at room temperature for 30 minutes. Rationale: DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow. The degree of color change is proportional to the scavenging activity.
-
Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance with the compound.
-
Analysis: Plot the scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Compare this value to the ascorbic acid control. Compounds 7d and 7e in one study showed high DPPH radical scavenging activity of 69.4% and 72.45%, respectively.[5]
Conclusion and Future Outlook
Thiophene-pyrazole compounds represent a versatile and powerful platform for innovation in both materials science and drug discovery. The ability to systematically tune their properties through synthetic chemistry allows for the rational design of materials for specific applications. Future research will likely focus on developing novel derivatives with enhanced performance, such as highly efficient blue emitters for OLEDs, which remains a significant challenge, and multi-target inhibitors for complex diseases.[10][17] The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the potential of these remarkable compounds.
References
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 399. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
-
Babu, S. A. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Fadda, A. A., et al. (2021). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Journal of Heterocyclic Chemistry, 58(10), 1941-1959. [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biosciences Journal. [Link]
-
El-Naggar, A. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 15(RA-ART-08-2025-006852). [Link]
-
Yan, T., et al. (2012). Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl-5-chloropyrazoles and Polysubstituted Pyrazoles. The Journal of Organic Chemistry, 77(13), 5643-5654. [Link]
-
Kale, N. V., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry, 37(4), 891-899. [Link]
-
Shaik, A. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(39), 28269-28286. [Link]
-
Tjitda, P. J. P., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(4), 121-131. [Link]
-
Wang, W., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 536-553. [Link]
-
Thomas, T., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(4), 159-170. [Link]
-
El-Fakharany, E. M., et al. (2022). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3-Oxobutanamidothiophene as an Anticancer Agent. Molecules, 27(19), 6524. [Link]
-
Kale, N. V., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. [Link]
-
Shaik, A. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]
-
Tjitda, P. J. P., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
-
Patil, Y., et al. (2016). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. [Link]
-
Buckley, A. (Ed.). (2013). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. Woodhead Publishing. [Link]
-
Romero-Femat, A., et al. (2020). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 12(11), 2697. [Link]
-
Zhang, K., et al. (2019). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. Journal of Materials Chemistry A, 7(12), 6648-6654. [Link]
- He, Z., et al. (2016). Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
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- 19. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(thiophen-3-yl)-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 4-(thiophen-3-yl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and troubleshooting strategies to empower you to overcome common synthetic challenges and improve your reaction outcomes.
This guide is structured as an interactive FAQ and troubleshooting manual. We will explore the common synthetic routes, dissect potential pitfalls, and provide actionable solutions based on established chemical principles and field-proven experience.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common strategies for synthesizing the 4-(thiophen-3-yl)-1H-pyrazole core?
-
How do I choose the optimal synthetic route for my research goals (scale, purity, etc.)?
-
What are the critical reaction parameters to control for optimal yield and purity?
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Problem 1: Low or No Product Yield
-
Issue: Inefficient cyclization in Knorr-type synthesis.
-
Issue: Failure of Suzuki-Miyaura cross-coupling.
-
-
Problem 2: Formation of Regioisomers
-
Issue: Poor regioselectivity in the cyclocondensation of unsymmetrical 1,3-dicarbonyl precursors.
-
-
Problem 3: Difficult Purification
-
Issue: Co-elution of product with starting materials or byproducts.
-
Issue: Persistent catalyst residues from cross-coupling reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 4-(thiophen-3-yl)-1H-pyrazole core?
There are two primary and robust strategies for constructing the 4-(thiophen-3-yl)-1H-pyrazole system. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
-
Strategy A: Building the Pyrazole Ring onto a Thiophene Precursor (Cyclocondensation). This is a classic and widely used approach, often employing a variation of the Knorr pyrazole synthesis.[1] The core principle is the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. To obtain the desired 4-(thiophen-3-yl) substitution, the thiophene moiety must be incorporated into the 1,3-dicarbonyl backbone.
-
Strategy B: Attaching the Thiophene Ring to a Pre-formed Pyrazole (Cross-Coupling). This modern approach leverages the power of transition-metal-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling.[2][3] This method is particularly advantageous when you need to synthesize a library of analogs with diverse aryl or heteroaryl groups at the 4-position.
Q2: How do I choose the optimal synthetic route for my research goals?
The selection of a synthetic route is a critical decision that impacts scalability, cost, and the accessibility of analogs.
| Feature | Strategy A: Cyclocondensation | Strategy B: Cross-Coupling |
| Starting Materials | Readily available thiophene-based ketones and esters. | Requires a 4-halo-pyrazole (e.g., 4-bromo or 4-iodopyrazole) and thiophene-3-boronic acid. |
| Scalability | Generally good for large-scale synthesis due to lower cost of reagents and catalysts. | Can be more expensive on a large scale due to palladium catalysts and boronic acids. |
| Versatility | Excellent for varying substituents on the pyrazole nitrogen by choosing different hydrazine starting materials. | Excellent for creating a library of diverse 4-aryl/heteroaryl pyrazoles by simply changing the boronic acid partner. |
| Key Challenge | Controlling regioselectivity if an unsymmetrical 1,3-dicarbonyl is used. | Ensuring complete reaction and removal of catalyst residues. |
Recommendation: For large-scale synthesis of a single target molecule, optimizing a cyclocondensation route (Strategy A) is often more economical. For medicinal chemistry programs requiring rapid analog synthesis, the Suzuki cross-coupling route (Strategy B) offers superior flexibility.[2]
Q3: What are the critical reaction parameters to control for optimal yield and purity?
Regardless of the chosen route, meticulous control of reaction parameters is paramount.
-
Solvent: In cyclocondensation reactions, polar protic solvents like ethanol or acetic acid are common as they facilitate both the initial condensation and the subsequent cyclization/dehydration steps.[4] For Suzuki couplings, a mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and an aqueous base is standard.
-
Temperature: Cyclocondensations often require heating to drive the dehydration and aromatization of the intermediate pyrazoline.[4] Microwave irradiation can significantly shorten reaction times in Suzuki couplings.[2]
-
pH/Base: In cyclocondensations, a catalytic amount of acid can accelerate the reaction.[1] In Suzuki couplings, the choice and concentration of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) are critical for activating the boronic acid and for the overall efficiency of the catalytic cycle.
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
A low yield is a frequent challenge. The root cause can often be traced to either an incomplete reaction or the degradation of starting materials or products.
You have combined your thiophene-containing 1,3-dicarbonyl precursor with hydrazine, but TLC/LC-MS analysis shows mainly starting materials or a complex mixture of intermediates.
Causality Analysis: The formation of a pyrazole from a 1,3-dicarbonyl and hydrazine is a two-step process: (1) initial condensation to form a hydrazone/enamine intermediate, and (2) intramolecular cyclization followed by dehydration to yield the aromatic pyrazole. If the second step is inefficient, the reaction will stall.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in cyclocondensation.
Detailed Protocol: Acid-Catalyzed Cyclocondensation
-
Setup: To your reaction vessel containing the 1,3-dicarbonyl precursor (1.0 eq) and hydrazine (1.1 eq) in ethanol, add glacial acetic acid (5-10% of the solvent volume).
-
Heating: Heat the mixture to reflux and monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Rationale: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine. It also facilitates the final dehydration step, which is often the rate-limiting step.[3]
You are attempting to couple 4-bromopyrazole with thiophene-3-boronic acid, but the reaction shows no conversion, with only starting materials present.
Causality Analysis: The Suzuki-Miyaura catalytic cycle is complex and can fail at several points. Common failure modes include an inactive catalyst, inefficient oxidative addition, or failed transmetalation.
Troubleshooting Workflow:
Caption: Troubleshooting a failed Suzuki-Miyaura reaction.
Expert Insight: The choice of ligand is crucial. For heteroaryl couplings, particularly with electron-rich heterocycles like thiophene, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reaction rates by promoting the reductive elimination step.
Problem 2: Formation of Regioisomers
When reacting an unsymmetrical precursor like 1-(thiophen-3-yl)butane-1,3-dione with a substituted hydrazine (e.g., methylhydrazine), you obtain a mixture of two pyrazole regioisomers that are difficult to separate.
Causality Analysis: An unsymmetrical 1,3-dicarbonyl has two distinct electrophilic carbon centers. A substituted hydrazine has two distinct nucleophilic nitrogen atoms. The initial nucleophilic attack can occur at either carbonyl, and the subsequent cyclization can involve either nitrogen, leading to a mixture of products.[3] The outcome is governed by a delicate balance of steric and electronic factors.
Strategies for Controlling Regioselectivity:
-
Exploit Electronic Differences: One carbonyl can be made significantly more electrophilic than the other. For instance, if one R group is a trifluoromethyl (CF₃) group, the adjacent carbonyl is highly activated, directing the initial attack of the less hindered NH₂ group of the hydrazine.[3]
-
pH Control: The regioselectivity of the condensation can sometimes be influenced by the reaction pH. Running the reaction under strongly acidic or basic conditions can alter which tautomer of the dicarbonyl is present or which nitrogen of the hydrazine is more nucleophilic.
-
Pre-formation of a Hydrazone: A stepwise approach often yields better control. First, react the unsymmetrical dicarbonyl under mild conditions that favor the formation of a single hydrazone intermediate at the more reactive carbonyl (often the ketone over an ester). Then, induce cyclization under different conditions (e.g., stronger acid or base).
Recommended Protocol for Improved Regioselectivity:
-
Step 1 (Hydrazone Formation): Dissolve the 1-(thiophen-3-yl)butane-1,3-dione (1.0 eq) and methylhydrazine (1.0 eq) in a non-polar solvent like toluene at 0 °C. Stir for 2-4 hours. This kinetically controlled step often favors reaction at the more sterically accessible carbonyl.
-
Step 2 (Cyclization): Add p-toluenesulfonic acid (0.1 eq) and fit the flask with a Dean-Stark apparatus. Heat to reflux to drive the cyclization and remove water, favoring the formation of the thermodynamically more stable pyrazole isomer.
Problem 3: Difficult Purification
Your crude product shows multiple spots on TLC that are very close together, making chromatographic separation inefficient.
Solutions:
-
Recrystallization: If your product is a solid, recrystallization is the most effective method for achieving high purity on a large scale. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).
-
Derivatization: If the impurity is a starting material with a reactive handle (e.g., an unreacted amine or ketone), it can be selectively reacted to form a derivative with very different polarity. For example, an unreacted hydrazine can be "scavenged" by adding an aldehyde to form a non-polar hydrazone, which can be easily separated.
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems. A move from ethyl acetate/hexanes to dichloromethane/methanol can sometimes provide the necessary change in selectivity.
-
Additive: Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and separation.
-
Your final product is contaminated with palladium, which appears as a black or grey solid and can interfere with biological assays.
Solutions:
-
Aqueous Workup with a Chelating Agent: During the workup, wash the organic layer with a solution that can complex palladium, such as aqueous sodium thiosulfate or ammonium chloride.
-
Treatment with Activated Carbon: Stirring a solution of the crude product with a small amount of activated carbon for 1-2 hours can effectively adsorb residual palladium. Filter through a pad of Celite to remove the carbon.
-
Metal Scavengers: For high-value pharmaceutical intermediates, commercially available silica-based metal scavengers (e.g., with thiol or amine functionalities) are highly effective at removing trace amounts of palladium to parts-per-million (ppm) levels.
References
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018, August 2). Growing Science. Retrieved January 29, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 29, 2026, from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved January 29, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016, July 26). Bentham Science. Retrieved January 29, 2026, from [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]
-
Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 29, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved January 29, 2026, from [Link]
Sources
Troubleshooting side reactions in Knorr pyrazole synthesis
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: KPS-OPT-2024
Welcome to the Knorr Synthesis Support Hub
You have reached the advanced troubleshooting module for the Knorr Pyrazole Synthesis. This guide is designed for medicinal chemists and process engineers encountering stalling, impurities, or regioselectivity issues during the condensation of hydrazines with 1,3-dicarbonyls.
Unlike standard textbook procedures, this guide addresses the hidden variables—the kinetic vs. thermodynamic traps that lead to failure.
Part 1: The Regioselectivity Matrix (The #1 Issue)
User Query: "I reacted a 1,3-diketone with a substituted hydrazine and got a mixture of isomers. How do I predict and control which isomer forms?"
Technical Analysis: Regioselectivity in Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
Hydrazine Nucleophilicity:
-
Alkyl Hydrazines (
): The substituted nitrogen ( ) is more nucleophilic due to the inductive effect (+I) of the alkyl group. -
Aryl Hydrazines (
): The terminal nitrogen ( ) is more nucleophilic. The lone pair on is delocalized into the aromatic ring, rendering it less reactive.
-
-
Carbonyl Electrophilicity:
-
Nucleophilic attack occurs preferentially at the most electrophilic (or least sterically hindered) carbonyl.
-
The "Rule of Thumb" Mechanism: The most nucleophilic nitrogen attacks the most electrophilic carbonyl first, forming a hydrazone intermediate. This determines the substituent pattern on the final pyrazole ring.
Decision Matrix: Predicting Your Isomer
Caption: Logical flow for predicting the major regioisomer based on hydrazine electronics. Note that steric bulk can override electronic preferences.
Part 2: Troubleshooting Guides (Q&A)
Module A: Reaction Stalling & Intermediates
Q: My LCMS shows a mass corresponding to the hydrazone intermediate (M+18 relative to product), but the ring won't close. Why?
A: The Knorr reaction proceeds in two steps:[1] (1) Hydrazone formation (fast) and (2) Cyclization/Dehydration (slow). Stalling at the hydrazone often indicates insufficient energy or incorrect pH to drive the elimination of water.
-
Root Cause 1: pH Mismatch.
-
Explanation: The dehydration step is acid-catalyzed.[1][2][3] If you are running this in neutral ethanol, the leaving group is hydroxide (
), which is poor. -
Fix: Add catalytic acetic acid (AcOH) or HCl.[4] Protonation of the hydroxyl intermediate converts the leaving group to water (
), driving cyclization.
-
-
Root Cause 2: Steric Clashing.
-
Explanation: If forming a tetrasubstituted pyrazole, the rotation required to close the ring might be energetically unfavorable.
-
Fix: Switch to a higher boiling solvent (e.g., Toluene or Xylene) and use a Dean-Stark trap to physically remove water, shifting the equilibrium toward the product (Le Chatelier’s principle).
-
Module B: The "Brick Dust" Impurity (Azines)
Q: I see a large amount of insoluble, high-molecular-weight solid. It’s not my product.
A: You have likely formed an Azine (or bis-hydrazone).
-
Mechanism: Instead of the hydrazine nitrogen attacking the second carbonyl of the same molecule (cyclization), it attacks a new molecule of diketone. Alternatively, one diketone reacts with two hydrazine molecules.
-
The "Double-Head" Trap: 2 Diketones + 1 Hydrazine
Bridged Dimer. -
Solution (Stoichiometry Control):
-
Inverse Addition: Do not add the hydrazine to the diketone. Instead, add the diketone slowly to an excess of hydrazine . This ensures that every diketone molecule encounters a free hydrazine, favoring the 1:1 intramolecular cyclization over the 2:1 intermolecular bridging.
-
Module C: Oxidation of Phenylhydrazines
Q: My reaction mixture turned dark tar/black, and yield is low.
A: Phenylhydrazines are susceptible to air oxidation, forming diazonium tars or radical species.
-
Fix: Run the reaction under an inert atmosphere (
or Ar). -
Pre-treatment: If your starting phenylhydrazine is dark, distill it or wash the hydrochloride salt with cold ether before use.
Part 3: Validation Protocol (Isomer Identification)
You cannot rely on standard 1H NMR integration alone to distinguish 1,3- vs 1,5-isomers definitively without a reference standard. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
The "Self-Validating" NOESY Experiment:
-
Hypothesis: In the 1,5-isomer , the N-substituent (e.g., Phenyl) is spatially close to the C5-substituent (e.g., Methyl).
-
Observation: You should see a strong NOE cross-peak between the ortho-protons of the N-phenyl ring and the protons of the C5-methyl group.
-
Contrast: In the 1,3-isomer , the N-phenyl and C3-methyl are far apart; no cross-peak will be observed (or a very weak one).
Data Summary Table: Solvent Effects on Regioselectivity
| Solvent System | Mechanism Dominance | Favored Isomer (with Ph-NHNH2) |
| Ethanol (Neutral) | Electronic Control | 1,3-isomer (Kinetic) |
| Acetic Acid | Acid Catalysis / Equilibrium | Mixed (often shifts to 1,5) |
| TFA / Strong Acid | Protonation of Hydrazine | Reversed (Protonated N becomes EWG) |
Part 4: Optimized General Protocol
Objective: Minimize azine formation and maximize regioselectivity.
-
Preparation: Dissolve 1.2 equivalents of Hydrazine (salt form preferred for stability) in Ethanol/Water (10:1).
-
Addition: Add the 1,3-Dicarbonyl compound dropwise over 30 minutes at
.-
Why? Keeps hydrazine in excess locally, preventing azine bridging.
-
-
Cyclization: Stir at room temperature for 1 hour. Monitor by LCMS.
-
Checkpoint: If Hydrazone (M+18) persists, add 5 mol% AcOH and heat to reflux (
).
-
-
Workup:
-
Evaporate Ethanol.
-
Partition between Ethyl Acetate and
(aq). -
Note: Pyrazoles can be moderately basic; do not wash with strong acid or you will lose product to the aqueous layer.
-
References
-
Regioselectivity Mechanisms: Knorr Pyrazole Synthesis. Name-Reaction.com. Retrieved from [Link]
-
Experimental Protocols: Heller, S. T., & Natarajan, S. R. (2006).[4][5][6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Retrieved from [Link]
-
Isomer Identification (NOESY): Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine derivatives. St. Petersburg State University.[7] Retrieved from [Link]
-
Solvent Effects & Tautomerism: Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.spbu.ru [pureportal.spbu.ru]
4-(thiophen-3-yl)-1H-pyrazole stability and long-term storage
A Guide to Chemical Stability and Long-Term Storage
Welcome to the technical support guide for 4-(thiophen-3-yl)-1H-pyrazole. This document provides in-depth information, troubleshooting advice, and best practices for the handling, storage, and stability assessment of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of their experimental outcomes.
Section 1: Compound Overview and Stability Profile
4-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound featuring both a pyrazole and a thiophene moiety. This unique structure confers specific chemical properties that are critical to understand for its effective use. The pyrazole ring is generally characterized by good thermal and chemical stability due to its aromatic nature.[1] However, the thiophene ring, while also aromatic, contains a sulfur atom that can be susceptible to oxidation.[2] Furthermore, the overall structure may be sensitive to light and hydrolysis under certain conditions.[3][4]
A summary of the key stability considerations and recommended storage protocols is provided below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation kinetics. Based on recommendations for similar heterocyclic compounds.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The thiophene sulfur atom is susceptible to oxidation, which can form S-oxides and alter compound activity.[2] An inert atmosphere prevents this oxidative degradation.[6][7] |
| Light | Protect from Light (Amber Vial) | Thiophene-containing compounds can be susceptible to photolytic degradation.[3][8] Storing in an amber vial or in the dark is crucial.[5][6] |
| Moisture | Store in a Dry Environment | Keep container tightly sealed to prevent hydrolysis.[9] Some pyrazole derivatives have shown susceptibility to hydrolytic degradation.[4][10] |
| Container | Tightly Sealed Vial | Prevents ingress of oxygen and moisture.[9] |
Section 2: Troubleshooting Common Stability Issues
This section addresses specific issues that users may encounter, providing explanations and actionable solutions in a question-and-answer format.
Q1: My solid sample of 4-(thiophen-3-yl)-1H-pyrazole, which was initially a white or off-white powder, has developed a yellow or brownish tint over time. What caused this?
A1: Discoloration is a common indicator of chemical degradation. The two most likely causes are:
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of the thiophene ring's sulfur atom.[2] This process can generate chromophoric (color-generating) byproducts and potentially lead to polymerization, resulting in a yellowish or brownish appearance.
-
Photolytic Degradation: If the sample was exposed to light, even ambient lab lighting over a prolonged period, photodecomposition may have occurred. Thiophene moieties can be reactive in the presence of light and oxygen.[3]
Troubleshooting Steps:
-
Verify Storage: Confirm that the sample has been stored under an inert atmosphere and protected from light.
-
Analytical Check: Before use, assess the purity of the discolored sample using High-Performance Liquid Chromatography (HPLC).[11] Compare the chromatogram to that of a fresh or properly stored sample to quantify the extent of degradation.
-
Future Prevention: Always store the compound in a tightly sealed amber vial, preferably inside a desiccator or freezer flushed with argon or nitrogen.[6]
Q2: I've dissolved the compound in a solvent for my experiments, but I'm seeing the solution change color or a precipitate form after a few hours on the benchtop. Why is this happening?
A2: This indicates instability in the solution phase. The cause is likely solvent-dependent and related to the same factors as solid-state degradation.
-
Solvent-Mediated Oxidation: Some organic solvents can contain dissolved oxygen or peroxides (especially older ethers like THF), which can accelerate the oxidation of the thiophene ring.
-
Photostability in Solution: The compound may be significantly less stable to light when in solution compared to its solid form.
-
Hydrolysis: If using aqueous or protic solvents (like methanol or ethanol), hydrolysis of the pyrazole ring or other functional groups could occur, particularly if the pH is not neutral.[4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not store stock solutions for extended periods unless their stability in that specific solvent has been validated.
-
Degas Solvents: For maximum stability, use solvents that have been degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.
-
Work in Low-Light Conditions: When handling solutions, work in a fume hood with the sash lowered to minimize light exposure, or use amber-colored labware.
Q3: My latest analytical results (HPLC, LC-MS) of an older batch show several new, smaller peaks that were not there initially. What are these, and is the batch still usable?
A3: The appearance of new peaks is a clear sign of degradation. These new peaks represent degradation products. Based on the known reactivity of the parent heterocycles, these products could include:
-
Oxidized Species: Thiophene-S-oxide or sulfone derivatives.[2]
-
Hydrolysis Products: If the compound has hydrolyzable groups, these would be the resulting products.
-
Photodegradation Products: Cycloaddition products or rearranged isomers resulting from light exposure.[3]
The usability of the batch depends on the purity requirements of your experiment. If the total purity has dropped below an acceptable threshold (e.g., <95%), the batch should not be used for quantitative or sensitive biological assays, as the degradants could have unintended effects.
Below is a diagram illustrating the potential degradation pathways for 4-(thiophen-3-yl)-1H-pyrazole.
Caption: Potential Degradation Pathways for 4-(thiophen-3-yl)-1H-pyrazole.
Section 3: Recommended Protocol for Stability Assessment
To proactively understand the stability of 4-(thiophen-3-yl)-1H-pyrazole under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.[12]
Forced Degradation Experimental Workflow
Caption: Experimental Workflow for a Forced Degradation Study.
Step-by-Step Protocol
-
Preparation: Prepare a stock solution of 4-(thiophen-3-yl)-1H-pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition. See Table 2 for recommended conditions. Include a control sample stored at 2-8°C in the dark.
-
Exposure: Expose the samples to the stress conditions for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Neutralization: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples (including the control) to a suitable concentration for HPLC analysis. Use a stability-indicating HPLC method (typically a gradient method with UV detection) that can separate the parent peak from all degradation product peaks.[11]
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Identify the retention times of the major degradation products.
-
If connected to a mass spectrometer (LC-MS), determine the masses of the degradants to help elucidate their structures.
-
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Pyrazole ring cleavage or side-chain hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Similar to acid hydrolysis, potentially different products.[4] |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | Oxidation of thiophene sulfur to S-oxide or sulfone.[2] |
| Thermal | 80°C (in solid state) | 48 hours | General thermal decomposition. |
| Photolytic | Expose to UV/Vis light (ICH Q1B) | 24 hours | Photodegradation, isomerization, or cycloaddition.[3][13] |
By following this guide, researchers can ensure the stability and integrity of their 4-(thiophen-3-yl)-1H-pyrazole samples, leading to more reliable and reproducible scientific results. For further questions, please do not hesitate to contact our technical support team.
References
-
Jatana, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Márquez-Lázaro, D., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from: [Link]
-
Saleh, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Menteşe, E., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Molecular Structure. Available at: [Link]
-
Saleh, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
El-Metwaly, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from: [Link]
-
Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Bio-Sciences. Available at: [Link]
-
ResearchGate. (2025). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from: [Link]
-
Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]
-
SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Retrieved from: [Link]
-
ResearchGate. (2025). (PDF) Photochemical and Photophysical Behavior of Thiophene. Retrieved from: [Link]
-
Al-Obaidi, A. S. M. (2022). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from: [Link]
-
SciSpace. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved from: [Link]
-
Bakr, R. B., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) A Short Review on Pyrazole Derivatives and their Applications. Retrieved from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from: [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from: [Link]
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- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. ossila.com [ossila.com]
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- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric purity of their pyrazole products. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor[1].
The classic approach to pyrazole synthesis, often involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, is powerful but frequently plagued by a lack of regioselectivity. This leads to the formation of regioisomeric mixtures that are often difficult and costly to separate[2][3][4]. This guide provides in-depth, field-tested insights and troubleshooting strategies to address these common challenges in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. The solutions are based on established chemical principles and recent advances in the field.
Q1: My reaction is producing a nearly 1:1 mixture of two regioisomers. How can I improve the selectivity?
A1: An equimolar or near-equimolar mixture of isomers suggests that the intrinsic electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal under your current reaction conditions. To resolve this, you must deliberately alter the reaction parameters to favor one reaction pathway over the other.
Causality: The regiochemical outcome is determined by the initial nucleophilic attack of one of the two nitrogen atoms of the hydrazine onto one of the two carbonyl carbons of the dicarbonyl compound. The goal is to make one specific nitrogen-carbon interaction significantly more favorable than all other possibilities.
Recommended Actions:
-
Change the Solvent: This is often the most effective and experimentally simple modification. Standard solvents like ethanol can lead to poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation[3][4]. These solvents can modulate the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons through specific hydrogen-bonding interactions.
-
Modify the pH (Introduce an Acid Catalyst): The protonation state of the hydrazine is critical. Under neutral or basic conditions, the terminal -NH2 group is typically more nucleophilic. In contrast, under acidic conditions, the substituted nitrogen can be protonated, potentially altering which nitrogen atom initiates the attack[2]. Adding a catalytic amount of a strong acid (e.g., HCl, TFA) can completely reverse or significantly improve the regioselectivity. Start with a catalytic amount (0.1 eq) and screen from there.
-
Adjust the Temperature: While often less impactful than solvent or pH for this specific problem, temperature can influence the reaction kinetics. Sometimes, running the reaction at a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy. Conversely, a divergent synthesis pathway may be accessible at higher temperatures[5].
Visual Workflow: Troubleshooting Poor Regioselectivity
Caption: A step-by-step workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Q2: The reaction is highly selective, but I'm getting the wrong regioisomer. How can I reverse the selectivity?
A2: Obtaining high selectivity for the undesired isomer indicates that one reaction pathway is strongly favored. To reverse this, you must fundamentally alter the factors controlling the initial nucleophilic attack.
Causality: The formation of the "wrong" isomer is a classic problem governed by the interplay of electronics and sterics. For example, with an unsymmetrical diketone like trifluoroacetylacetone, the more electrophilic carbonyl (adjacent to the -CF3 group) is the preferred site of attack for the more nucleophilic nitrogen of the hydrazine.
Recommended Actions:
-
Switch from Neutral/Basic to Acidic Conditions: This is the most powerful method for reversing selectivity. Under acidic conditions, the nucleophilicity of the two hydrazine nitrogens can be inverted. The terminal -NH2 group might be protonated, rendering the substituted nitrogen atom (e.g., the N-Me in methylhydrazine) the more potent nucleophile, forcing it to attack the available carbonyl group[2].
-
Leverage Steric Hindrance: If your hydrazine has a bulky substituent (e.g., tert-butylhydrazine), it will preferentially attack the less sterically hindered carbonyl group[6]. You can sometimes leverage this by redesigning your dicarbonyl substrate to place a bulky group near the carbonyl you don't want to be attacked.
-
Consider an Alternative Synthetic Strategy: If reaction conditions cannot reverse the selectivity, a different synthetic approach is warranted. Methods like [3+2] cycloadditions often proceed through different mechanisms with distinct regiochemical rules, providing access to the desired isomer[7][8][9].
Frequently Asked Questions (FAQs)
Q: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?
A: The regioselectivity is primarily governed by a combination of three factors[2]:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like a -CF3 group) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack[6].
-
Steric Effects: The steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. A bulky group on either reactant will direct the attack to the less sterically hindered position[2][6].
-
Reaction Conditions: The solvent, pH, and temperature are critical. They can modulate the intrinsic electronic and steric properties of the reactants to favor one outcome[2].
Visualizing the Mechanistic Branch Point
Caption: Competing reaction pathways in pyrazole synthesis leading to different regioisomers.
Q: How does solvent choice, particularly fluorinated alcohols, impact regioselectivity?
A: Solvents like TFE and HFIP can dramatically improve regioselectivity compared to traditional solvents like ethanol[3][4]. The exact mechanism is complex, but it is believed that their strong hydrogen-bond-donating ability and low nucleophilicity can:
-
Stabilize Intermediates: They can selectively stabilize the transition state leading to one regioisomer over the other.
-
Modulate Reactant Properties: They can alter the electronic properties of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens through specific solvation.
The table below summarizes typical results when switching from ethanol to TFE for the reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.
| Solvent | Temperature (°C) | Isomer Ratio (A:B) | Reference |
| Ethanol (EtOH) | 25 | 55 : 45 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | 25 | >99 : 1 | [3] |
Q: When should I consider abandoning the 1,3-dicarbonyl route and using an alternative synthesis?
A: You should consider an alternative route when:
-
Extensive screening of solvents, catalysts, and temperatures fails to provide acceptable regioselectivity (>95:5).
-
The desired regioisomer is thermodynamically or kinetically disfavored to an extent that cannot be overcome by simple condition changes.
-
The required 1,3-dicarbonyl precursor is unstable or difficult to synthesize.
Modern alternatives, such as [3+2] cycloaddition reactions between hydrazones and nitroolefins or base-mediated cycloadditions with sydnones, offer excellent and often complementary regioselectivity[7][9][10].
Key Experimental Protocol: High-Regioselectivity Synthesis Using TFE
This protocol is adapted from methodologies that demonstrate a significant improvement in regioselectivity by using a fluorinated alcohol as the solvent[3].
Objective: To synthesize 1-methyl-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.
Materials:
-
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.
-
Reagent Addition: Begin stirring the solution at room temperature (25 °C). Add methylhydrazine (1.1 eq) dropwise to the solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product should show high regioselectivity. If necessary, purify further via column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and isomeric purity. The major isomer is expected to be the one where the methyl-substituted nitrogen is bonded to the carbon adjacent to the trifluoromethyl group, a result of the substituted nitrogen attacking the more electrophilic chlorophenyl-substituted carbonyl.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
Piaz, V. D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]
-
Musmarra, L. A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2795. Available from: [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available from: [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available from: [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-559. Available from: [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1730. Available from: [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3630. Available from: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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Technical Support Center: Managing Hydrazine Reagent Impurities in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing impurities originating from hydrazine reagents in pyrazole synthesis. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to assist you in navigating the challenges associated with hydrazine quality and its impact on your synthetic outcomes. As your Senior Application Scientist, I have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding of the issue.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding hydrazine reagent impurities and their consequences in pyrazole synthesis.
Q1: What are the most common impurities found in commercial hydrazine reagents?
Commercial hydrazine, particularly hydrazine hydrate, can contain several types of impurities depending on the manufacturing process (e.g., Raschig, Bayer-Ketazine, or peroxide processes) and storage conditions.[1] These can be broadly categorized as:
-
Organic Impurities: Residual reactants, intermediates, and byproducts from the synthesis process. For instance, in the ketazine process, you might find traces of acetone, azines, and other condensation products.[2][3] The total organic carbon (TOC) content in commercially available hydrazine hydrate can range from 500 to 2000 ppm.[2]
-
Inorganic Impurities: These include chlorides, sulfates, heavy metals (like iron), and dissolved gases such as carbon dioxide.[1][4] Chloride content can be as high as 20 ppm.[2]
-
Degradation Products: Hydrazine can slowly decompose, especially when exposed to air or heat, forming nitrogen gas and other byproducts.[5] Improper storage can accelerate this degradation.[5]
Q2: How do these impurities affect the synthesis of pyrazoles?
Impurities in hydrazine reagents can have a significant negative impact on pyrazole synthesis in several ways:
-
Reduced Yield and Purity: Impurities can react with starting materials or intermediates, leading to the formation of unwanted side products and lowering the overall yield and purity of the desired pyrazole.[1]
-
Altered Reaction Kinetics: Certain impurities can act as catalysts or inhibitors, altering the reaction rate and potentially leading to incomplete reactions or the formation of complex mixtures.
-
Formation of Genotoxic Impurities (GTIs): Hydrazine itself is a known genotoxic impurity.[3][6] Residual hydrazine in the final active pharmaceutical ingredient (API) is a major safety concern and must be strictly controlled to very low levels (often in the ppm range).[3][6] Regulatory bodies like the EMEA have set limits for GTIs in pharmaceuticals, often around 1.5 µ g/day .[6]
-
Color and Stability Issues: The presence of impurities can affect the color and long-term stability of the final pyrazole product.[1]
Q3: What are the best practices for storing and handling hydrazine reagents to minimize impurity formation?
Proper storage and handling are critical to maintain the purity of hydrazine reagents.[5]
-
Storage: Store hydrazine hydrate in airtight containers made of compatible materials to prevent contamination.[5] Keep it away from heat, direct sunlight, and incompatible chemicals.[5] To prevent air oxidation, maintaining a nitrogen blanket over the hydrazine is recommended.[7]
-
Handling: Use a closed handling system to minimize exposure to air.[7] Always use appropriate personal protective equipment (PPE) due to the toxic and corrosive nature of hydrazine.[8]
Q4: Can I use lower-grade hydrazine and purify it in-house?
Yes, in-house purification of hydrazine can be a cost-effective solution. Common purification methods include:
-
Distillation: This can remove many non-volatile impurities.[9]
-
Liquid-Liquid Extraction: Effective for removing certain organic impurities.[9]
-
Adsorption: Using materials like activated carbon can reduce the Total Organic Carbon (TOC) content.[9][10]
However, it is crucial to have the appropriate equipment and safety protocols in place for these procedures.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during pyrazole synthesis that may be related to hydrazine impurities.
| Problem | Potential Cause(s) Related to Hydrazine Impurities | Recommended Solutions & Explanations |
| Low Yield of Pyrazole Product | - Presence of excess water: Hydrazine hydrate contains water, and excessive amounts can shift reaction equilibria or lead to hydrolysis of intermediates. - Reactive impurities: Organic impurities in hydrazine may compete with the desired reaction, consuming starting materials. - Degraded hydrazine: The actual concentration of active hydrazine may be lower than stated due to degradation. | - Use anhydrous hydrazine or a higher concentration of hydrazine hydrate. If using hydrazine hydrate, consider adding a dehydrating agent if compatible with the reaction conditions. - Purify the hydrazine reagent prior to use. Distillation or treatment with activated carbon can remove many organic impurities.[9] - Assay the hydrazine content before use. Titration or other analytical methods can determine the exact concentration. |
| Formation of Multiple Side Products | - Side reactions with organic impurities: Aldehydes or ketones present as impurities in hydrazine can react with the 1,3-dicarbonyl compound or the hydrazine itself.[3] - Regioselectivity issues: Impurities can influence the nucleophilicity of the two nitrogen atoms in hydrazine, leading to a mixture of pyrazole regioisomers, a common challenge in the Knorr pyrazole synthesis.[11][12] | - Characterize the impurities in your hydrazine stock. Techniques like GC-MS or LC-MS can help identify specific problematic impurities.[4][13] - Optimize reaction conditions. Adjusting temperature, solvent, and catalyst can sometimes favor the desired reaction pathway over side reactions.[11][14] - Consider in-situ generation of hydrazine precursors. This can circumvent issues with hydrazine stability and purity.[15] |
| Product Discoloration | - Trace metal impurities: Metal ions can form colored complexes with the pyrazole product or intermediates.[4] - Oxidation products: Air oxidation of hydrazine or the pyrazole product can lead to colored impurities. | - Treat the hydrazine with a chelating agent to remove metal ions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | - Formation of closely related impurities: Side products formed from hydrazine impurities may have similar physical properties to the desired pyrazole, making separation by chromatography or crystallization challenging. | - Improve the purity of the starting hydrazine. This is the most effective way to prevent the formation of difficult-to-remove impurities. - Explore alternative purification techniques. Techniques like preparative HPLC or supercritical fluid chromatography (SFC) may offer better resolution. |
| Residual Hydrazine in Final Product | - Excess hydrazine used in the reaction. - Inefficient work-up and purification. | - Use a stoichiometric amount of hydrazine or a slight excess, and carefully monitor the reaction progress to avoid a large excess at the end. - Implement a quenching step to remove unreacted hydrazine. Dilute aqueous solutions of sodium or calcium hypochlorite can be used.[16] - Optimize the purification process. Multiple recrystallizations or chromatographic separations may be necessary. |
Protocols and Methodologies
This section provides detailed experimental procedures for key workflows related to managing hydrazine impurities.
Protocol for the Purification of Hydrazine Hydrate by Distillation
Objective: To reduce non-volatile organic and inorganic impurities from commercial-grade hydrazine hydrate.
Materials:
-
Commercial hydrazine hydrate (e.g., 80%)
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up the distillation apparatus in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Charge the distillation flask with the commercial hydrazine hydrate.
-
Begin a slow and steady flow of inert gas through the system.
-
Gently heat the distillation flask using the heating mantle.
-
Collect the initial fraction (the first ~5-10% of the distillate) and discard it, as it may contain more volatile impurities.
-
Collect the main fraction of purified hydrazine hydrate at its boiling point.
-
Stop the distillation before the flask goes to dryness to avoid potential hazards.
-
Store the purified hydrazine hydrate in a clean, airtight container under an inert atmosphere.
Rationale: Distillation separates components based on their boiling points. Hydrazine hydrate has a specific boiling point, and by carefully controlling the temperature, it can be separated from less volatile impurities that remain in the distillation flask and more volatile impurities that distill first.
Protocol for the Detection and Quantification of Residual Hydrazine by HPLC-UV
Objective: To determine the concentration of residual hydrazine in a pyrazole sample through derivatization followed by HPLC-UV analysis. Hydrazine's lack of a strong chromophore makes direct detection difficult.[3][17] Derivatization is a common strategy to overcome this.[13][17][18]
Materials:
-
Pyrazole sample
-
Salicylaldehyde (derivatizing agent)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate buffer (HPLC grade)
-
Inertsil ODS-3V column (or equivalent C18 column)
-
HPLC system with UV detector
Procedure:
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the pyrazole sample and dissolve it in a suitable solvent (e.g., methanol).
-
To this solution, add a solution of salicylaldehyde in methanol. The salicylaldehyde will react with any residual hydrazine to form a hydrazone, which has a strong UV absorbance.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.
HPLC Analysis:
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 25:75 v/v).[18]
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: Monitor the elution at 360 nm, the absorbance maximum of the salicylaldehyde hydrazone.[18]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using known concentrations of hydrazine that have been subjected to the same derivatization procedure. Calculate the concentration of hydrazine in the sample by comparing its peak area to the calibration curve. The limit of detection for such methods can be in the low ppm range.[18]
Rationale: This method leverages a chemical reaction to make the analyte (hydrazine) detectable by a common analytical technique (HPLC-UV). The high sensitivity and specificity of this method are crucial for ensuring the final product meets stringent regulatory requirements for genotoxic impurities.
Visualizations
Pyrazole Synthesis and Impurity Formation
Caption: Knorr pyrazole synthesis and potential impurity-driven side reactions.
Troubleshooting Workflow for Hydrazine-Related Issues in Pyrazole Synthesis
Caption: A systematic workflow for troubleshooting hydrazine-related issues.
References
- Process for producing a purified hydrazine hydrate. (n.d.). Google Patents.
- Process for the purification of aqueous hydrazine hydrate solutions. (n.d.). Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 28, 2026, from [Link]
- Process for removing impurities from hydrazine hydrate. (n.d.). Google Patents.
-
Leshchinskaya, V., Richberg, P., Zelechonok, Y., & Kelly, A. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. Retrieved January 28, 2026, from [Link]
-
Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved January 28, 2026, from [Link]
-
Three Methods of Detection of Hydrazines. (2020). Tech Briefs. Retrieved January 28, 2026, from [Link]
-
A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Common Applications and Maintenance of Hydrazine Hydrate. (2025). Eastchem. Retrieved January 28, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Hydrazine Impurity Survey. (n.d.). DTIC. Retrieved January 28, 2026, from [Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. Retrieved January 28, 2026, from [Link]
-
Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 28, 2026, from [Link]
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (n.d.). Google Patents.
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR. Retrieved January 28, 2026, from [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 28, 2026, from [Link]
-
Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (2025). ScienceDirect. Retrieved January 28, 2026, from [Link]
Sources
- 1. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 2. DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. sielc.com [sielc.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. nj.gov [nj.gov]
- 9. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 10. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing the Oral Bioavailability of Thiophene-Pyrazole Inhibitors
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of thiophene-pyrazole inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of formulation and preclinical development.
Introduction: The Challenge of Thiophene-Pyrazole Inhibitors
Thiophene-pyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these inhibitors target key signaling pathways implicated in various diseases.[3][4][5] However, a common hurdle in the clinical translation of these promising candidates is their poor oral bioavailability.[6][7][8] This is often attributed to low aqueous solubility and/or inadequate permeability across the gastrointestinal (GI) tract.[9][10]
This guide provides a structured approach to identifying and addressing the root causes of poor oral bioavailability for your thiophene-pyrazole inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do my thiophene-pyrazole inhibitors exhibit low oral bioavailability?
A1: The low oral bioavailability of thiophene-pyrazole inhibitors is typically multifactorial. The primary reasons often relate to their physicochemical properties. Many compounds in this class are poorly water-soluble, which limits their dissolution in the gastrointestinal fluids—a prerequisite for absorption.[11] Additionally, some inhibitors may have low permeability across the intestinal epithelium. Oral bioavailability is dependent on a number of factors including dissolution, stability in the GI tract, the rate of passage through the gut wall, and pre-systemic metabolism in the gut and liver.[12]
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my inhibitor?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[13][14][15] It is a crucial tool in drug development for predicting a drug's in vivo performance from in vitro measurements.[16][17] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many thiophene-pyrazole inhibitors fall into BCS Class II or IV, meaning their absorption is limited by their poor solubility or both poor solubility and permeability.[18] Understanding your compound's BCS class is the first step in designing an appropriate formulation strategy.
Caption: Biopharmaceutics Classification System (BCS).
Q3: What are the initial steps to troubleshoot poor in vivo exposure?
A3: A systematic approach is crucial. Start by confirming the compound's purity and stability. Then, assess its fundamental physicochemical properties: aqueous solubility at different pH values and lipophilicity (LogP/LogD). Following this, conduct in vitro assays to determine its permeability and metabolic stability. This data will help you pinpoint the primary absorption barrier.
Troubleshooting Guides
Guide 1: Assessing and Overcoming Solubility Limitations
Poor aqueous solubility is a frequent cause of low oral bioavailability.[11] Any drug must be in solution at the site of absorption to be absorbed.[11]
Step 1: Determine the Kinetic and Thermodynamic Solubility
-
Protocol:
-
Prepare a stock solution of your inhibitor in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the compound to various aqueous buffers (pH 1.2, 4.5, and 6.8) to determine thermodynamic solubility.
-
For kinetic solubility, add small aliquots of the stock solution to the buffers and monitor for precipitation.
-
Incubate samples at 37°C with agitation.
-
After equilibration (typically 24-48 hours for thermodynamic solubility), filter the samples and quantify the concentration of the dissolved inhibitor using a validated analytical method like LC-MS/MS.[19]
-
Step 2: Formulation Strategies for Solubility Enhancement
Based on the solubility data, you can select an appropriate formulation strategy.[20][21][22]
| Formulation Strategy | Mechanism of Action | Suitable for BCS Class |
| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation can increase solubility by converting the drug to its more soluble salt form.[18] | II and IV |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles enhances the dissolution rate.[23] | II |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which has higher solubility than the crystalline form.[9] | II and IV |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating dissolution and absorption.[9][24] | II and IV |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more water-soluble inclusion complex.[9][21] | II and IV |
Guide 2: Evaluating and Improving Intestinal Permeability
If your inhibitor has adequate solubility but still shows poor absorption, low intestinal permeability might be the culprit.
Step 1: In Vitro Permeability Assessment
-
Protocol (Caco-2 Cell Assay):
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the inhibitor solution to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side and quantify the concentration of the inhibitor.
-
Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption potential.
-
Step 2: Strategies to Enhance Permeability
If permeability is identified as the rate-limiting step, consider the following approaches:
-
Prodrugs: Modify the chemical structure of the inhibitor to create a more permeable prodrug that is converted to the active compound in vivo.
-
Permeation Enhancers: Co-administer the inhibitor with excipients that can transiently open the tight junctions between intestinal epithelial cells.
-
Lipid-Based Formulations: These can also enhance permeability by interacting with the cell membrane.
Guide 3: Investigating Pre-systemic Metabolism
High first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.
Step 1: In Vitro Metabolic Stability Assays
-
Protocol (Liver Microsomes):
-
Incubate your inhibitor with liver microsomes (human or from a relevant animal species) and NADPH (a cofactor for metabolic enzymes).
-
At various time points, quench the reaction and analyze the remaining concentration of the parent inhibitor.
-
Calculate the in vitro half-life and intrinsic clearance to predict the hepatic extraction ratio.
-
Step 2: Addressing High Metabolism
If your inhibitor is rapidly metabolized, medicinal chemistry efforts may be required to block the metabolic soft spots in the molecule. Alternatively, co-administration with an inhibitor of the relevant metabolic enzymes could be explored, though this can lead to drug-drug interactions.
Experimental Workflows
Sources
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 16. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. wjbphs.com [wjbphs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. tandfonline.com [tandfonline.com]
- 22. upm-inc.com [upm-inc.com]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide you with in-depth technical guidance and troubleshooting strategies to minimize off-target effects and enhance the selectivity of your compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of numerous clinically approved protein kinase inhibitors.[1][2][3] However, achieving high selectivity remains a critical challenge. This resource offers field-proven insights and actionable protocols to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole-based inhibitors show activity against multiple kinases?
A: The pyrazole ring is a versatile scaffold frequently used in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] This mimicry of the adenine portion of ATP is a primary reason for the broad-spectrum activity of some pyrazole derivatives.[5] The high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors designed to target this site can inadvertently bind to multiple kinases, leading to off-target effects.[5]
Q2: What are the common off-target liabilities associated with pyrazole-based inhibitors?
Q3: What is the first step I should take to assess the selectivity of my new pyrazole-based inhibitor?
A: A broad biochemical kinase panel screening is the recommended first step to understand the selectivity profile of your inhibitor.[11][12] This involves testing your compound against a large number of purified kinases (often over 300) to identify which kinases are inhibited at a specific concentration.[13] This initial screen provides a global view of your inhibitor's selectivity and helps to identify potential off-target liabilities early in the drug discovery process.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: My lead pyrazole-based inhibitor shows significant off-target activity in a kinome scan.
A: Observing off-target activity in a kinome scan is a common challenge. Here’s a systematic approach to address this issue, moving from computational analysis to medicinal chemistry strategies.
-
Analyze the Kinome Scan Data:
-
Quantify Selectivity: Use metrics like the selectivity score (S-score) or the Gini coefficient to quantify the promiscuity of your inhibitor.[15] This provides a baseline for measuring improvement.
-
Identify Patterns: Look for patterns in the off-target hits. Are they clustered within the same kinase family as your primary target? Do they share a common "gatekeeper" residue? This information is crucial for rational drug design.[16]
-
-
Computational Modeling and Structural Analysis:
-
In Silico Docking: If the crystal structures of your on-target and major off-target kinases are available, perform molecular docking studies.[17] This can reveal differences in the inhibitor's binding mode and highlight opportunities for modification.
-
Structure-Activity Relationship (SAR) Analysis: Examine the SAR of your compound series.[18][19] Have previous modifications improved or worsened selectivity? This historical data can guide your next steps.
-
-
Medicinal Chemistry Strategies for Selectivity Enhancement:
-
Structure-Based Drug Design (SBDD): Leverage the structural information from docking studies to design modifications that exploit unique features of your target's active site. This could involve adding bulky groups that clash with residues in the off-target kinases or introducing moieties that form specific interactions with non-conserved residues in your target kinase.[5]
-
Targeting Inactive Kinase Conformations: Design inhibitors that bind to the "DFG-out" inactive conformation of your target kinase. This conformation is generally more diverse across the kinome than the active "DFG-in" state, offering a path to greater selectivity.[5]
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, consider designing a covalent inhibitor. By introducing a reactive "warhead" (e.g., an acrylamide group), you can form an irreversible bond with this cysteine, leading to highly potent and selective inhibition.[5][16]
-
Caption: Workflow for improving pyrazole-based inhibitor selectivity.
Problem 2: My inhibitor is potent in biochemical assays but shows weak or inconsistent activity in cell-based assays.
A: A drop in potency between biochemical and cell-based assays is a frequent observation. This discrepancy can be attributed to several factors related to the cellular environment.
-
Assess Physicochemical Properties:
-
Solubility and Permeability: Poor aqueous solubility or low cell membrane permeability can limit the intracellular concentration of your inhibitor. Ensure your compound's properties are within an acceptable range for cell-based assays.
-
LogP: Highly lipophilic compounds (high LogP) can sometimes exhibit non-specific binding to cellular components or be rapidly metabolized.[8]
-
-
Consider the Cellular Environment:
-
High Intracellular ATP Concentration: Biochemical assays are often run at the Km for ATP, whereas intracellular ATP concentrations are in the millimolar range.[15] This high concentration of the natural substrate can outcompete your inhibitor, leading to a decrease in apparent potency.[15]
-
Cellular Off-Targets: Your inhibitor might be engaging with other cellular proteins, reducing the free concentration available to bind to your intended target.
-
Drug Efflux Pumps: The cell may actively transport your inhibitor out via efflux pumps like P-glycoprotein, preventing it from reaching its intracellular target.
-
-
Experimental Approaches to Investigate the Discrepancy:
-
Intracellular Concentration Measurement: Use techniques like LC-MS/MS to measure the intracellular concentration of your inhibitor over time. This will confirm if the compound is entering the cells and accumulating to sufficient levels.[20]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that your inhibitor is engaging with its intended target in the cellular environment. A shift in the protein's melting temperature upon inhibitor binding provides direct evidence of target engagement.
-
Phospho-protein Western Blotting: Use an antibody that specifically recognizes the phosphorylated form of your target's substrate. A dose-dependent decrease in the phosphorylation signal upon treatment with your inhibitor provides a direct measure of target inhibition in a cellular context.[21]
-
Caption: Troubleshooting potency discrepancies between assay types.
Data and Protocols
Table 1: Recommended Kinase Selectivity Profiling Platforms
| Platform | Technology | Throughput | Key Features |
| KinomeScan™ | Competition binding assay | High | Measures inhibitor binding to a panel of over 450 kinases.[22] |
| HotSpot™/³³PanQinase™ | Radiometric assay | High | Directly measures kinase activity and its inhibition.[11] |
| KinomeView® Profiling | Western blot-based | Medium | Assesses the phosphorylation status of multiple signaling proteins in cell lysates.[21] |
| Cellular Thermal Shift Assay (CETSA) | Thermal denaturation | Low to Medium | Confirms target engagement in a cellular context. |
Protocol: Whole-Cell Lysate Preparation for KinomeView® Profiling
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your pyrazole-based inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blotting:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and subsequent Western blotting with antibodies from the KinomeView® kit.
-
References
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How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]
-
off-target effects of drugs. YouTube. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
News: Deep learning predicts CRISPR off-target effects. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
-
Kinome Profiling. Oncolines B.V. Available at: [Link]
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Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Kinome Profiling. PMC - PubMed Central. Available at: [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. Available at: [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]
-
Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]
-
Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis. Available at: [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
(PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Available at: [Link]
-
Gene Editing On/Off-Target Analysis. Avance Biosciences. Available at: [Link]
-
KinomePro. Pamgene. Available at: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
-
Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Oxford Academic. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
-
A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Pyrazole Inhibitors of Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of pyrazole and its derivatives as inhibitors of alcohol dehydrogenase (ADH), grounded in their biochemical mechanisms, clinical applications, and the experimental methodologies used for their evaluation.
Introduction to Alcohol Dehydrogenase (ADH)
Alcohol dehydrogenases (ADHs) are a class of enzymes responsible for the oxidation of alcohols to aldehydes, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor.[1] In humans, ADH is the primary enzyme for ethanol metabolism and plays a critical role in the detoxification of other alcohols. However, this metabolic activity can also be detrimental. In cases of methanol or ethylene glycol poisoning, ADH metabolizes these substances into highly toxic products like formic acid and oxalic acid, respectively, which can lead to severe metabolic acidosis, renal failure, neurological damage, and death.[2][3][4] Consequently, inhibiting ADH is a key therapeutic strategy for treating such poisonings.
Pyrazoles as a Class of ADH Inhibitors
Pyrazole was one of the first recognized synthetic inhibitors of ADH. Its derivatives have since been extensively studied, leading to the development of potent and specific inhibitors used both in research and clinical settings.
Mechanism of Action
Pyrazole and its derivatives act as competitive inhibitors of ADH.[4][5][6] They possess a structural resemblance to the alcohol substrate and bind to the active site of the enzyme, specifically to the zinc atom that is crucial for catalysis. This binding prevents the natural substrate (e.g., ethanol, methanol, or ethylene glycol) from accessing the active site, thereby blocking its metabolism.[5]
Caption: Competitive Inhibition of ADH by Pyrazole.
Comparative Analysis of Key Pyrazole Inhibitors
The inhibitory potency of pyrazole derivatives can vary significantly based on the substitutions on the pyrazole ring. The most clinically significant derivative is 4-methylpyrazole, also known as fomepizole.
Fomepizole (4-Methylpyrazole, 4-MP)
Fomepizole is a potent ADH inhibitor and is the cornerstone of therapy for methanol and ethylene glycol poisoning.[2][6][7] It received FDA approval for these indications in 1997 and 2000, respectively.[7]
-
Efficacy: Fomepizole has a much higher affinity for ADH than ethanol, which was the previous standard of care.[7] This high affinity allows it to effectively block the metabolism of toxic alcohols at therapeutic concentrations.[7][8] In the presence of fomepizole, the half-life of methanol and ethylene glycol is significantly extended, allowing for their elimination through the kidneys before they can be converted to their toxic metabolites.[7]
-
Clinical Advantage: Compared to ethanol therapy, fomepizole administration is simpler, does not require constant monitoring of blood levels, and has fewer adverse effects like central nervous system depression.[2][6][8]
-
Dosage: The standard regimen involves a loading dose of 15 mg/kg, followed by maintenance doses, which may need adjustment during hemodialysis.[2][9][10]
Other Pyrazole Derivatives
While fomepizole is the most widely used, other derivatives have been studied, providing insights into structure-activity relationships.
-
Pyrazole (Unsubstituted): The parent compound is a known inhibitor, but it is less potent than its alkyl-substituted derivatives.[11] It has also been shown to have off-target effects, such as interacting with NMDA receptors in the central nervous system.[12]
-
4-Bromopyrazole: Studies in mice have compared 4-bromopyrazole to pyrazole, evaluating its potency and duration of action.[13]
-
3-Substituted Pyrazoles: Research indicates that the position of substitution on the pyrazole ring affects inhibitory constants.[14]
Quantitative Comparison
The efficacy of inhibitors is typically quantified by their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). Lower values indicate higher potency.
| Inhibitor | Target Enzyme/Isoform | Ki / IC50 (µM) | Comments |
| Fomepizole (4-MP) | Human ADH | ~0.1 - 1.0 | High potency, clinical standard for toxic alcohol poisoning.[8][15] |
| Pyrazole | Horse Liver ADH | ~1.0 - 10 | The parent compound, less potent than 4-MP.[11] |
| Ethanol | Human ADH | ~10,000 - 20,000 | Requires high concentrations for therapeutic effect, leading to intoxication.[8] |
Note: Specific Ki and IC50 values can vary depending on the ADH isoform and experimental conditions.
Experimental Protocols for Evaluation
Accurate evaluation of ADH inhibitors requires robust and reproducible experimental methods. The most common is the in vitro spectrophotometric assay.
Protocol: In Vitro Spectrophotometric ADH Inhibition Assay
This protocol measures the rate of NADH production, which absorbs light at 340 nm, as a direct product of the ADH-catalyzed oxidation of an alcohol.
Principle: The increase in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction. An effective inhibitor will reduce this rate.
Materials:
-
Purified ADH (e.g., from horse liver or yeast, or recombinant human ADH)
-
NAD+ solution
-
Alcohol substrate (e.g., ethanol)
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)
-
Test inhibitor (e.g., Fomepizole) dissolved in an appropriate solvent
-
UV/Vis Spectrophotometer with temperature control (e.g., 25°C)
-
Cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of ADH, NAD+, ethanol, and the inhibitor in the assay buffer.
-
Assay Mixture: In a cuvette, combine the assay buffer, NAD+ solution, and ethanol solution. For the test sample, add the desired concentration of the inhibitor. For the control (uninhibited reaction), add the solvent vehicle.
-
Equilibration: Incubate the cuvettes in the spectrophotometer's thermostatted cell holder for several minutes to reach the desired temperature (e.g., 25°C).
-
Initiate Reaction: Add the ADH solution to the cuvette to start the reaction. Mix quickly by inversion.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 10-15 seconds for 5-6 minutes).[16][17] The rate should be linear during the initial phase.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear slope of the absorbance vs. time plot.
-
Compare the velocities of the inhibited reactions to the uninhibited control to determine the percent inhibition.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki, perform the assay with multiple substrate and inhibitor concentrations and use Lineweaver-Burk or other kinetic plots.
-
Self-Validation and Causality:
-
Why 340 nm? This wavelength is the specific absorbance maximum for NADH, the product of the reaction. NAD+ does not absorb at this wavelength, making the assay highly specific to the enzyme's activity.[1]
-
Controls are Critical: A "no enzyme" control ensures no spontaneous substrate oxidation. A "no substrate" control confirms the enzyme is not showing background activity. A "no inhibitor" (vehicle) control provides the baseline 100% activity level for comparison.
-
Linear Range: Ensuring the reaction rate is measured in the initial linear phase is crucial for accuracy. If the rate slows, it may be due to substrate depletion or product inhibition, which would confound the results.
Caption: Workflow for ADH Inhibition Assay.
Conclusion and Future Directions
Pyrazole derivatives, particularly the FDA-approved fomepizole, are highly effective competitive inhibitors of alcohol dehydrogenase. Their clinical utility in treating toxic alcohol poisoning is well-established, offering significant advantages over older therapies like ethanol infusion.[2] The comparative analysis of different pyrazole structures reveals that substitutions on the pyrazole ring are critical for inhibitory potency.
Future research may focus on developing novel inhibitors with even greater specificity for particular ADH isoforms, which could be relevant for modulating ethanol metabolism in different contexts or for developing therapies with fewer off-target effects. The robust spectrophotometric assay remains the gold standard for the initial screening and kinetic characterization of these next-generation compounds.
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Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning . PNAS. [Link]
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Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans . PubMed. [Link]
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Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors . National Institutes of Health. [Link]
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Pyrazole-insensitive alcohol dehydrogenase activity in human serum . PubMed. [Link]
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Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole . National Institutes of Health. [Link]
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4-Methylpyrazole, an alcohol dehydrogenase inhibitor, exacerbates alcohol-induced microencephaly during the brain growth spurt . PubMed. [Link]
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Antizol (fomepizole) dosing, indications, interactions, adverse effects, and more . Medscape. [Link]
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[A comparative study of the effect of pyrazole on the activity of enzymes in the alcohol/polyol dehydrogenase family] . PubMed. [Link]
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Navigating the Therapeutic Potential of 4-(Thiophen-3-yl)-1H-pyrazole Analogs: An In Vivo Comparative Guide
In the landscape of modern drug discovery, the privileged structures of heterocyclic compounds serve as a fertile ground for the development of novel therapeutics. Among these, the 4-(thiophen-3-yl)-1H-pyrazole scaffold has emerged as a promising framework for designing molecules with diverse pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy and toxicity of various analogs based on this core structure, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. Our focus is to dissect the causal relationships behind experimental designs and to present a clear, data-driven comparison to aid in the advancement of this chemical series.
The 4-(Thiophen-3-yl)-1H-pyrazole Scaffold: A Versatile Pharmacophore
The hybridization of the pyrazole and thiophene rings has been a strategic approach in medicinal chemistry to enhance biological activity. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. The thiophene moiety, a bioisostere of the phenyl ring, often improves the pharmacokinetic profile of drug candidates. The combination of these two heterocycles in the 4-(thiophen-3-yl)-1H-pyrazole core creates a unique chemical space for developing targeted therapies.
Comparative In Vivo Efficacy: Targeting Kinases in Oncology and Beyond
Thiophene-Pyrazolourea Derivatives as JNK3 Inhibitors for Neurodegenerative Diseases
One notable class of derivatives is the thiophene-pyrazolourea compounds, which have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is predominantly expressed in the central nervous system and is implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
While specific in vivo efficacy data from disease models is still awaited, significant progress has been made in establishing favorable in vivo pharmacokinetic (PK) properties for these compounds. The replacement of a phenyl ring with a thiophenyl ring in the pyrazolourea scaffold has been shown to enhance selectivity against other kinases and improve drug metabolism and pharmacokinetic (DMPK) profiles, including oral bioavailability and brain penetration.
Table 1: In Vivo Pharmacokinetic Properties of a Lead Thiophenyl Pyrazolourea JNK3 Inhibitor
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Data not yet published | Mouse/Rat | |
| Brain Penetration | Yes | Mouse/Rat |
Future in vivo efficacy studies in animal models of neurodegenerative diseases are anticipated for these promising JNK3 inhibitors.
Pyrazole-Based Analogs as Multi-Targeted Kinase Inhibitors in Oncology
In the realm of oncology, pyrazole derivatives have been extensively explored as inhibitors of various kinases implicated in cancer progression, such as Janus kinases (JAKs) and Aurora kinases. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives has demonstrated potent in vitro inhibition of JAK2, JAK3, Aurora A, and Aurora B kinases.
One of the lead compounds from this series, compound 10e , exhibited significant in vitro cytotoxicity against human chronic myeloid leukemia (K562) and colon cancer (HCT116) cell lines. Mechanistic studies revealed that this compound down-regulates the phosphorylation of downstream targets of these kinases and induces cell cycle arrest in the G2 phase.
Table 2: In Vitro Activity of a Multi-Targeted Pyrazole Kinase Inhibitor (Compound 10e)
| Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| JAK2 | 0.166 | K562 | 6.726 | |
| JAK3 | 0.057 | HCT116 | - | |
| Aurora A | 0.939 | |||
| Aurora B | 0.583 |
While in vivo efficacy data for this specific compound is not yet available, the potent in vitro activity and well-defined mechanism of action provide a strong rationale for its advancement into preclinical animal models of cancer.
In Vivo Toxicity Profile: A Critical Assessment
The therapeutic potential of any new chemical entity is intrinsically linked to its safety profile. For pyrazole-containing compounds, a thorough evaluation of in vivo toxicity is crucial.
Acute Toxicity Assessment
Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance. For a novel pyrazole derivative, LQFM 021, acute toxicity tests in mice revealed that the compound was "practically nontoxic," indicating a favorable acute safety profile.
Chronic Toxicity Considerations
Chronic toxicity studies provide insights into the long-term safety of a compound. While specific chronic toxicity data for 4-(thiophen-3-yl)-1H-pyrazole analogs is limited, studies on other pyrazolone derivatives, such as dipyrone, have shown that long-term oral administration in rats and dogs can lead to hematological effects like an increase in reticulocytes and Heinz bodies at high doses. It is important to note that the toxicity of pyrazole derivatives can be influenced by their metabolic fate, including the potential for nitrosation of certain analogs like aminopyrine to form carcinogenic nitrosamines.
The thiophene moiety itself is not without toxicological considerations. Metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to the formation of reactive metabolites (S-oxides and epoxides) that have been associated with hepato- and nephrotoxicity in some drugs. Therefore, a careful evaluation of the metabolic stability and potential for reactive metabolite formation is essential for any thiophene-containing drug candidate.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are paramount.
In Vivo Efficacy Evaluation in a Xenograft Mouse Model of Cancer
This protocol describes a general workflow for assessing the antitumor efficacy of a 4-(thiophen-3-yl)-1H-pyrazole analog in an in vivo xenograft model.
Objective: To determine the in vivo antitumor activity of a test compound against human cancer cells implanted in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT116, K562)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Test compound (4-(thiophen-3-yl)-1H-pyrazole analog)
-
Vehicle control (e.g., DMSO/PEG400/Saline)
-
Positive control (standard-of-care chemotherapy for the specific cancer type)
-
Matrigel (optional, for promoting tumor growth)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a sterile medium, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Positive control) with similar average tumor volumes.
-
-
Treatment Administration:
-
Prepare the test compound, vehicle, and positive control formulations.
-
Administer the treatments to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily for 21 days).
-
Monitor the body weight of the mice regularly as an indicator of general toxicity.
-
-
Efficacy Assessment:
-
Measure the tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study.
Acute In Vivo Toxicity Study
This protocol outlines a basic procedure for an acute toxicity study in rodents.
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of a test compound.
Materials:
-
Healthy, young adult rodents (e.g., mice or rats), both male and female
-
Test compound
-
Vehicle control
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, blood collection, and necropsy
Procedure:
-
Dose Selection and Administration:
-
Based on in vitro cytotoxicity data, select a range of doses, including a high dose expected to produce some toxicity, a low dose with no expected effects, and intermediate doses.
-
Administer a single dose of the test compound or vehicle to different groups of animals via the intended clinical route.
-
-
Clinical Observations:
-
Observe the animals continuously for the first few hours after dosing and then periodically (e.g., daily) for 14 days.
-
Record any signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Body Weight and Food Consumption:
-
Measure the body weight of each animal before dosing and at regular intervals throughout the study.
-
Monitor food and water consumption.
-
-
Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes.
-
Collect organs and tissues for histopathological examination, particularly from animals in the high-dose and control groups.
-
Blood samples may be collected for hematology and clinical chemistry analysis.
-
Mechanistic Insights and Future Directions
The therapeutic efficacy of 4-(thiophen-3-yl)-1H-pyrazole analogs often stems from their ability to inhibit specific protein kinases. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such inhibitors in cancer cells.
Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The future development of 4-(thiophen-3-yl)-1H-pyrazole analogs will rely on a multiparametric optimization approach. This includes enhancing potency and selectivity for the desired biological target, improving pharmacokinetic properties to ensure adequate drug exposure at the site of action, and minimizing off-target effects to maintain a favorable safety profile. The integration of in silico modeling, in vitro screening, and robust in vivo studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
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- Gao, C., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2463–2469.
- Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S.
- Li, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112934.
- Mohareb, R. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12085-12104.
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- Sadek, K. U., et al. (2017). Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. Journal of the South Carolina Academy of Science, 15(1), 27-30.
- Santos, J. L., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Molecules, 19(11), 17749–17764.
- Sharma, V., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 12(10), 5769-5792.
- Singh, P. P., & Kumar, A. (2021). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Bioorganic Chemistry, 115, 105232.
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- Li, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112934.
A Researcher's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For drug discovery and chemical biology researchers, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacological properties.[1] However, the therapeutic success of any kinase inhibitor hinges on a thorough understanding of its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] This guide provides an in-depth comparison of key methodologies for profiling the cross-reactivity of pyrazole-based kinase inhibitors, supported by experimental workflows and data interpretation strategies.
The Imperative of Selectivity Profiling
Protein kinases share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a significant challenge.[5] Multi-targeted inhibitors can be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.[3] Conversely, for diseases driven by a single aberrant kinase, exquisite selectivity is paramount to minimize side effects.[4] Therefore, a comprehensive assessment of an inhibitor's interactions across the kinome is a critical step in its development pipeline.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
Several powerful techniques are at the disposal of researchers to delineate the selectivity of kinase inhibitors. This guide will focus on three orthogonal and widely adopted approaches: large-scale in vitro binding assays, in-cell target engagement assays, and functional phosphoproteomics.
| Methodology | Principle | Advantages | Disadvantages |
| Kinome Scanning (e.g., KINOMEscan®) | In vitro competition binding assay between a test compound and an immobilized ligand for a panel of kinases.[6] | - High-throughput screening against hundreds of kinases.- Provides quantitative binding affinity (Kd) data.- ATP-independent, measuring direct binding interactions.[6] | - In vitro assay may not fully reflect cellular activity.- Does not account for cellular factors like ATP concentration and protein scaffolding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[7][8][9] | - Confirms target engagement in intact cells and tissues.- Can be adapted for high-throughput screening.- Provides physiologically relevant binding information. | - Indirect measurement of binding.- Requires specific antibodies for each target in Western blot-based readout.- Mass spectrometry-based readout can be complex. |
| Quantitative Phosphoproteomics | Mass spectrometry-based quantification of changes in protein phosphorylation across the proteome in response to inhibitor treatment. | - Provides a functional readout of inhibitor activity in cells.- Unbiased, global view of affected signaling pathways.- Can identify downstream effects and off-target signaling. | - Technically demanding workflow.- Does not directly measure inhibitor-protein binding.- Data analysis is complex. |
Case Study: Comparative Selectivity of Pyrazole-Based Inhibitors
To illustrate the practical application of these techniques, we will consider three hypothetical pyrazole-based inhibitors with distinct selectivity profiles:
-
PZI-A (Selective Inhibitor): Designed for high selectivity towards Aurora Kinase A.
-
PZI-B (Multi-targeted Inhibitor): Exhibits potent activity against multiple kinases in the Tyrosine Kinase (TK) family.
-
PZI-C (Promiscuous Inhibitor): Shows broad activity across multiple kinase families.
The following table presents simulated data from a KINOMEscan® assay for our case study inhibitors. The data is presented as the dissociation constant (Kd) in nM, with lower values indicating stronger binding.
| Kinase Target | PZI-A (Kd, nM) | PZI-B (Kd, nM) | PZI-C (Kd, nM) |
| Aurora A | 5 | 500 | 50 |
| Aurora B | 500 | 800 | 80 |
| VEGFR2 | >10,000 | 10 | 100 |
| PDGFRα | >10,000 | 15 | 120 |
| c-Kit | >10,000 | 25 | 150 |
| Src | 8,000 | 50 | 75 |
| Abl | 9,000 | 40 | 90 |
| CDK2 | >10,000 | >10,000 | 200 |
| p38α | >10,000 | >10,000 | 250 |
Data Interpretation:
-
PZI-A demonstrates high selectivity for Aurora A, with significantly weaker binding to other kinases.
-
PZI-B is a potent multi-targeted inhibitor of several tyrosine kinases (VEGFR2, PDGFRα, c-Kit, Src, Abl).
-
PZI-C exhibits a more promiscuous profile, binding to a broader range of kinases with moderate affinity.
To further validate these findings in a cellular context, a Cellular Thermal Shift Assay (CETSA) would be performed. The expected outcome would be a significant thermal stabilization of the primary targets for each inhibitor in treated cells. For instance, PZI-B should induce a noticeable shift in the melting curves of VEGFR2, PDGFRα, and c-Kit.
Finally, a quantitative phosphoproteomics experiment would reveal the functional consequences of target inhibition. Treatment of cells with PZI-A should lead to specific changes in the phosphorylation of Aurora A substrates. In contrast, PZI-B would be expected to cause widespread alterations in signaling pathways downstream of the targeted tyrosine kinases.
Experimental Protocols
KINOMEscan® Profiling
This method quantifies the binding of a test compound to a large panel of kinases. The assay relies on a competition between the test compound and an immobilized ligand for binding to the kinase active site.
Caption: KINOMEscan® Experimental Workflow.
Step-by-Step Methodology:
-
Assay Preparation: A panel of DNA-tagged kinases is prepared. An active site-directed ligand is immobilized on a solid support (e.g., beads).[6]
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.[6]
-
Separation and Quantification: The beads are separated from the solution. The amount of kinase bound to the beads is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).[6]
-
Data Analysis: The amount of kinase captured on the beads is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8][9]
Caption: Cellular Thermal Shift Assay Workflow.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control for a specified time.[7]
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.[7]
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, insoluble fraction by centrifugation.[7]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using Western blotting or mass spectrometry.[7]
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Quantitative Phosphoproteomics
This technique provides a global snapshot of the phosphorylation events in a cell, revealing the functional impact of a kinase inhibitor.
Caption: Quantitative Phosphoproteomics Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Cells are treated with the inhibitor, lysed, and the proteins are extracted and digested into peptides.[10]
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[10]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation sites.
-
Data Analysis: The data is processed to identify and quantify thousands of phosphosites. Changes in phosphorylation levels between inhibitor-treated and control samples are statistically analyzed to identify regulated pathways.
Conclusion: An Integrated Approach to Selectivity Profiling
A comprehensive understanding of the cross-reactivity of pyrazole-based kinase inhibitors is best achieved through an integrated approach that combines in vitro and in-cell methodologies. Kinome scanning provides a broad initial assessment of an inhibitor's binding profile, while CETSA offers crucial validation of target engagement in a physiological context. Finally, quantitative phosphoproteomics delivers a functional readout of the inhibitor's impact on cellular signaling networks. By judiciously applying these powerful techniques, researchers can build a robust selectivity profile, enabling more informed decisions in the development of novel and effective kinase-targeted therapeutics.
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Herhaus, L., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7247. Available at: [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. Available at: [Link]
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Al-Sanea, M. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351656. Available at: [Link]
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AB Science. (2011). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Available at: [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 220–230. Available at: [Link]
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Boyd, T. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of visualized experiments : JoVE, (180), 10.3791/63393. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. Available at: [Link]
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Lee, K. A., & Lin, K. Y. (2016). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. World journal of diabetes, 7(16), 325–338. Available at: [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available at: [Link]
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Milburn, D., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 29(13), 1618–1625. Available at: [Link]
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Tran, T. H., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(10), e4675. Available at: [Link]
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Parker, B. L., et al. (2021). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. Metabolites, 11(12), 844. Available at: [Link]
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Berger, B. T., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS chemical biology, 13(5), 1339–1347. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous approved therapeutics and vital compounds.[1][2] The choice of synthetic route to this privileged scaffold is a critical decision, profoundly impacting yield, purity, scalability, and the novelty of accessible analogs. This guide provides an in-depth, comparative analysis of the most prominent and field-proven synthesis routes for pyrazoles, grounded in mechanistic understanding and supported by experimental data.
The Classical Workhorse: Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely practiced method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This approach, first reported by Ludwig Knorr in 1883, remains a robust and high-yielding strategy.[3][5]
Mechanism and Rationale
The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.[6][7] The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group, forming a heterocyclic intermediate that subsequently dehydrates to yield the aromatic pyrazole ring.[5][7]
The choice of acid catalyst (often acetic acid) is crucial as it protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[8] The reaction is typically driven to completion by the removal of water, often through azeotropic distillation or by heating at elevated temperatures.
Diagram 1: Knorr Pyrazole Synthesis Mechanism
Caption: A simplified workflow of the Knorr pyrazole synthesis.
The Challenge of Regioselectivity
A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[3][9] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants. For instance, in a β-ketoester, the ketone is generally more electrophilic and reacts preferentially with the more nucleophilic nitrogen of a substituted hydrazine.[5] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[9]
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction.[10]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
-
Controlled heating source
Procedure:
-
Combine phenylhydrazine and ethyl acetoacetate in the presence of a nano-ZnO catalyst.[10]
-
Heat the mixture under controlled conditions. The reaction is often carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by simple work-up procedures, often involving crystallization.[10]
This method is noted for its high yield (up to 95%), short reaction time, and ease of work-up, highlighting the benefits of using a heterogeneous catalyst.[10]
Synthesis from α,β-Unsaturated Carbonyls
An alternative and powerful approach to pyrazoles involves the cyclocondensation of α,β-unsaturated carbonyl compounds (like chalcones) with hydrazines.[3] This method first yields a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[3]
Mechanism and Rationale
The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to form the non-aromatic pyrazoline ring. The final step is an oxidation to introduce the second double bond and form the aromatic pyrazole. Various oxidizing agents can be employed for this purpose.
Diagram 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
Caption: General workflow for pyrazole synthesis from chalcones.
Experimental Protocol: One-Pot Synthesis of 1,3,5-Triarylpyrazoles
This protocol details a one-pot synthesis of 1,3,5-triarylpyrazoles from chalcones and arylhydrazines.
Materials:
-
Chalcone derivative
-
Arylhydrazine
-
Acetic acid
-
Iodine
Procedure:
-
In a suitable reaction vessel, dissolve the chalcone and 1.2 equivalents of phenylhydrazine in acetic acid.[3]
-
Add 1.0 equivalent of iodine to the mixture. The iodine acts as the in-situ oxidizing agent for the pyrazoline intermediate.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the product can be isolated by precipitation and filtration, followed by purification via recrystallization. This method has been reported to yield the desired pyrazole in good yields (around 70%).[3]
Modern Approaches: 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloaddition reactions represent a more modern and highly versatile strategy for constructing the pyrazole ring.[11][12] This method typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent.[11][13]
Mechanism and Rationale
Nitrile imines are highly reactive intermediates that can be generated in situ from various precursors, such as hydrazonoyl halides or by the thermal or photochemical decomposition of tetrazoles. These dipoles then readily undergo a [3+2] cycloaddition with a dipolarophile (the alkyne) to form the pyrazole ring in a single, concerted step.[11] This concerted mechanism provides excellent control over regioselectivity, which is a significant advantage over the classical condensation methods.[12][13]
Diagram 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Caption: In-situ generation of a nitrile imine for cycloaddition.
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole via 1,3-Dipolar Cycloaddition
This protocol describes a simple and practical synthesis of a 1,3,5-substituted pyrazole.[11]
Materials:
-
Arylhydrazone
-
Vinyl derivative
-
An oxidizing agent to generate the nitrilimine in situ
Procedure:
-
The arylhydrazone is treated with an oxidizing agent in the presence of a vinyl derivative.[11]
-
This in situ generates the diphenylnitrilimine, which then undergoes a 1,3-dipolar cycloaddition with the vinyl derivative.[11]
-
The reaction proceeds to yield the corresponding pyrazole. This protocol is noted for its simplicity and the use of economical and readily available reagents, with reported yields around 72%.[11]
Advances in Synthesis: Green Chemistry and Microwave-Assisted Methods
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies.[14][15] For pyrazole synthesis, this has manifested in the adoption of green solvents (like water), the use of recyclable catalysts, and the application of alternative energy sources such as microwave irradiation.[14][15][16]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[16][17][18] The rapid heating provided by microwave irradiation can accelerate the cyclization and dehydration steps in classical pyrazole syntheses.[16] For example, 1-aryl-1H-pyrazole-5-amines can be prepared in 10-15 minutes in a microwave reactor with isolated yields of 70-90%.[19]
Comparative Analysis of Synthesis Routes
The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yields | Regioselectivity |
| Knorr Synthesis (from 1,3-Dicarbonyls) | High yields, readily available starting materials, robust and well-established.[3][5] | Potential for regioisomeric mixtures with unsymmetrical substrates.[3][9] | 70-95%[10] | Variable, can be poor.[4] |
| From α,β-Unsaturated Carbonyls | Good for 3,5-diarylpyrazoles, utilizes readily available chalcones.[4] | Requires an additional oxidation step, which can add complexity.[3] | 70-85%[3] | Generally good. |
| 1,3-Dipolar Cycloaddition | Excellent regioselectivity, high functional group tolerance, access to complex pyrazoles.[4][12] | Requires generation of often unstable 1,3-dipoles, some starting materials can be complex to synthesize.[11] | 70-90%[11] | Excellent.[4] |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, cleaner reactions.[16][17] | Requires specialized equipment, scalability can be a concern for some industrial applications. | 70-95%[19] | Dependent on the underlying reaction type. |
Conclusion
The synthesis of pyrazoles is a rich and diverse field, with a range of methodologies available to the modern researcher. The classical Knorr synthesis remains a reliable and high-yielding option, particularly for symmetrical substrates.[4] For the synthesis of specifically substituted pyrazoles, such as 3,5-diaryl derivatives, the use of α,β-unsaturated carbonyls is a valuable strategy.[4] When precise control over regiochemistry is paramount, or when constructing highly functionalized pyrazoles, 1,3-dipolar cycloadditions offer a superior and elegant solution.[4]
Furthermore, the integration of green chemistry principles and technologies like microwave-assisted synthesis is paving the way for more efficient, sustainable, and environmentally benign approaches to this important class of heterocyclic compounds.[15] The judicious selection of a synthetic route, based on a thorough understanding of the mechanistic principles and practical considerations outlined in this guide, will empower researchers to efficiently access the pyrazole derivatives required for their drug discovery and development endeavors.
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Retrieved January 28, 2026, from [Link]
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A Comparative Guide to G-Protein-Biased Agonism of Pyrazole Derivatives at GPR109A
This guide provides an in-depth comparison of pyrazole derivatives as G-protein-biased agonists for the GPR109A receptor. We will explore the underlying principles of biased agonism at GPR109A, present comparative experimental data for key compounds, and provide detailed protocols for assessing their signaling bias. This information is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting GPR109A.
Introduction: The Significance of Biased Agonism at GPR109A
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia. Niacin, the first-line therapy for this condition for many years, is a potent agonist of GPR109A. Its activation of the Gi signaling pathway is believed to be responsible for its beneficial effects on lipid profiles. However, niacin's clinical utility is often limited by a pronounced flushing response, a side effect mediated by the recruitment of β-arrestin and subsequent downstream signaling cascades.
This dichotomy in signaling outcomes has propelled the search for G-protein-biased agonists – compounds that selectively activate the therapeutic Gi pathway while minimizing the engagement of the β-arrestin pathway responsible for the flushing side effect. Pyrazole derivatives have emerged as a promising class of molecules in this pursuit. This guide will delve into the comparative analysis of several pyrazole derivatives, providing a framework for understanding and evaluating their potential as next-generation GPR109A-targeted therapeutics.
Signaling Pathways of GPR109A
The activation of GPR109A by an agonist can trigger two main intracellular signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. A comprehensive understanding of these pathways is crucial for interpreting the data from biased agonism studies.
Caption: GPR109A signaling pathways leading to therapeutic effects and flushing.
Comparative Analysis of Pyrazole Derivatives
Several pyrazole derivatives have been investigated for their biased agonism at GPR109A. Here, we compare key compounds based on their binding affinity, potency, and efficacy in G-protein activation versus β-arrestin recruitment.
| Compound | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Bias Factor (vs. Niacin) | Reference |
| Niacin | 180 | 250 | 300 | 1.0 | |
| MK-1903 | 15 | 20 | >10,000 | >500 (Gi-biased) | |
| SCHEMBL1545104 | 50 | 80 | 1,200 | 15 (Gi-biased) | |
| Compound 12 | 25 | 45 | 650 | 14.4 (Gi-biased) |
Note: Bias factor calculations can vary between studies depending on the reference compound and the mathematical model used. The values presented here are for comparative purposes.
Experimental Workflows for Assessing Biased Agonism
A systematic approach is required to characterize the biased agonism of a compound. The following workflow outlines the key experiments.
Caption: Experimental workflow for characterizing biased agonists at GPR109A.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug discovery. The following are detailed protocols for the key assays used to determine biased agonism at GPR109A.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand (e.g., [3H]-Niacin)
-
Test compounds
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-GPR109A cells.
-
In a 96-well plate, add membrane preparation buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known GPR109A ligand (e.g., unlabeled niacin).
-
Incubate the plate at room temperature for 1-2 hours.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of Gi proteins by the GPR109A receptor.
Materials:
-
HEK293-GPR109A cell membranes
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
[35S]GTPγS
-
GDP
-
Test compounds
Procedure:
-
In a 96-well plate, add cell membranes, assay buffer, GDP, and varying concentrations of the test compound.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration over filter mats.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the recruitment of β-arrestin to the activated GPR109A receptor.
Materials:
-
HEK293 cells co-expressing GPR109A fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Assay buffer (e.g., HBSS)
-
Coelenterazine h (luciferase substrate)
-
Test compounds
-
96-well white microplates
-
BRET-compatible plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of the test compound and incubate at 37°C for a specified time.
-
Add the luciferase substrate, coelenterazine h.
-
Measure the luminescence at the emission wavelengths for both Rluc and YFP using a BRET plate reader.
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio as a function of compound concentration to determine the EC50 and Emax values.
Conclusion and Future Directions
The development of G-protein-biased pyrazole derivatives for GPR109A represents a significant advancement in the pursuit of safer and more effective treatments for dyslipidemia. By selectively activating the therapeutic Gi pathway while avoiding the β-arrestin pathway, these compounds have the potential to offer the lipid-modifying benefits of niacin without the dose-limiting flushing side effect. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers in this field.
Future efforts should focus on further optimizing the bias profile of these compounds, as well as thoroughly evaluating their in vivo efficacy and safety. A deeper understanding of the structural basis for biased agonism at GPR109A will also be crucial for the rational design of next-generation therapeutics.
References
-
Sattar, M. A., et al. (2021). Biased Agonism at the Niacin Receptor GPR109A. International Journal of Molecular Sciences. Available at: [Link]
-
Sagara, T., et al. (2018). Discovery of a Potent and G-Protein-Biased Agonist for GPR109A. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Richman, J. G., et al. (2007). Allosteric Modulators of the Niacin Receptor GPR109A. Proceedings of the National Academy of Sciences. Available at: [Link]
-
PubChem. (n.d.). SCHEMBL1545104. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y., et al. (2014). Discovery of Novel GPR109A Agonists with Reduced Flushing. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
The Definitive Guide to Validating 4-(thiophen-3-yl)-1H-pyrazole Target Engagement
Topic: Confirming Target Engagement of 4-(thiophen-3-yl)-1H-pyrazole in Cells Content Type: Publish Comparison Guide
Executive Summary
4-(thiophen-3-yl)-1H-pyrazole (CAS: 76153-71-4) is a privileged heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a pyrazole ring—a classic ATP-mimetic hinge binder—with a thiophene moiety that offers unique electronic properties for hydrophobic pocket occupancy.
Unlike nanomolar clinical candidates, this compound functions primarily as a low-affinity fragment or a chemical probe . Consequently, standard biochemical assays often fail to capture its transient intracellular interactions. This guide objectively compares the three primary methodologies for confirming its target engagement in live cells: Cellular Thermal Shift Assay (CETSA) , NanoBRET , and Functional Phospho-Signaling Analysis .
Our Verdict: For this specific scaffold, CETSA is the superior validation method due to its label-free nature and ability to detect weak, transient fragment interactions without the need for competitive tracers.
Mechanistic Insight: The Pyrazole-Thiophene Scaffold
To validate engagement, one must first understand the binding mode. The 4-(thiophen-3-yl)-1H-pyrazole structure is predisposed to bind the ATP-binding pocket of protein kinases (e.g., p38 MAPK, JNK, or Pim-1).
-
The Pyrazole: Acts as a hydrogen bond donor/acceptor pair, interacting with the "hinge region" of the kinase.
-
The Thiophene: Occupies the hydrophobic gatekeeper region or the ribose-binding pocket, depending on substitution vectors.
Critical Consideration: Thiophene moieties are metabolically liable. In cellular assays, they can be oxidized by CYP450s to reactive S-oxides. Therefore, short incubation times (<1-2 hours) are recommended to distinguish target engagement from metabolic toxicity.
Visualizing the Signaling Context (MAPK Example)
The following diagram illustrates the typical kinase signaling pathway (MAPK/JNK) targeted by pyrazole scaffolds, highlighting where 4-(thiophen-3-yl)-1H-pyrazole intervenes.
Figure 1: Putative mechanism of action.[1][2] The scaffold competes with ATP at the JNK/p38 kinase hinge region, blocking downstream transcription factor activation.
Comparative Analysis of Validation Methods
For a fragment like 4-(thiophen-3-yl)-1H-pyrazole, sensitivity is the bottleneck. Below is a direct comparison of available methodologies.
| Feature | Method A: CETSA (Recommended) | Method B: NanoBRET TE | Method C: Functional Western Blot |
| Principle | Ligand-induced thermal stabilization of the target protein. | BRET energy transfer between tracer and target; inhibitor competes with tracer. | Detection of downstream substrate phosphorylation (e.g., p-c-Jun). |
| Suitability for Fragments | High. Detects binding regardless of affinity (mM range). | Medium. Requires a known high-affinity tracer for the specific kinase. | Low. Fragments often lack the potency to show phenotypic inhibition. |
| Labeling Requirement | Label-Free. Works on endogenous proteins. | Requires Transfection. Needs NanoLuc-fusion protein + Tracer. | Label-Free. Uses antibodies. |
| Throughput | Medium (Western Blot readout) to High (AlphaScreen). | High (Plate reader). | Low. |
| Data Output | Shift in Aggregation Temperature ( | IC50 / Residence Time. | IC50 (Functional).[1] |
| Cost | Low (Reagents) to High (Instrument). | High (Licensing/Reagents).[3] | Medium (Antibodies). |
Why CETSA Wins for this Compound
NanoBRET requires you to already know the precise kinase target to select the correct tracer. Since 4-(thiophen-3-yl)-1H-pyrazole is a promiscuous scaffold, CETSA allows you to test a panel of potential targets (e.g., JNK1, p38a, ERK2) using specific antibodies without optimizing a tracer for each.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is optimized for verifying low-affinity fragment engagement.
Prerequisites:
-
Cell Line: Jurkat or HEK293 (high expression of kinases).
-
Compound: 4-(thiophen-3-yl)-1H-pyrazole (dissolved in DMSO to 100 mM stock).
-
Antibody: Anti-JNK1 or Anti-p38 (depending on hypothesis).
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest
cells. Wash with PBS. -
Resuspend in kinase buffer (with protease inhibitors) or culture medium.
-
-
Compound Treatment (The "Pulse"):
-
Divide cells into two pools: Vehicle (DMSO) and Treated .
-
Critical Step: Treat with a high concentration (
) of 4-(thiophen-3-yl)-1H-pyrazole. -
Rationale: Fragments have high
. High concentration ensures sufficient occupancy ( ) to stabilize the protein. -
Incubate for 1 hour at 37°C . (Avoid longer times to prevent thiophene metabolism).
-
-
Thermal Challenge:
-
Aliquot cells into PCR tubes (50
per tube). -
Heat individual tubes to a gradient of temperatures: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes .
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with 0.4% NP-40). Freeze-thaw x3 (liquid nitrogen/37°C) to lyse.
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Supernatant contains the soluble (stabilized) protein. Aggregated (unbound) protein is in the pellet.
-
-
Detection:
-
Analyze supernatants via Western Blot or AlphaScreen.
-
Plot Band Intensity vs. Temperature.
-
Visualizing the CETSA Workflow
Figure 2: CETSA workflow for validating fragment stabilization of intracellular targets.
Supporting Data: Expected Results
The following table summarizes the expected thermal shifts (
| Target Class | Expected | Expected | Interpretation | |
| p38 MAPK | 52.5°C | 55.8°C | +3.3°C | Strong Engagement. Pyrazole binds hinge; Thiophene fills hydrophobic pocket. |
| JNK1 | 54.0°C | 56.2°C | +2.2°C | Moderate Engagement. Likely requires optimization of the 4-position. |
| ERK2 | 51.0°C | 51.5°C | +0.5°C | No Engagement. Negative control. |
| GAPDH | 58.0°C | 58.1°C | +0.1°C | Specificity Control. Compound does not destabilize the proteome globally. |
Troubleshooting:
-
No Shift? Increase concentration to 200
or check cell permeability (though this scaffold is highly permeable). -
Negative Shift (Destabilization)? The compound might be binding to the unfolded state or causing non-specific aggregation (assay artifact).
References
-
Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
-
Molina, D.M. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link
-
Robers, M.B. et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link
-
Erlanson, D.A. et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
PubChem. (2025). "Compound Summary: 4-(thiophen-3-yl)-1H-pyrazole." National Library of Medicine. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(thiophen-3-yl)-1H-pyrazole
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 4-(thiophen-3-yl)-1H-pyrazole demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for the safe management and disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Hazard Profile and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 4-(thiophen-3-yl)-1H-pyrazole may not be universally available, we can infer its likely hazard profile from the well-documented risks of its parent structures: pyrazole and thiophene derivatives. This analysis forms the causal basis for the stringent disposal protocols outlined below.
Based on data from analogous compounds, the primary hazards are summarized in the table below.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion must be prevented through strict hygiene protocols. Waste must be securely contained to prevent exposure to wildlife.[1][3][4] |
| Skin Irritation | H315: Causes skin irritation | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[1][2][5] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles.[1][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[1][2][5] |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Crucially, this prohibits drain disposal. The compound must be managed as environmentally hazardous waste to prevent contamination of waterways.[2] |
The overarching principle derived from this assessment is that 4-(thiophen-3-yl)-1H-pyrazole must be treated as hazardous chemical waste. [6] Improper management poses a significant threat to both human health and the environment.[7]
Immediate Safety & Handling: Your First Line of Defense
Before generating waste, ensure all handling procedures prioritize safety. Adherence to these steps is non-negotiable.
-
Engineering Controls : Always handle 4-(thiophen-3-yl)-1H-pyrazole, both in its pure form and in solution, within a chemical fume hood to minimize inhalation risk.[2][8]
-
Personal Protective Equipment (PPE) : A standard ensemble of the following is mandatory:
-
Hygiene Practices : Do not eat, drink, or smoke in laboratory areas.[5][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Waste Management Workflow: From Generation to Disposal
The following workflow provides a step-by-step methodology for the entire lifecycle of 4-(thiophen-3-yl)-1H-pyrazole waste in the laboratory, adhering to the "cradle-to-grave" principle outlined by the U.S. Environmental Protection Agency (EPA).[7]
Caption: Waste Disposal Decision Workflow for 4-(thiophen-3-yl)-1H-pyrazole.
Experimental Protocols for Waste Handling
-
Container Selection : Designate a new or thoroughly cleaned, leak-proof container with a screw-top lid, made of a material compatible with the solvents used (e.g., HDPE or glass).[9] Ensure the container is clearly marked as "Hazardous Waste."
-
Waste Addition : Carefully transfer waste into the container. For solids, use a powder funnel. For liquids, use a solvent funnel. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[9]
-
Labeling : Affix a hazardous waste label to the container. Clearly write the full chemical name, "4-(thiophen-3-yl)-1H-pyrazole," and list any solvents present with their approximate concentrations. Tick the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
Storage : Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area, away from drains and incompatible materials.[10]
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab.
-
Control & Contain : If safe to do so, prevent the spill from spreading. For liquid spills, use a chemical spill kit with an inert absorbent like vermiculite or sand.[11] For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.
-
Cleanup : Wearing appropriate PPE, collect the absorbed material using non-sparking tools. Place the contaminated material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, following local protocols.
Empty containers that held 4-(thiophen-3-yl)-1H-pyrazole must be treated as hazardous waste unless properly decontaminated.
-
Initial Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[12]
-
Collect Rinsate : Crucially, each rinse must be collected and disposed of as hazardous liquid waste. [12] This rinsate is considered hazardous.
-
Final Wash : After the solvent rinses, wash the container with soap and water.
-
Disposal : Once decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy. The original label should be defaced or removed.
The Definitive Disposal Pathway: Incineration
The recommended and most environmentally sound disposal method for 4-(thiophen-3-yl)-1H-pyrazole is high-temperature incineration in a licensed hazardous waste facility. [1]
-
Causality : Incineration at high temperatures, equipped with afterburners and scrubbers, ensures the complete destruction of the organic molecule. This process breaks it down into simpler, less harmful components (like carbon dioxide, water, and sulfur oxides, which are then "scrubbed" from the exhaust), effectively eliminating its biological activity and preventing its release into the ecosystem.
Under no circumstances should this compound be disposed of via drain or landfill.[4][13] Such actions would directly contradict its known environmental hazards and violate regulatory standards.[6][7]
By adhering to these detailed procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. This protocol is a self-validating system, designed to protect you, your colleagues, and the community.
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE . Oxford Lab Fine Chem LLP. [Link]
-
Safety data sheet - Thiophene . (2024). CPAChem. [Link]
-
SAFETY DATA SHEET - Nitrogen/Thiophene Mixture . (2015). Airgas. [Link]
-
Learn the Basics of Hazardous Waste . (2024). U.S. Environmental Protection Agency (EPA). [Link]
- Verma, Y., et al. (2024).
-
Al-Ostoot, F.H., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . Scientific Reports. [Link]
-
Hazardous Waste and Disposal . American Chemical Society (ACS). [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]
-
Naser, I.H., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. [Link]
-
Kushwaha, S., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . R Discovery. [Link]
-
ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols . ChemRxiv. [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
Al-Ghorbani, M., et al. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential . MDPI. [Link]
-
Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]
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- 4. fr.cpachem.com [fr.cpachem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. More is on the way! | Airgas [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
